molecular formula C21H28Cl2N6O2 B15563975 Quisinostat dihydrochloride

Quisinostat dihydrochloride

Cat. No.: B15563975
M. Wt: 467.4 g/mol
InChI Key: NRUIZESXVMJDKR-UHFFFAOYSA-N
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Description

Quisinostat dihydrochloride is a useful research compound. Its molecular formula is C21H28Cl2N6O2 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2.2ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUIZESXVMJDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Quisinostat Dihydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a broad range of preclinical and clinical studies. As an epigenetic modulator, Quisinostat alters gene expression patterns in cancer cells, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth. This technical guide provides an in-depth overview of the core mechanism of action of Quisinostat, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Pan-HDAC Inhibition

Quisinostat exerts its primary effect by inhibiting the activity of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Quisinostat promotes histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of previously silenced genes, including tumor suppressor genes.

Quisinostat is characterized as a pan-HDAC inhibitor, with high potency against Class I and II HDACs.[1][2] Its inhibitory activity is particularly potent against HDAC1.[3][4]

Quantitative Data: HDAC Inhibition and Cellular Potency

The inhibitory activity of Quisinostat against various HDAC isoforms and its cytotoxic effects on different cancer cell lines have been quantified through numerous studies.

HDAC IsoformIC50 (nM)
HDAC10.11 - 0.16
HDAC20.33
HDAC40.64
HDAC100.46
HDAC110.37

Table 1: Inhibitory Concentration (IC50) of Quisinostat against HDAC Isoforms. This table summarizes the potent inhibitory activity of Quisinostat against several Class I and II histone deacetylases.[1][3][4]

Cell LineCancer TypeIC50 (nM)
A549Non-small cell lung cancer42.0 (72h)
HepG2Hepatocellular carcinoma81.2 (48h), 30.8 (72h)
Various Solid & Hematologic LinesMultiple3.1 - 246
Pediatric Preclinical Testing Program (PPTP) PanelVarious Pediatric CancersMedian: 2.2 (range <1 - 19)

Table 2: Cytotoxic Activity (IC50) of Quisinostat in Cancer Cell Lines. This table highlights the broad-spectrum anti-proliferative activity of Quisinostat across a variety of human cancer cell lines.[2][5][6][7]

Key Signaling Pathways and Cellular Effects

The inhibition of HDACs by Quisinostat triggers a cascade of downstream events, impacting multiple signaling pathways that are critical for cancer cell survival and proliferation.

Induction of Cell Cycle Arrest at G0/G1 Phase

A primary consequence of Quisinostat treatment is the induction of cell cycle arrest, predominantly at the G0/G1 checkpoint.[8][9] This is mechanistically linked to the PI3K/AKT/p21 pathway .[8][9][10] Quisinostat treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin-CDK complexes required for G1/S transition.[8][11]

G0G1_Arrest cluster_PI3K_AKT PI3K/AKT Pathway Quisinostat Quisinostat HDACs HDACs Quisinostat->HDACs Inhibits PI3K PI3K Quisinostat->PI3K Modulates p21 p21 (WAF1/CIP1) HDACs->p21 Represses Transcription CDK4_6_CyclinD CDK4/6-Cyclin D p21->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE Inhibits G1_S_Transition G1/S Phase Transition CDK4_6_CyclinD->G1_S_Transition Promotes G0_G1_Arrest G0/G1 Arrest CDK2_CyclinE->G1_S_Transition Promotes AKT AKT PI3K->AKT Inhibits AKT->p21 Modulates

Caption: Quisinostat-induced G0/G1 cell cycle arrest via the PI3K/AKT/p21 pathway.

Induction of Apoptosis

Quisinostat is a potent inducer of apoptosis in cancer cells.[5][8] This programmed cell death is mediated through the activation of the intrinsic and extrinsic apoptotic pathways. The JNK/c-jun/caspase-3 signaling cascade has been identified as a key mediator of Quisinostat-induced apoptosis.[8][9][10] Treatment with Quisinostat leads to the activation of JNK and its downstream target c-jun, culminating in the cleavage and activation of executioner caspase-3.

Furthermore, Quisinostat upregulates the acetylation of the tumor suppressor protein p53, enhancing its stability and transcriptional activity.[5][12] Activated p53 can then induce the expression of pro-apoptotic genes.

Apoptosis_Pathway Quisinostat Quisinostat HDACs HDACs Quisinostat->HDACs Inhibits JNK JNK Quisinostat->JNK Activates p53 p53 HDACs->p53 Deacetylates c_jun c-jun JNK->c_jun Activates Caspase3 Caspase-3 c_jun->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Acetylated_p53 Acetylated p53 (Active) p53->Acetylated_p53 Acetylation Pro_apoptotic_genes Pro-apoptotic Genes Acetylated_p53->Pro_apoptotic_genes Induces Transcription Pro_apoptotic_genes->Apoptosis H1_0_Mechanism Quisinostat Quisinostat HDACs HDACs Quisinostat->HDACs Inhibits Histone_H1_0 Histone H1.0 Gene HDACs->Histone_H1_0 Represses Transcription H1_0_Protein H1.0 Protein (Tumor Suppressor) Histone_H1_0->H1_0_Protein Expression Self_Renewal Cancer Cell Self-Renewal H1_0_Protein->Self_Renewal Inhibits Differentiation Differentiation H1_0_Protein->Differentiation Promotes HDAC_Assay_Workflow Start Start: Prepare Recombinant HDAC Enzyme Preincubation Pre-incubate HDAC with Quisinostat (various concentrations) Start->Preincubation Add_Substrate Add [3H]acetyl-labeled histone peptide substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Quench Quench reaction with stop buffer (e.g., HCl/Acetic Acid) Incubation->Quench Extract Extract released [3H]acetic acid with ethyl acetate Quench->Extract Quantify Quantify radioactivity using scintillation counting Extract->Quantify Calculate_IC50 Calculate IC50 values Quantify->Calculate_IC50 Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Start Start: Treat cells with Quisinostat Harvest Harvest and wash cells Start->Harvest Stain_AnnexinV_PI Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain_AnnexinV_PI Fix Fix cells in cold ethanol Harvest->Fix Analyze_Apoptosis Analyze by Flow Cytometry (Apoptotic Populations) Stain_AnnexinV_PI->Analyze_Apoptosis Stain_PI_RNase Stain with PI and treat with RNase Fix->Stain_PI_RNase Analyze_CellCycle Analyze by Flow Cytometry (DNA Content) Stain_PI_RNase->Analyze_CellCycle

References

Quisinostat Dihydrochloride: A Pan-HDAC Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Quisinostat dihydrochloride (B599025) (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor. By targeting both Class I and II HDAC enzymes, Quisinostat induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression and the induction of various anti-cancer effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis. This technical guide provides a comprehensive overview of Quisinostat dihydrochloride, including its chemical properties, mechanism of action, inhibitory activity, and its impact on key signaling pathways. Detailed experimental protocols for in vitro and in vivo studies are also provided to facilitate further research and drug development.

Chemical Properties

This compound is the hydrochloride salt of Quisinostat. Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;dihydrochloride[1]
Synonyms JNJ-26481585 dihydrochloride[2]
CAS Number 875320-31-3[2][3][4]
Molecular Formula C₂₁H₂₈Cl₂N₆O₂[1][2][3]
Molecular Weight 467.4 g/mol [1][4]

Mechanism of Action

Quisinostat is a broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[5] The removal of acetyl groups leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[6]

By inhibiting HDACs, Quisinostat leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes.[5] The antitumor effects of Quisinostat are attributed to its ability to induce:

  • Cell Cycle Arrest: By upregulating the expression of cell cycle inhibitors like p21.[7]

  • Apoptosis (Programmed Cell Death): Through the activation of intrinsic and extrinsic apoptotic pathways.[7]

  • Inhibition of Angiogenesis: By reducing the formation of new blood vessels that supply tumors.[8]

  • Induction of Autophagy: A cellular process of self-degradation that can have context-dependent roles in cancer.[1]

Quantitative Data

In Vitro HDAC Inhibitory Activity

Quisinostat demonstrates high potency against a range of HDAC isoforms, with IC50 values in the nanomolar range.

HDAC IsoformIC50 (nM)
HDAC10.11[1]
HDAC20.33[1]
HDAC40.64[1]
HDAC100.46[1]
HDAC110.37[1]
In Vitro Anti-proliferative Activity

Quisinostat exhibits potent anti-proliferative activity against a wide variety of cancer cell lines.

Cell LineCancer TypeIC50 (nM)
Various Solid and Hematologic Cancer Cell LinesLung, Breast, Colon, Prostate, Brain, Ovarian3.1 - 246
Pediatric Preclinical Testing Program (PPTP) Cell LinesVarious Childhood CancersMedian: 2.2 (Range: <1 - 19)

Signaling Pathways

Quisinostat exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/AKT/p21 Pathway

Quisinostat has been shown to inhibit the PI3K/AKT signaling pathway, a crucial regulator of cell growth and survival.[7] Inhibition of this pathway leads to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in G0/G1 phase cell cycle arrest.[7]

PI3K_AKT_p21_Pathway Quisinostat Quisinostat PI3K PI3K Quisinostat->PI3K AKT AKT PI3K->AKT p21 p21 AKT->p21 CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest

Caption: Quisinostat-mediated inhibition of the PI3K/AKT pathway.

JNK/c-jun/caspase-3 Pathway

Quisinostat can induce apoptosis through the activation of the JNK/c-jun signaling cascade.[7] This leads to the activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.[7]

JNK_c_jun_caspase_3_Pathway Quisinostat Quisinostat JNK JNK Quisinostat->JNK c_jun c-jun JNK->c_jun caspase_3 Caspase-3 c_jun->caspase_3 Apoptosis Apoptosis caspase_3->Apoptosis

Caption: Quisinostat-induced apoptosis via the JNK/c-jun/caspase-3 pathway.

Experimental Protocols

In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of Quisinostat against specific HDAC isoforms.

HDAC_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection HDAC_Enzyme Recombinant HDAC Enzyme Incubate Incubate at 37°C HDAC_Enzyme->Incubate Substrate Fluorogenic HDAC Substrate Substrate->Incubate Quisinostat_ Quisinostat_ dilutions Serial Dilutions of Quisinostat Assay_Buffer Assay Buffer Assay_Buffer->Incubate Developer Add Developer Solution Incubate->Developer Read_Fluorescence Read Fluorescence (Excitation/Emission) Developer->Read_Fluorescence Quisinostat_dilutions Quisinostat_dilutions Quisinostat_dilutions->Incubate

Caption: Workflow for an in vitro HDAC inhibition assay.

Methodology:

  • Prepare Reagents:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • This compound dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

    • Developer solution (e.g., containing trypsin and a fluorescence enhancer).

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add the serially diluted Quisinostat or vehicle control (DMSO).

    • Add the recombinant HDAC enzyme to all wells except the blank.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional 15-20 minutes at 37°C.

  • Data Analysis:

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of Quisinostat relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Quisinostat concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the anti-proliferative effects of Quisinostat on cancer cell lines.

CCK8_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Quisinostat Add serial dilutions of Quisinostat Incubate_24h->Add_Quisinostat Incubate_48_72h Incubate for 48-72h Add_Quisinostat->Incubate_48_72h Add_CCK8 Add CCK-8 solution Incubate_48_72h->Add_CCK8 Incubate_1_4h Incubate for 1-4h Add_CCK8->Incubate_1_4h Measure_Absorbance Measure absorbance at 450 nm Incubate_1_4h->Measure_Absorbance Calculate_Viability Calculate cell viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for a cell proliferation assay using CCK-8.

Methodology:

  • Cell Seeding:

    • Harvest cancer cells in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Quisinostat or vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the Quisinostat concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol provides a method for analyzing the protein expression levels of key signaling molecules affected by Quisinostat treatment.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Quisinostat at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p21, p-JNK, JNK, cleaved caspase-3, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Quisinostat in a mouse xenograft model.

Methodology:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Monitor the mice for tumor growth.

  • Drug Administration:

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) or the vehicle control to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Compare the tumor growth between the Quisinostat-treated and control groups to determine the anti-tumor efficacy.

Clinical Development

Quisinostat has been evaluated in several clinical trials for the treatment of various solid and hematologic malignancies. Phase I trials have established the safety and recommended phase II dose.[8] Further clinical investigations are ongoing to explore its efficacy in different cancer types, both as a monotherapy and in combination with other anti-cancer agents.

Conclusion

This compound is a potent, second-generation pan-HDAC inhibitor with significant anti-cancer activity demonstrated in preclinical studies. Its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis makes it a promising therapeutic agent for the treatment of a broad range of cancers. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of Quisinostat and to aid in the development of novel cancer therapies.

References

Quisinostat Dihydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor belonging to the hydroxamic acid class.[1][2][3] It demonstrates high potency against Class I and II HDAC enzymes, playing a crucial role in epigenetic regulation.[1][2] By inhibiting HDACs, Quisinostat leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[2][4] This technical guide provides a comprehensive overview of Quisinostat dihydrochloride, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support its application in cancer research.

Mechanism of Action

Quisinostat exerts its anticancer effects by inhibiting the activity of histone deacetylases, which are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[4] This inhibition leads to a state of hyperacetylation, which in turn results in a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes.[5]

The primary mechanism of action involves:

  • Induction of Cell Cycle Arrest: Quisinostat has been shown to induce G0/G1 phase arrest in cancer cells.[6][7] This is mediated through the upregulation of p21, a cyclin-dependent kinase inhibitor, via the PI3K/AKT signaling pathway.[6][7]

  • Induction of Apoptosis: The compound triggers programmed cell death through both intrinsic and extrinsic pathways. In hepatocellular carcinoma, it activates the JNK/c-jun/caspase-3 pathway.[6][7] In other cancers, it has been shown to upregulate pro-apoptotic factors like BCL2L11, BIK, and BMF.[8]

  • Reversal of Epithelial to Mesenchymal Transition (EMT): Preclinical studies have indicated that Quisinostat can amplify the expression of E-cadherin, which is often suppressed in cancer, thereby reversing the EMT process associated with chemotherapy resistance.[9][10]

  • DNA Damage and Senescence: In urothelial carcinoma, Quisinostat has been observed to induce DNA damage.[11] It can also promote cellular senescence through the upregulation of microRNAs like miR-31.[5]

Signaling Pathways Affected by Quisinostat

The following diagrams illustrate the key signaling pathways modulated by Quisinostat in cancer cells.

Quisinostat_PI3K_AKT_Pathway Quisinostat Quisinostat HDAC HDAC Inhibition Quisinostat->HDAC PI3K PI3K HDAC->PI3K Modulates AKT AKT PI3K->AKT p21 p21 (CDKN1A) Upregulation AKT->p21 CDK4_6 CDK4/6 p21->CDK4_6 Inhibits CellCycle G0/G1 Phase Arrest CDK4_6->CellCycle Promotes Progression (Inhibited)

Caption: Quisinostat-induced G0/G1 cell cycle arrest via the PI3K/AKT/p21 pathway.

Quisinostat_JNK_Apoptosis_Pathway Quisinostat Quisinostat HDAC HDAC Inhibition Quisinostat->HDAC JNK JNK Activation HDAC->JNK Leads to c_jun c-jun Activation JNK->c_jun Caspase3 Caspase-3 Activation c_jun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quisinostat-induced apoptosis through the JNK/c-jun/caspase-3 signaling pathway.

Preclinical Data

Quisinostat has demonstrated potent antiproliferative activity across a broad range of cancer cell lines and has shown significant antitumor efficacy in in vivo models.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) values of Quisinostat against various HDAC enzymes and cancer cell lines are summarized below.

Target/Cell LineIC50 (nM)Reference
HDAC Enzymes (Cell-free assay)
HDAC10.11[12][13][14]
HDAC20.33[12][14]
HDAC40.64[12][14]
HDAC100.46[12][14]
HDAC110.37[12][14]
Cancer Cell Lines
Pediatric Preclinical Testing Program (PPTP) Panel (Median)2.2[1][15]
Lung, Breast, Colon, Prostate, Brain, Ovarian (Range)3.1 - 246[12]
A549 (Lung Carcinoma, 48h)82.4[12]
A549 (Lung Carcinoma, 72h)42.0[12]
Glioblastoma Stem-like Cells (GSCs) (Range)50 - 100[16]
Undifferentiated Pleomorphic Sarcoma (UPS) (Range)14.8 - 26.89[17]
Leiomyosarcoma (LMS) (Range)5.82 - 31.32[17]
Urothelial Carcinoma (UC) (Range)~10 - 40.9[11]
In Vivo Efficacy

In preclinical xenograft models, Quisinostat has demonstrated significant tumor growth inhibition.

Cancer ModelDosing RegimenOutcomeReference
HCT116 Colon Xenografts10 mg/kg, i.p., daily for 14 daysStrong inhibition of tumor growth[14]
Pediatric Solid Tumor Xenografts5 mg/kg, i.p., daily for 21 daysSignificant differences in EFS distribution in 64% of models[1][15]
Pediatric Acute Lymphoblastic Leukemia (ALL) Xenografts2.5 mg/kg, i.p., daily for 21 daysSignificant differences in EFS distribution in 50% of models; 2 CRs[1][15]
Undifferentiated Pleomorphic Sarcoma (UPS) XenograftsNot specifiedSignificantly reduced tumor volume[17]
UPS Xenografts (with Doxorubicin)Not specifiedFurther significant reduction in tumor volume[17]

Clinical Data

Quisinostat has been evaluated in several clinical trials for both solid and hematological malignancies.

Pharmacokinetics
ParameterValueConditionReference
Time to Maximum Concentration (tmax)1 - 6 hoursAcross all schedules and doses[18]
Half-life (t1/2)8.8 hours (median)12 mg dose, MWF schedule[18]
Cmax and AUCIncreased proportionally with doseDay 1 and steady state[2][18][19][20]
Phase I Study in Advanced Solid Tumors

A first-in-human Phase I study established the safety, tolerability, and recommended Phase II dose of Quisinostat.

ParameterFindingReference
Patients 92 patients with advanced malignancies[2][20]
Dosing Schedules Continuous daily (2-12 mg) and intermittent (6-19 mg)[2][20]
Maximum Tolerated Dose (MTD) 12 mg on a Monday, Wednesday, Friday (MWF) schedule[2][19][20]
Dose-Limiting Toxicities (DLTs) Cardiovascular (ventricular tachycardia, ST/T-wave abnormalities), fatigue, abnormal liver function tests[2][19][20]
Common Adverse Events Fatigue, nausea, decreased appetite, lethargy, vomiting[2][19][20]
Efficacy 1 partial response (melanoma) lasting 5 months; 8 stable disease (4-10.5 months)[2][19][20]
Pharmacodynamics Increased acetylated histone H3 and decreased Ki67 in tumor and surrogate tissues[2][19][20]
Phase II Study in Platinum-Resistant Ovarian Cancer

A Phase II trial evaluated Quisinostat in combination with paclitaxel (B517696) and carboplatin.

ParameterFindingReference
Objective Response Rate (ORR) 51.6%[9][10]
Median Duration of Response 5 months[9][10]
Median Progression-Free Survival (PFS) 7 months[9][10]
Common Adverse Events Nausea, neutropenia[9][10]
Serious Adverse Events (SAEs) 16.1% (mostly from chemotherapy)[9][10]
Phase II Study in Cutaneous T-Cell Lymphoma (CTCL)

A Phase II study investigated Quisinostat in patients with mycosis fungoides/Sézary syndrome.

ParameterFindingReference
Patients 26 evaluable patients[3]
Dosing 8 mg or 12 mg on days 1, 3, and 5 of each week in 21-day cycles[3]
Cutaneous Response Rate (mSWAT) 24% (confirmed)[3]
Global Response Rate 8%[3]
Median Progression-Free Survival (PFS) 5.1 months[3]
Common Drug-Related Adverse Events Nausea, diarrhea, asthenia, hypertension, thrombocytopenia, vomiting[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments involving Quisinostat.

Cell Viability Assay (MTT/CCK-8)

This protocol outlines the general steps for assessing the effect of Quisinostat on cancer cell proliferation.

Cell_Viability_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 96-well plates Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Quisinostat 3. Add varying concentrations of Quisinostat Incubate_24h->Add_Quisinostat Incubate_48_72h 4. Incubate for 48-72 hours Add_Quisinostat->Incubate_48_72h Add_Reagent 5. Add MTT or CCK-8 reagent Incubate_48_72h->Add_Reagent Incubate_2_4h 6. Incubate for 2-4 hours Add_Reagent->Incubate_2_4h Read_Absorbance 7. Measure absorbance with a microplate reader Incubate_2_4h->Read_Absorbance Calculate_IC50 8. Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: A typical workflow for a cell viability assay to determine the IC50 of Quisinostat.

  • Cell Seeding: Plate cells in 96-well plates at a density of approximately 4,000 cells per well and allow them to adhere overnight.[6]

  • Drug Treatment: Treat the cells with a range of concentrations of Quisinostat (e.g., 1.0 nM to 10 µM) for 48 to 72 hours.[1][12]

  • Reagent Incubation: Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 2-4 hours.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[6]

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in protein expression and acetylation status following Quisinostat treatment.

  • Cell Lysis: Treat cells with Quisinostat for the desired time, then lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11]

  • SDS-PAGE: Denature 20 µg of protein from each sample and separate them by size on a polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., acetylated histone H3, p21, cleaved caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of Quisinostat's antitumor activity in a mouse model.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor implantation.[1]

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. For orthotopic models, inject cells into the relevant organ (e.g., brain for glioblastoma).[16]

  • Treatment Initiation: Once tumors reach a palpable size, randomize the mice into control and treatment groups.

  • Drug Administration: Administer Quisinostat via the desired route (e.g., intraperitoneally or orally) at the specified dose and schedule (e.g., 5 mg/kg, daily).[1][15] The drug can be formulated in a vehicle such as 10% hydroxy-propyl-β-cyclodextrin.[1]

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Conclusion

This compound is a potent, second-generation pan-HDAC inhibitor with a well-characterized mechanism of action and demonstrated preclinical and clinical activity against a range of cancers. Its ability to induce cell cycle arrest and apoptosis, and its favorable pharmacokinetic profile, make it a promising agent for further investigation, both as a monotherapy and in combination with other anticancer agents. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians working to advance the therapeutic potential of Quisinostat in oncology.

References

Preclinical Profile of Quisinostat Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat dihydrochloride (B599025) (also known as JNJ-26481585) is a potent, second-generation, orally available, pan-histone deacetylase (HDAC) inhibitor. It belongs to the pyrimidyl-hydroxamic acid class of compounds and has demonstrated broad-spectrum anti-tumor activity in a variety of preclinical cancer models. Quisinostat exhibits high potency against Class I and II HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the preclinical studies on Quisinostat dihydrochloride, summarizing key findings on its mechanism of action, in vitro and in vivo efficacy, and experimental protocols.

Mechanism of Action

Quisinostat exerts its anti-cancer effects primarily through the inhibition of histone deacetylases. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, Quisinostat promotes histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of tumor suppressor genes. This, in turn, can lead to cell cycle arrest, differentiation, and apoptosis.

One of the key downstream effects of HDAC inhibition by Quisinostat is the upregulation of the cyclin-dependent kinase inhibitor p21. Quisinostat has been shown to modulate several critical signaling pathways involved in cell growth and survival, including the PI3K/AKT/p21 and JNK/c-jun/caspase-3 pathways. In hepatocellular carcinoma models, Quisinostat was found to downregulate the PI3K/AKT pathway, leading to G0/G1 cell cycle arrest, while activating the JNK/c-jun/caspase-3 pathway to induce apoptosis.

Quisinostat_Mechanism_of_Action Quisinostat's Dual-Pronged Anti-Cancer Mechanism cluster_epigenetic Epigenetic Modulation cluster_signaling Signaling Pathway Modulation Quisinostat Quisinostat dihydrochloride HDACs HDACs (Class I & II) Quisinostat->HDACs inhibition PI3K_AKT PI3K/AKT Pathway Quisinostat->PI3K_AKT downregulates JNK_cJun JNK/c-jun Pathway Quisinostat->JNK_cJun activates Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation leads to Chromatin Open Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest PI3K_AKT->Cell_Cycle_Arrest promotes Caspase3 Caspase-3 Activation JNK_cJun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quisinostat's mechanism of action.

In Vitro Efficacy

Quisinostat has demonstrated potent cytotoxic activity across a broad range of cancer cell lines. The Pediatric Preclinical Testing Program (PPTP) evaluated Quisinostat against a panel of 23 pediatric cancer cell lines, revealing a median relative IC50 value of 2.2 nM, with a range of <1 to 19 nM.[1] Cell lines derived from acute lymphoblastic leukemia (ALL) were particularly sensitive.[1]

Cell Line PanelMedian Relative IC50 (nM)IC50 Range (nM)Reference
PPTP Panel (Overall) 2.2<1 - 19[1]
Acute Lymphoblastic Leukemia (ALL)1.9Not Specified[1]
Rhabdomyosarcoma5.1Not Specified[1]
Neuroblastoma6.8Not Specified[1]
Various Solid & Hematologic Tumors Not Applicable3.1 - 246
Glioblastoma Stem Cells (GSCs) Not Applicable50 - 100
HDAC1 (cell-free) 0.11Not Applicable
HDAC10 (cell-free) 50Not Applicable

In Vivo Efficacy

The anti-tumor activity of Quisinostat has been confirmed in various xenograft models. In the PPTP in vivo studies, Quisinostat induced significant differences in event-free survival (EFS) distribution compared to control in 64% of evaluable solid tumor xenografts and 50% of evaluable ALL xenografts. Objective responses, including complete responses (CR) and maintained complete responses (MCR), were observed in both solid tumor and ALL xenograft models.

Xenograft ModelDose & ScheduleKey FindingsReference
PPTP Solid Tumor Xenografts 5 mg/kg, IP, daily x 21Significant EFS difference in 21 of 33 models; 1 objective response.
PPTP ALL Xenografts 2.5 mg/kg, IP, daily x 21Significant EFS difference in 4 of 8 models; 2 CR/MCRs, 1 stable disease.
PBT-24FH Flank Xenograft Not SpecifiedNear-complete tumor regression and significantly prolonged survival.
HCCLM3 Xenograft Not SpecifiedMarkedly repressed tumor growth, enhanced when combined with sorafenib.
HCC1569 Orthotopic Xenograft Not SpecifiedHalted tumor growth and inhibited cancer cell self-renewal.

Experimental Protocols

In Vitro Cell Viability Assay (General Protocol)
  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 1.0 nM to 10 µM) and incubate for a specified period (e.g., 72 or 96 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTT, MTS, or resazurin (B115843) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell_Viability_Assay_Workflow In Vitro Cell Viability Assay Workflow Start Start Plate_Cells Plate cells in 96-well plates Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Treat_Cells Treat with Quisinostat (various concentrations) Incubate_Overnight->Treat_Cells Incubate_72_96h Incubate for 72-96 hours Treat_Cells->Incubate_72_96h Add_Reagent Add viability reagent (e.g., MTT, MTS) Incubate_72_96h->Add_Reagent Incubate_Reagent Incubate per protocol Add_Reagent->Incubate_Reagent Read_Plate Read absorbance/ fluorescence Incubate_Reagent->Read_Plate Analyze_Data Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro cell viability assays.

In Vivo Xenograft Study (General Protocol)
  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously or orthotopically implant cancer cells into the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound or vehicle control via the desired route (e.g., intraperitoneally or orally) at a specified dose and schedule (e.g., 5 mg/kg daily).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., a specific tumor volume in the control group or signs of toxicity).

  • Data Analysis: Analyze tumor growth inhibition and other relevant parameters such as event-free survival.

In_Vivo_Xenograft_Study_Workflow In Vivo Xenograft Study Workflow Start Start Implant_Cells Implant tumor cells into immunodeficient mice Start->Implant_Cells Tumor_Growth Allow tumors to establish Implant_Cells->Tumor_Growth Randomize Randomize mice into control & treatment groups Tumor_Growth->Randomize Treat Administer Quisinostat or vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Continue until endpoint Monitor->Endpoint Analyze Analyze tumor growth inhibition & survival Endpoint->Analyze End End Analyze->End

Caption: Workflow for in vivo xenograft studies.

Conclusion

The preclinical data for this compound strongly support its development as a potent anti-cancer agent. Its broad activity across numerous cancer cell lines and in vivo models, coupled with its well-defined mechanism of action involving both epigenetic modulation and the targeting of key cancer-related signaling pathways, underscores its therapeutic potential. Further investigation into its pharmacokinetic and toxicological profile will be crucial for its successful clinical translation. The detailed experimental protocols and compiled efficacy data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology.

References

Preclinical Profile of JNJ-26481585 (Quisinostat): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for JNJ-26481585, also known as Quisinostat (B1680408). JNJ-26481585 is a second-generation, orally bioavailable, pyrimidyl-hydroxamic acid-based pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It demonstrates high potency against class I and II HDACs and has shown broad-spectrum antitumor activity in numerous preclinical models.[1][3][4][5] This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency, antiproliferative activity, and in vivo efficacy of JNJ-26481585 across various preclinical studies.

Table 1: In Vitro Potency against HDAC Isozymes
TargetIC50 (nmol/L)Assay SystemReference
Class I HDACs
HDAC10.11 - 0.16Recombinant Enzyme / Immunoprecipitated Complexes[6][7][8][9]
HDAC20.33Recombinant Enzyme[8][9]
HDAC34.8Recombinant Enzyme[9]
Class II HDACs
HDAC40.64Recombinant Enzyme[8]
HDAC632.1 - 119Recombinant Enzyme[6]
HDAC732.1 - 119Recombinant Enzyme[6]
HDAC932.1 - 119Recombinant Enzyme[6]
HDAC100.46Recombinant Enzyme[8]
HDAC110.37Recombinant Enzyme[8]
Other
HeLa Nuclear Extracts0.05 - 100Cell Extract[6]
Table 2: In Vitro Antiproliferative Activity
Cell Line PanelIC50 Range (nmol/L)Key FindingsReference
Broad Panel (Lung, Breast, Colon, Prostate, Brain, Ovarian)3.1 - 246Demonstrated broad-spectrum antiproliferative effects.[7][9]
Pediatric Preclinical Testing Program (PPTP) Panel<1 - 19 (Median: 2.2)Showed potent cytotoxic activity across 23 pediatric cancer cell lines.[1][5]
Hepatocellular Carcinoma (HCC) Cell LinesConcentration-dependent inhibitionSuppressed proliferation in HCCLM3, Sk-hep-1, Hep-3B, Huh7, and SMMC-7721 cells.[10]
Table 3: In Vivo Efficacy in Xenograft Models
Model TypeDosingKey OutcomesReference
HCT116 Colon Carcinoma (Ras mutant)10 mg/kg, i.p., dailyComplete tumor growth inhibition; induced H3 acetylation.[6][9][11]
C170HM2 Colorectal Liver MetastasesNot specifiedFully inhibited tumor growth.[6][11]
PPTP Solid Tumor Xenografts (21 models)5 mg/kg, i.p., daily x 21Significantly retarded tumor growth in 64% of models; one objective response observed.[1][5]
PPTP Acute Lymphoblastic Leukemia (ALL) Xenografts (4 models)2.5 mg/kg, i.p., daily x 21Two models achieved complete response (CR) or maintained CR; one showed stable disease.[1][5]
HCCLM3 Hepatocellular CarcinomaNot specifiedMarkedly decreased tumor volume, with synergistic effects when combined with sorafenib.[10]

Signaling Pathways and Mechanism of Action

JNJ-26481585 functions as a pan-HDAC inhibitor, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modification alters chromatin structure and gene expression, resulting in various anti-cancer effects including cell cycle arrest, apoptosis, and differentiation.[4]

HDAC_Inhibition_Pathway cluster_1 Cellular Machinery cluster_2 Cellular Outcomes JNJ-26481585 JNJ-26481585 HDACs HDACs (Class I & II) JNJ-26481585->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally repressed) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptionally active) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21 induction) OpenChromatin->GeneExpression AntiTumor Anti-Tumor Effects (Apoptosis, Growth Arrest) GeneExpression->AntiTumor

General Mechanism of Action of JNJ-26481585.

In hepatocellular carcinoma (HCC) cells, Quisinostat has been shown to induce G0/G1 cell cycle arrest and apoptosis through specific signaling cascades. It facilitates this arrest via the PI3K/AKT/p21 pathway and promotes apoptosis through the JNK/c-Jun/caspase-3 pathway.[10][12]

HCC_Signaling_Pathways cluster_0 Cell Cycle Arrest Pathway cluster_1 Apoptosis Pathway JNJ-26481585 JNJ-26481585 PI3K PI3K/AKT JNJ-26481585->PI3K Inhibits JNK JNK/c-Jun JNJ-26481585->JNK Activates p21 p21 PI3K->p21 Upregulates G1_Arrest G0/G1 Phase Arrest p21->G1_Arrest Induces Caspase3 Caspase-3 JNK->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Key Signaling Pathways in Hepatocellular Carcinoma.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate JNJ-26481585.

HDAC Inhibition Assay

To determine the IC50 against specific HDAC isozymes, a common protocol involves the use of immunoprecipitated HDAC complexes or recombinant enzymes.[2]

  • Enzyme Preparation : HDAC enzymes are either sourced as recombinant proteins or immunoprecipitated from cell lysates.

  • Inhibitor Pre-incubation : Increasing concentrations of JNJ-26481585 are added to the enzyme preparation and pre-incubated for 10 minutes at room temperature.

  • Substrate Reaction : A radiolabeled substrate (e.g., [³H]acetylated histone peptide) is added, and the reaction proceeds for 30-45 minutes at room temperature or 37°C.

  • Quenching and Extraction : The reaction is stopped using an acidic buffer. The released [³H]acetic acid is then extracted with ethyl acetate (B1210297).

  • Quantification : The amount of radioactivity in the ethyl acetate phase is measured by scintillation counting to determine the extent of HDAC inhibition.

In Vitro Cell Proliferation Assay (CCK-8)

This method was used to assess the impact of JNJ-26481585 on the viability of HCC cell lines.[10]

  • Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 4,000 cells per well and allowed to adhere.

  • Compound Treatment : Cells are treated with various concentrations of JNJ-26481585 or a vehicle control (DMSO) for 48 hours.

  • CCK-8 Reagent : 10 µl of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation : Plates are incubated for 2 hours to allow for the conversion of the WST-8 tetrazolium salt to formazan (B1609692) by cellular dehydrogenases.

  • Absorbance Reading : The absorbance is measured at 450 nm using a microplate reader. The results are expressed as a percentage of the vehicle-treated control.

In Vivo Xenograft Tumor Model

Animal models are essential for evaluating the anti-tumor efficacy of a compound in a physiological context. The protocol for the PPTP's solid tumor xenograft studies is outlined below.[1]

  • Animal Models : Immunodeficient mice (e.g., CB17SC scid−/− or BALB/c nu/nu) are used as hosts.

  • Tumor Implantation : Human tumor cells or patient-derived xenograft fragments are implanted subcutaneously into the flank of the mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable, measurable size.

  • Randomization and Dosing : Mice are randomized into control and treatment groups (typically 8-10 mice per group). JNJ-26481585 is administered intraperitoneally at a specified dose (e.g., 5 mg/kg) and schedule (e.g., daily for 21 days).

  • Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

  • Endpoint Analysis : The study concludes when tumors in the control group reach a predetermined size. Efficacy is evaluated based on metrics such as tumor growth inhibition, event-free survival, and objective responses.

Pharmacodynamic (PD) Biomarker Analysis

PD studies are performed to confirm that the drug is engaging its target in vivo.[1]

  • Tissue Collection : Tumor tissues from xenograft models are harvested at various time points following drug administration (e.g., 4, 8, and 24 hours after the first dose).

  • Protein Extraction : Proteins are extracted from the collected tissues to create lysates.

  • Immunoblotting : Western blot analysis is performed to detect changes in the levels of specific proteins. Key biomarkers for JNJ-26481585 include acetylated Histone H3 (AcH3) and H4, which indicate target engagement (HDAC inhibition), and proteins involved in cell cycle (p21) and apoptosis (cleaved PARP).

  • Normalization : Loading controls such as GAPDH or actin are used to ensure equal protein loading across samples.

Experimental and Logical Workflows

The identification and evaluation of JNJ-26481585 followed structured preclinical workflows to establish its potency and efficacy.

Screening_Workflow cluster_0 Screening & Identification cluster_1 Validation & Efficacy Testing start Pool of 140 HDACi Analogues screen In Vivo Screen: A2780 Tumor Model with HDAC1-responsive Reporter start->screen identify Identification of JNJ-26481585 screen->identify pd_confirm Pharmacodynamic Confirmation (H3 Acetylation in Xenografts) identify->pd_confirm efficacy Antitumor Efficacy Testing (e.g., HCT116 Xenograft Model) pd_confirm->efficacy result Demonstrated Potent Single-Agent Activity efficacy->result

Workflow for the Identification of JNJ-26481585.

The Pediatric Preclinical Testing Program (PPTP) employs a systematic approach to evaluate novel agents against pediatric cancer models.

PPTP_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism Confirmation invitro_test Test against PPTP 23 Cell Line Panel (DIMSCAN Assay) invitro_result Determine IC50 and Cytotoxic Activity invitro_test->invitro_result invivo_test Test against PPTP In Vivo Panels (Solid Tumor & ALL Xenografts) invitro_result->invivo_test Proceed if active invivo_result Measure EFS Distribution & Objective Responses invivo_test->invivo_result pd_test Pharmacodynamic Studies on Xenograft Tissues invivo_result->pd_test Confirm mechanism pd_result Confirm Target Modulation (e.g., Histone Acetylation) pd_test->pd_result

Pediatric Preclinical Testing Program (PPTP) Workflow.

References

An In-depth Technical Guide to the Target Profile and Selectivity of Quisinostat Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (also known as JNJ-26481585) is a potent, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor belonging to the pyrimidyl-hydroxamic acid class.[1] It has demonstrated broad-spectrum antitumor activity in both solid and hematologic cancer cell lines.[2] While often classified as a pan-HDAC inhibitor, Quisinostat exhibits a distinct selectivity profile with exceptionally high potency against specific HDAC isoforms, which dictates its biological activity and therapeutic potential.[3][4] This technical guide provides a detailed overview of its target profile, selectivity, the signaling pathways it modulates, and the experimental protocols used for its characterization, intended for researchers and professionals in drug development.

Target Profile and Selectivity

Quisinostat's primary molecular targets are the zinc-dependent histone deacetylase enzymes. Its inhibitory activity spans both Class I and Class II HDACs, but with significant variations in potency across the different isoforms.[1]

Primary Targets: Histone Deacetylases (HDACs)

Quisinostat is characterized by its sub-nanomolar inhibitory concentrations (IC50) against several HDAC isoforms, with the highest affinity observed for HDAC1.[3][4] Its potency extends to other Class I and some Class IIb isoforms. However, it shows markedly lower activity against HDACs 3, 5, 6, 7, 8, and 9.[3] This profile indicates a degree of selectivity within its broader pan-HDAC inhibitory action.

Quantitative Inhibitory Activity

The in vitro, cell-free enzymatic inhibitory potency of Quisinostat against a panel of HDAC isoforms is summarized in the table below. This data highlights its exceptional potency for HDAC1 and significant activity against HDAC2, HDAC4, HDAC10, and HDAC11.

Target IsoformIC50 (nM)HDAC ClassReference
HDAC10.11Class I[2][3][5][6]
HDAC20.33Class I[2][5][6]
HDAC40.64Class IIa[2][5][6]
HDAC100.46Class IIb[2][5][6]
HDAC110.37Class IV[2][5][6]
HDAC3, 5, 8, 9>30-fold less potentClass I/IIa[3]
HDAC6, 7Lowest potencyClass IIb/IIa[3]

Modulated Signaling Pathways

Quisinostat exerts its potent anti-proliferative and pro-apoptotic effects by modulating key cellular signaling pathways. Mechanistic studies, particularly in hepatocellular carcinoma, have elucidated its impact on cell cycle regulation and apoptosis.[7][8]

G0/G1 Cell Cycle Arrest via PI3K/AKT/p21 Pathway

Quisinostat induces G0/G1 phase cell cycle arrest by downregulating the PI3K/AKT signaling pathway.[8] This leads to the upregulation of the cyclin-dependent kinase inhibitor p21, a critical regulator of cell cycle progression.[7][8]

G0G1_Arrest_Pathway Quisinostat Quisinostat PI3K PI3K Quisinostat->PI3K AKT AKT (Phosphorylated) PI3K->AKT p21 p21 AKT->p21 CellCycle G1/S Transition p21->CellCycle Arrest G0/G1 Arrest CellCycle->Arrest

Caption: Quisinostat-induced G0/G1 cell cycle arrest pathway.

Apoptosis Induction via JNK/c-Jun/Caspase-3 Pathway

Quisinostat also promotes apoptosis by activating the JNK signaling pathway.[8] This results in the phosphorylation of c-Jun and subsequent activation of the executioner caspase-3, a key mediator of programmed cell death.[7][8]

Apoptosis_Pathway Quisinostat Quisinostat JNK JNK (Phosphorylation) Quisinostat->JNK cJun c-Jun (Phosphorylation) JNK->cJun Caspase3 Caspase-3 (Activation) cJun->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Quisinostat-induced apoptosis signaling pathway.

Experimental Protocols

The characterization of Quisinostat's target profile and selectivity relies on a combination of biochemical and cell-based assays.

In Vitro HDAC Enzymatic Assay

This biochemical assay is fundamental for determining the direct inhibitory potency (IC50) of a compound against purified HDAC isoforms.

Methodology:

  • Enzyme Source: Full-length recombinant human HDAC proteins are expressed, often using a baculovirus system in Sf9 insect cells, and subsequently purified.[3][9]

  • Substrate: A common method utilizes a radiolabeled substrate, such as a [³H]acetyl-labeled histone H4 peptide fragment.[3] Alternatively, fluorogenic substrates like the Fluor de Lys™ substrate can be used.[9]

  • Incubation: Purified HDAC enzyme is pre-incubated for a short period (e.g., 10 minutes) with varying concentrations of Quisinostat.[3]

  • Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to start the deacetylation reaction. The incubation is carried out at 37°C for a defined time (e.g., 30-45 minutes).[3]

  • Quenching and Detection: The reaction is stopped, typically with an acidic buffer. The product is then extracted and quantified. For radiolabeled assays, the released [³H]acetic acid is extracted with ethyl acetate (B1210297) and measured via scintillation counting.[3] For fluorogenic assays, a developer solution is added to generate a fluorescent signal proportional to the enzymatic activity.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the resulting dose-response curve.

HDAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis HDAC Purified HDAC Isoform Preincubation 1. Pre-incubation (HDAC + Quisinostat) HDAC->Preincubation Inhibitor Quisinostat (Serial Dilution) Inhibitor->Preincubation Substrate Labeled Substrate (e.g., [3H]acetyl-peptide) Reaction 2. Add Substrate (Incubate at 37°C) Substrate->Reaction Preincubation->Reaction Quench 3. Quench Reaction Reaction->Quench Detection 4. Detect Product (e.g., Scintillation) Quench->Detection IC50 5. Calculate IC50 Detection->IC50

Caption: Workflow for an in vitro HDAC enzymatic inhibition assay.

Chemoproteomic Profiling for Target Selectivity

Chemoproteomics provides an unbiased method to assess inhibitor selectivity in a more physiologically relevant context, such as a complex cell lysate, by identifying which proteins and protein complexes the compound binds to.[10][11]

Methodology:

  • Cell Lysate Preparation: Cells (e.g., K562) are lysed under non-denaturing conditions to preserve protein complexes.[12][13]

  • Affinity Matrix: A broad-spectrum HDAC inhibitor is immobilized on beads (e.g., Sepharose) to create an affinity capture probe.[11]

  • Competition Binding: The cell lysate is pre-incubated with either a vehicle control (e.g., DMSO) or increasing concentrations of "free" Quisinostat. This mixture is then added to the affinity matrix beads.[11] Quisinostat in solution competes with the immobilized probe for binding to HDACs and their associated complexes.

  • Protein Capture & Digestion: The beads are washed to remove non-specific binders. The captured proteins are then eluted and digested into peptides, typically with trypsin.[11]

  • LC-MS/MS Analysis: The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.[11][12]

  • Data Analysis: The abundance of each identified protein is compared across the different concentrations of free Quisinostat. A decrease in the amount of a protein captured by the beads with increasing Quisinostat concentration indicates specific binding. This allows for the generation of dose-response curves and the determination of apparent IC50 values for multiple HDACs simultaneously within their native complexes.[10][13]

Chemoproteomics_Workflow Lysate Cell Lysate (Native Protein Complexes) Incubation 1. Competition Incubation Lysate->Incubation Inhibitor Free Quisinostat (Dose Range) Inhibitor->Incubation Beads 2. Affinity Capture (Immobilized Pan-HDACi Probe) Incubation->Beads Wash 3. Wash & Elute Bound Proteins Beads->Wash Digest 4. Tryptic Digestion Wash->Digest LCMS 5. LC-MS/MS Analysis Digest->LCMS Analysis 6. Identify & Quantify Proteins (Determine IC50) LCMS->Analysis

Caption: Chemoproteomics workflow for HDAC inhibitor profiling.

Cellular Proliferation and Western Blot Assays
  • Cell Proliferation Assays: To measure the antiproliferative activity of Quisinostat, various human cancer cell lines are treated with the compound for 48-72 hours. Cell viability is then assessed using metabolic assays such as MTT, MTS, or Alamar Blue, which measure mitochondrial activity as an indicator of cell number.[3] Quisinostat demonstrates potent antiproliferative activity with IC50 values in the low nanomolar range across many cell lines.[1]

  • Western Blotting: This technique is used to confirm the mechanism of action within cells. Following treatment with Quisinostat, cell lysates are collected and key proteins in the PI3K/AKT and JNK signaling pathways are detected using specific antibodies. This allows for the visualization of changes in protein expression or phosphorylation status (e.g., downregulation of phosphorylated AKT, upregulation of phosphorylated JNK), confirming the on-target effects predicted by pathway analysis.[8]

References

Antitumor Activity of Quisinostat Dihydrochloride in Solid Tumors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival. By inhibiting HDACs, Quisinostat promotes histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical and clinical antitumor activity of Quisinostat in solid tumors, with a focus on its mechanism of action, experimental data, and relevant protocols.

Mechanism of Action

Quisinostat exhibits potent inhibitory activity against Class I and II HDACs.[1] This broad-spectrum inhibition leads to the accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of silenced tumor suppressor genes. The downstream effects of HDAC inhibition by Quisinostat are multifaceted and include:

  • Cell Cycle Arrest: Quisinostat induces cell cycle arrest, primarily at the G0/G1 phase, by upregulating the expression of cyclin-dependent kinase inhibitors such as p21.[3]

  • Induction of Apoptosis: The compound triggers programmed cell death through both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, such as caspase-3 and caspase-9, and the modulation of Bcl-2 family proteins.[3]

  • Inhibition of Angiogenesis: Preclinical models have shown that Quisinostat can decrease angiogenesis, a critical process for tumor growth and metastasis.[4]

The antitumor effects of Quisinostat are mediated through the modulation of key signaling pathways, including the PI3K/AKT/p21 and JNK/c-Jun/caspase-3 pathways.[3]

Signaling Pathways

The antitumor activity of Quisinostat is attributed to its influence on critical cellular signaling pathways that regulate cell cycle progression and apoptosis.

cluster_quisinostat Quisinostat cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Quisinostat Quisinostat PI3K PI3K Quisinostat->PI3K inhibits JNK JNK Quisinostat->JNK activates AKT AKT PI3K->AKT inhibits p21 p21 AKT->p21 inhibits (leading to p21 upregulation) G0G1_Arrest G0/G1 Arrest p21->G0G1_Arrest induces cJun c-Jun JNK->cJun activates Caspase3 Caspase-3 cJun->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Quisinostat-modulated signaling pathways.

Quantitative In Vitro Activity

Quisinostat has demonstrated potent cytotoxic activity across a wide range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (nM)
A549Lung Carcinoma82.4 (48h)
HCT-116Colorectal Carcinoma~20 (48h)
HT-29Colorectal Carcinoma~10 (48h)
HepG2Hepatocellular Carcinoma81.2 (48h)
HCCLM3Hepatocellular CarcinomaVaries (dose-dependent)
SMMC-7721Hepatocellular CarcinomaVaries (dose-dependent)
BT145Glioblastoma~50-100
GB126Glioblastoma~50-100
U87Glioblastoma~50-100
Ovarian Carcinoma Cell LinesOvarian Cancer3.1 - 246
Prostate Cancer Cell LinesProstate Cancer3.1 - 246
Breast Cancer Cell LinesBreast Cancer3.1 - 246

Note: IC50 values can vary depending on the specific assay conditions and duration of exposure.

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models of various solid tumors have demonstrated the in vivo antitumor activity of Quisinostat.

Tumor ModelDosing ScheduleOutcomeReference
Pediatric Solid Tumor Xenografts5 mg/kg, IP, daily for 21 daysRetarded tumor growth in the majority of xenografts.[1][1]
Glioblastoma Xenografts5 mg/kg, IP, daily for 21 daysConsistent and significant tumor growth inhibition.[1][1]
Hepatocellular Carcinoma (HCCLM3) Xenograft10 mg/kg, IP, 5 times/week for 4 weeksMarked repression of tumor growth.[3][3]
PBT-24FH Flank XenograftSystemic administrationSignificantly reduced tumor burden and prolonged survival.[5][5]

Clinical Trials in Solid Tumors

A first-in-human Phase I clinical trial of Quisinostat was conducted in patients with advanced solid tumors.[4][6][7] The study established the maximum tolerated dose (MTD) and recommended Phase II dose.

  • Dosing: The recommended dose for Phase II studies is 12 mg administered orally on a Monday, Wednesday, and Friday schedule.[4][7]

  • Toxicity: The most common treatment-related adverse events included fatigue, nausea, and decreased appetite. Dose-limiting toxicities were primarily cardiovascular.[4][7]

  • Efficacy: A partial response was observed in a patient with melanoma, and stable disease was achieved in eight patients with various solid tumors.[4][6][7]

A Phase II clinical trial investigated Quisinostat in combination with paclitaxel (B517696) and carboplatin (B1684641) for platinum-resistant ovarian cancer.[8]

  • Efficacy: The combination therapy demonstrated a high objective response rate of 51.6%.[8]

  • Safety: The combination was found to have a manageable safety profile.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability Assay (CCK-8)

A Seed cells in 96-well plates B Treat with various concentrations of Quisinostat A->B C Incubate for 48 hours B->C D Add CCK-8 solution C->D E Incubate for 2 hours D->E F Measure absorbance at 450 nm E->F

Caption: CCK-8 cell viability assay workflow.
  • Cell Seeding: Seed tumor cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of Quisinostat dihydrochloride (e.g., 0-1000 nM) in fresh medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

A Treat cells with Quisinostat B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Flow cytometry apoptosis assay workflow.
  • Cell Treatment: Plate cells in 6-well plates and treat with Quisinostat at the desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash twice with cold PBS.

  • Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

In Vivo Tumor Xenograft Study

A Subcutaneously implant tumor cells into nude mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer Quisinostat or vehicle C->D E Measure tumor volume and body weight regularly D->E F Sacrifice mice and excise tumors for analysis E->F

Caption: In vivo solid tumor xenograft workflow.
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Drug Administration: Administer this compound (e.g., 5-10 mg/kg) or the vehicle control via the appropriate route (e.g., intraperitoneal or oral gavage) according to the desired dosing schedule.

  • Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the antitumor effect.

Conclusion

This compound is a potent pan-HDAC inhibitor with significant antitumor activity in a broad range of solid tumors. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways, is well-supported by preclinical data. Early-phase clinical trials have shown promising results, particularly in combination with standard chemotherapy. The detailed experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of Quisinostat in solid malignancies. Continued investigation is warranted to optimize its clinical application and identify patient populations most likely to benefit from this targeted therapy.

References

Quisinostat Dihydrochloride in Hematologic Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quisinostat (B1680408) (JNJ-26481585) is an orally available, second-generation hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4] It demonstrates high potency against Class I and II HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.[3][5] Aberrant HDAC activity is a hallmark of many cancers, including hematologic malignancies, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[6] By inhibiting these enzymes, Quisinostat restores normal patterns of gene transcription, inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[3][7][8] This technical guide provides a comprehensive overview of Quisinostat's mechanism of action, preclinical efficacy, clinical trial data, and relevant experimental protocols in the context of hematologic malignancies.

Mechanism of Action

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[6] In the context of chromatin, this deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[6] Many genes silenced in this manner are critical for tumor suppression, cell cycle control, and apoptosis.[3][9]

Quisinostat, as a pan-HDAC inhibitor, broadly targets Class I (HDAC1, 2, 3, 8) and Class II (HDAC4, 5, 6, 7, 9, 10) enzymes.[2][5] It exhibits particular potency against HDAC1, with an IC50 of 0.11 nM in cell-free assays, and is approximately 500-fold more potent than the first-generation HDAC inhibitor vorinostat (B1683920) at inhibiting this isoform.[1][10] By binding to the zinc-containing catalytic domain of these enzymes, Quisinostat blocks their deacetylase activity. The downstream consequences are multifaceted:

  • Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetyl groups on histone tails, neutralizing their positive charge and weakening their interaction with the negatively charged DNA backbone.[6] This results in a more relaxed, open chromatin structure (euchromatin), which allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes like p21waf.[1][11]

  • Non-Histone Protein Acetylation: Quisinostat's effects extend beyond histones. It also increases the acetylation of various non-histone proteins involved in crucial cellular processes, such as transcription factors, signaling molecules, and DNA repair proteins, thereby modulating their activity and stability.[12]

  • Induction of Apoptosis and Cell Cycle Arrest: The reactivation of tumor suppressor genes and modulation of other key proteins triggers programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G0/G1 phase.[3]

HDAC_Inhibition_Mechanism cluster_0 Normal Cell State (Gene Silencing) cluster_1 Quisinostat Action (Gene Activation) HDAC HDAC Enzymes (e.g., HDAC1, HDAC2) Histone_D Histone Tails (Deacetylated) HDAC->Histone_D Removes Acetyl Groups Histone_A Histone Tails (Hyperacetylated) HDAC->Histone_A Acetylation Accumulates Chromatin_C Condensed Chromatin (Heterochromatin) Histone_D->Chromatin_C Leads to Gene_S Tumor Suppressor Genes (Silenced) Chromatin_C->Gene_S Results in Quisinostat Quisinostat Quisinostat->HDAC Inhibits Chromatin_R Relaxed Chromatin (Euchromatin) Histone_A->Chromatin_R Leads to Gene_A Tumor Suppressor Genes (Expressed) Chromatin_R->Gene_A Allows Apoptosis Apoptosis & Cell Cycle Arrest Gene_A->Apoptosis Induces

Fig. 1: Mechanism of HDAC Inhibition by Quisinostat.

Key Signaling Pathways Modulated by Quisinostat

Quisinostat exerts its anti-neoplastic effects by modulating critical signaling pathways that govern cell survival, proliferation, and death.

Cell Cycle Arrest Pathway

In several cancer models, Quisinostat has been shown to induce G0/G1 cell cycle arrest by modulating the PI3K/AKT pathway and upregulating the cyclin-dependent kinase inhibitor p21.[3][9] The inhibition of HDACs allows for the expression of the CDKN1A gene, which encodes p21. The p21 protein then binds to and inhibits cyclin-CDK complexes, preventing the cell from progressing from the G1 to the S phase of the cell cycle.

Cell_Cycle_Arrest_Pathway Quisinostat Quisinostat HDAC HDACs Quisinostat->HDAC Inhibits p21_Gene p21 Gene (CDKN1A) HDAC->p21_Gene Represses p21_Protein p21 Protein p21_Gene->p21_Protein Transcription & Translation CDK Cyclin/CDK Complexes p21_Protein->CDK Inhibits G1_S G1/S Phase Progression CDK->G1_S Promotes Arrest Cell Cycle Arrest G1_S->Arrest Blocked Apoptosis_Induction_Pathway Quisinostat Quisinostat HDAC HDACs Quisinostat->HDAC Inhibits JNK_path JNK/c-jun Pathway HDAC->JNK_path Modulates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) HDAC->Anti_Apoptotic Stabilizes Pro_Apoptotic Pro-Apoptotic Genes HDAC->Pro_Apoptotic Represses Caspase Caspase-3 Activation JNK_path->Caspase Anti_Apoptotic->Caspase Pro_Apoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow_IC50 A 1. Seed cells in 96-well plate B 2. Add serial dilutions of Quisinostat A->B C 3. Incubate for 72 hours B->C D 4. Add MTS reagent to each well C->D E 5. Incubate for 1-4 hours D->E F 6. Measure absorbance at 490 nm E->F G 7. Calculate % viability and determine IC50 F->G

References

In Vivo Pharmacodynamics of Quisinostat Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (JNJ-26481585) is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It exhibits broad-spectrum anti-proliferative activity against a range of solid and hematologic malignancies.[4][5] This technical guide provides an in-depth overview of the in vivo pharmacodynamics of Quisinostat, summarizing key findings from preclinical and clinical studies. The document details the compound's mechanism of action, its effects on key signaling pathways, and its anti-tumor efficacy in various cancer models.

Mechanism of Action

Quisinostat is a hydroxamic acid-based inhibitor that targets class I and II HDAC enzymes with high cellular potency.[1][2] Inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins.[4][6] This modulation of acetylation status results in a more open chromatin structure, which in turn alters gene expression.[1] A key downstream effect of Quisinostat is the induction of tumor suppressor genes and the repression of genes involved in cell proliferation and survival.[7] One specific mechanism identified is the increased expression of the histone H1.0 protein, which contributes to halting cancer cell replication.[8]

In Vivo Anti-Tumor Activity

Quisinostat has demonstrated significant single-agent anti-tumoral efficacy in a variety of preclinical cancer models.[1] In vivo studies have consistently shown its ability to inhibit tumor growth and, in some cases, induce tumor regression.

Data from Xenograft Studies

The following tables summarize the quantitative outcomes from various in vivo xenograft studies.

Table 1: Effect of Quisinostat on Tumor Growth in a Hepatocellular Carcinoma (HCC) Xenograft Model

Animal ModelTreatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 28
HCCLM3 XenograftVehicle (5% DMSO)Intraperitoneal injection, 5 days/week for 4 weeksNot explicitly stated, but significantly larger than treatment groups
HCCLM3 XenograftQuisinostat (10 mg/kg)Intraperitoneal injection, 5 days/week for 4 weeksMarkedly repressed compared to control[7]
HCCLM3 XenograftSorafenib (10 mg/kg)Intraperitoneal injection, 5 days/week for 4 weeksMarkedly repressed compared to control[7]
HCCLM3 XenograftQuisinostat (10 mg/kg) + Sorafenib (10 mg/kg)Intraperitoneal injection, 5 days/week for 4 weeksEnhanced tumor growth impediment compared to single agents[7]

Table 2: Activity of Quisinostat in Pediatric Preclinical Testing Program (PPTP) In Vivo Models

Xenograft TypeDosing RegimenOutcome
Solid Tumors (n=33)5 mg/kg, intraperitoneally, daily for 21 daysSignificant differences in event-free survival (EFS) distribution compared to control in 64% of xenografts.[1][2] Objective response in 1 of 33 xenografts.[2]
Acute Lymphoblastic Leukemia (ALL) (n=8)2.5 mg/kg, intraperitoneally, daily for 21 daysSignificant differences in EFS distribution compared to control in 50% of xenografts.[1][2] Complete response or maintained complete response in 2 xenografts; stable disease in 1 xenograft.[2]

Signaling Pathways Modulated by Quisinostat

In vivo and in vitro studies have elucidated several key signaling pathways that are modulated by Quisinostat, contributing to its anti-cancer effects.

PI3K/AKT/p21 Pathway

In hepatocellular carcinoma cells, Quisinostat has been shown to induce G0/G1 phase cell cycle arrest through the PI3K/AKT/p21 pathway.[7][9]

PI3K_AKT_p21_Pathway Quisinostat Quisinostat HDAC HDAC Inhibition Quisinostat->HDAC PI3K PI3K HDAC->PI3K downregulates AKT AKT PI3K->AKT p21 p21 AKT->p21 inhibits CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest

Quisinostat-induced G0/G1 cell cycle arrest via the PI3K/AKT/p21 pathway.
JNK/c-jun/caspase-3 Pathway

Quisinostat also induces apoptosis in HCC cells by activating the JNK/c-jun/caspase-3 pathway.[7][9]

JNK_Caspase_Pathway Quisinostat Quisinostat HDAC HDAC Inhibition Quisinostat->HDAC JNK JNK HDAC->JNK activates c_jun c-jun JNK->c_jun caspase3 Caspase-3 c_jun->caspase3 Apoptosis Apoptosis caspase3->Apoptosis

Apoptosis induction by Quisinostat through the JNK/c-jun/caspase-3 pathway.
p53 Acetylation and Activation

In HepG2 hepatocellular carcinoma cells, Quisinostat treatment leads to increased acetylation of p53 at K381/K382 sites.[10] This is achieved by impairing the interaction between HDAC6 and p53, resulting in p53 activation, which in turn triggers cell cycle arrest and apoptosis.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline typical experimental protocols used in the in vivo evaluation of Quisinostat.

Xenograft Tumor Model Protocol

This protocol describes a general workflow for assessing the anti-tumor efficacy of Quisinostat in a subcutaneous xenograft model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Quisinostat/Vehicle Administration (e.g., IP, daily) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Sacrifice Euthanasia and Tumor Excision Monitoring->Sacrifice IHC Immunohistochemistry (e.g., Ki67, AcH3) Sacrifice->IHC WesternBlot Western Blot (e.g., p21, Caspase-3) Sacrifice->WesternBlot

A representative experimental workflow for in vivo efficacy studies.

Materials and Methods:

  • Cell Lines: Human cancer cell lines (e.g., HCCLM3, HepG2) are cultured under standard conditions.

  • Animals: Immunodeficient mice (e.g., nude, SCID) are used to prevent rejection of human tumor xenografts.[7]

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. Quisinostat is formulated (e.g., in 10% hydroxy-propyl-β-cyclodextrin, 25 mg/mL mannitol (B672) in sterile water) and administered, typically via intraperitoneal injection, at a predetermined dose and schedule.[1]

  • Monitoring: Tumor dimensions are measured regularly (e.g., every three days) to calculate tumor volume.[7] Animal body weight is also monitored as an indicator of toxicity.[7]

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for pharmacodynamic markers (e.g., acetylated histone H3, Ki67) and western blotting for proteins in key signaling pathways.[4][7]

Pharmacodynamic Biomarkers

The in vivo activity of Quisinostat can be monitored through the assessment of various pharmacodynamic biomarkers in both tumor and surrogate tissues.

  • Histone Acetylation: A direct measure of target engagement is the level of histone acetylation. Increased levels of acetylated histone H3 have been observed in hair follicles, skin biopsies, tumor biopsies, and peripheral blood mononuclear cells of patients treated with Quisinostat.[4][6]

  • Cell Proliferation: The anti-proliferative effect of Quisinostat can be assessed by measuring the expression of Ki67, a marker of cell proliferation. A decrease in Ki67 has been demonstrated in skin and tumor biopsies following treatment.[4][6]

Conclusion

Quisinostat dihydrochloride is a potent HDAC inhibitor with a well-defined mechanism of action and significant anti-tumor activity in a broad range of preclinical cancer models. Its ability to modulate key signaling pathways involved in cell cycle control and apoptosis underscores its therapeutic potential. The pharmacodynamic effects of Quisinostat are readily measurable through biomarkers such as histone acetylation and Ki67, which can be valuable tools in both preclinical and clinical development. The data and protocols summarized in this guide provide a comprehensive overview of the in vivo pharmacodynamics of Quisinostat for researchers and drug development professionals.

References

Quisinostat Dihydrochloride for Glioblastoma Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging malignancies to treat, characterized by its aggressive nature and resistance to conventional therapies. Epigenetic modifications, particularly histone deacetylation, have emerged as a critical component in GBM pathogenesis. Quisinostat dihydrochloride (B599025) (also known as JNJ-26481585) is a potent, second-generation hydroxamic acid-based histone deacetylase (HDAC) inhibitor with high selectivity for class I HDACs, especially HDAC1 and HDAC2.[1] Preclinical research has demonstrated its ability to penetrate the blood-brain barrier, a crucial feature for treating central nervous system tumors.[1] In glioblastoma models, Quisinostat has been shown to induce histone hyperacetylation, DNA damage, cell cycle arrest, and apoptosis in cancer cells.[2][3] Furthermore, it exhibits significant radiosensitizing properties, enhancing the efficacy of radiation therapy, a cornerstone of GBM treatment.[2][3] This technical guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with the use of Quisinostat in glioblastoma research, intended to aid researchers in designing and executing further preclinical and translational studies. A Phase 0/1b clinical trial is currently evaluating Quisinostat in patients with both recurrent and newly diagnosed glioblastoma.[4]

Mechanism of Action and Cellular Effects

Quisinostat exerts its anti-cancer effects primarily through the inhibition of class I histone deacetylases (HDACs). HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression of certain genes. By inhibiting HDAC1 and HDAC2, Quisinostat promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of tumor suppressor genes. This ultimately leads to cell cycle arrest, induction of apoptosis, and an increase in DNA damage within glioblastoma cells.[2][3]

Signaling Pathways

The downstream effects of Quisinostat-mediated HDAC inhibition in glioblastoma involve several key cellular pathways. The increased histone acetylation leads to the upregulation of the cell cycle inhibitor p21, contributing to cell cycle arrest. Moreover, Quisinostat treatment results in an accumulation of DNA double-strand breaks, as indicated by increased levels of phosphorylated histone H2AX (γH2AX). When combined with ionizing radiation, Quisinostat synergistically enhances DNA damage, leading to increased cell death.

Quisinostat_Mechanism Quisinostat Quisinostat dihydrochloride HDAC1_HDAC2 HDAC1 / HDAC2 (Class I HDACs) Quisinostat->HDAC1_HDAC2 inhibition DNA_Damage Increased DNA Double-Strand Breaks (γH2AX) Quisinostat->DNA_Damage Synergistic_Damage Synergistic DNA Damage Quisinostat->Synergistic_Damage Histone_Acetylation Increased Histone Acetylation HDAC1_HDAC2->Histone_Acetylation deacetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Radiation Ionizing Radiation Radiation->DNA_Damage Radiation->Synergistic_Damage Synergistic_Damage->Apoptosis

Caption: Mechanism of action of Quisinostat in glioblastoma cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Quisinostat in glioblastoma.

Table 1: In Vitro Cytotoxicity of Quisinostat in Glioblastoma Cell Lines
Cell LineTypeIC50 (nM)
U87Long-term serum-grown~60
Patient-Derived GSCsGlioblastoma Stem Cells~60

GSC: Glioblastoma Stem Cell

Table 2: In Vivo Efficacy of Quisinostat in Orthotopic Glioblastoma Xenograft Models
Treatment GroupMedian Survival (days)Statistical Significance (vs. Vehicle)
Vehicle~25-
Quisinostat (10 mg/kg)~28Not significant
Radiation~30p < 0.01
Quisinostat + Radiation~40p < 0.001

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of Quisinostat for glioblastoma.

Cell Viability Assay (Resazurin-Based)

This protocol is for determining the cytotoxic effects of Quisinostat on glioblastoma cells.

Materials:

  • Glioblastoma cell lines (e.g., U87, patient-derived GSCs)

  • Complete cell culture medium

  • Quisinostat dihydrochloride

  • DMSO (vehicle control)

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Seed glioblastoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Quisinostat in complete medium. A typical concentration range is 10 nM to 1000 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot for Histone Acetylation

This protocol details the detection of changes in histone acetylation in response to Quisinostat treatment.

Materials:

  • Glioblastoma cells

  • This compound

  • RIPA lysis buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat glioblastoma cells with various concentrations of Quisinostat for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Prepare protein lysates by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Ki67 and Cleaved Caspase-3

This protocol is for the visualization of cell proliferation (Ki67) and apoptosis (cleaved caspase-3) in Quisinostat-treated glioblastoma cells.

Materials:

  • Glioblastoma cells grown on coverslips

  • This compound

  • 4% paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibodies: anti-Ki67, anti-cleaved caspase-3

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with Quisinostat at the desired concentration and duration.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate the cells with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in immunodeficient mice to evaluate the in vivo efficacy of Quisinostat.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old

  • Luciferase-expressing glioblastoma cells (e.g., U87-Luc)

  • Stereotactic apparatus

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • This compound formulation for injection

  • Radiation source

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Anesthetize the mouse and secure it in the stereotactic apparatus.

  • Create a small burr hole in the skull at the desired coordinates for intracranial injection.

  • Slowly inject 5 µL of cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.

  • Seal the burr hole with bone wax and suture the scalp incision.

  • Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, Quisinostat, radiation, combination).

  • Administer Quisinostat (e.g., 10 mg/kg, intraperitoneally) and/or radiation according to the experimental schedule.

  • Monitor animal health and tumor progression regularly.

  • The primary endpoint is typically overall survival.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical preclinical research workflow for evaluating Quisinostat in glioblastoma and the logical relationship of its therapeutic effects.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Glioblastoma Cell Lines (GSCs, U87) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Mechanism_Studies Mechanism of Action (Western Blot, IF) Viability_Assay->Mechanism_Studies Radiosensitization_vitro Radiosensitization Studies Mechanism_Studies->Radiosensitization_vitro Xenograft_Model Orthotopic Xenograft Model Establishment Radiosensitization_vitro->Xenograft_Model Promising Results Efficacy_Study Efficacy & Survival Study (Mono- & Combo-therapy) Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Clinical_Trial Phase 0/1b Clinical Trial PK_PD_Analysis->Clinical_Trial Rationale for

Caption: Preclinical research workflow for Quisinostat in glioblastoma.

Therapeutic_Effects Quisinostat_Treatment Quisinostat Treatment HDAC_Inhibition HDAC1/2 Inhibition Quisinostat_Treatment->HDAC_Inhibition Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Increased_p21 Increased p21 Expression Histone_Hyperacetylation->Increased_p21 DNA_Damage_Induction DNA Damage Induction Histone_Hyperacetylation->DNA_Damage_Induction Cell_Cycle_Arrest Cell Cycle Arrest Increased_p21->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction DNA_Damage_Induction->Apoptosis_Induction Increased_Radiosensitivity Increased Radiosensitivity DNA_Damage_Induction->Increased_Radiosensitivity Reduced_Proliferation Reduced Tumor Cell Proliferation Cell_Cycle_Arrest->Reduced_Proliferation Apoptosis_Induction->Reduced_Proliferation Therapeutic_Outcome Improved Therapeutic Outcome in Glioblastoma Models Reduced_Proliferation->Therapeutic_Outcome Increased_Radiosensitivity->Therapeutic_Outcome

Caption: Logical flow of Quisinostat's therapeutic effects in glioblastoma.

Conclusion

This compound represents a promising therapeutic agent for glioblastoma, primarily due to its ability to cross the blood-brain barrier and its potent, selective inhibition of class I HDACs. The preclinical data strongly support its role as a radiosensitizer, providing a solid rationale for its combination with standard radiation therapy. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients. This technical guide provides a foundational resource for researchers to build upon, fostering further investigation into the full potential of Quisinostat in the treatment of glioblastoma.

References

Quisinostat Dihydrochloride in Pediatric Cancers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pediatric cancers, while rare, represent a significant challenge in oncology due to their unique molecular landscapes and the need for therapies with minimal long-term side effects. Epigenetic dysregulation, particularly aberrant histone acetylation, has emerged as a key driver in many childhood malignancies. Histone deacetylase (HDAC) inhibitors, which restore normal patterns of gene expression, have shown promise as a therapeutic strategy. Quisinostat (B1680408) dihydrochloride (B599025) (formerly JNJ-26481585) is a potent, second-generation, orally bioavailable, hydroxamate-based pan-HDAC inhibitor with activity against Class I and II HDACs.[1][2] Preclinical studies, notably those conducted by the Pediatric Preclinical Testing Program (PPTP), have demonstrated its broad anti-tumor activity across a range of pediatric cancer models, highlighting its potential as a novel therapeutic agent for this patient population.[1][3] This technical guide provides an in-depth overview of the preclinical investigation of Quisinostat in pediatric cancers, focusing on its mechanism of action, quantitative anti-tumor efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Quisinostat exerts its anti-cancer effects by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins.[2] This results in the relaxation of chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[2] The downstream effects of HDAC inhibition by Quisinostat in pediatric cancer cells are multifaceted and include:

  • Induction of Apoptosis: Quisinostat has been shown to induce programmed cell death in various pediatric cancer cell lines. In medulloblastoma cells, treatment with Quisinostat leads to an increase in apoptotic cells, mediated by the activation of caspases and the cleavage of poly-ADP ribose polymerase (PARP).[4]

  • Cell Cycle Arrest: By modulating the expression of cell cycle regulatory proteins, Quisinostat can halt the proliferation of cancer cells. In medulloblastoma, it has been observed to cause cell cycle arrest at the G2/M phase.[5]

  • Modulation of Oncogenic Signaling Pathways: Quisinostat can interfere with key signaling pathways that drive pediatric cancer progression. In medulloblastoma, it has been shown to constrain the c-Myc and Akt signaling pathways.[4] In neuroblastoma, where the MYCN oncogene is a key driver, HDAC inhibitors are being investigated for their potential to downregulate MYCN expression and activity.[6][7]

Quantitative Data on Anti-Tumor Activity

The PPTP has conducted extensive preclinical testing of Quisinostat against a panel of pediatric cancer cell lines and patient-derived xenograft (PDX) models. The following tables summarize the key quantitative findings from these studies.

In Vitro Cytotoxicity of Quisinostat

Quisinostat has demonstrated potent cytotoxic activity against a broad range of pediatric cancer cell lines, with IC50 values in the low nanomolar range.[1]

Cell Line PanelNumber of Cell LinesMedian Relative IC50 (nM)Range of Relative IC50 (nM)
All Pediatric Lines 232.2<1 - 19
Acute Lymphoblastic Leukemia (ALL)61.9<1 - 2.8
Neuroblastoma56.81.5 - 19
Rhabdomyosarcoma35.13.8 - 11
Glioblastoma22.11.2 - 3.0
Other Solid Tumors72.2<1 - 11

Data sourced from Carol et al., 2014.[1]

In Vivo Efficacy of Quisinostat in Pediatric Cancer Xenograft Models

In vivo studies using PDX models have shown that Quisinostat can significantly retard tumor growth and improve event-free survival (EFS).[1]

Tumor TypeNumber of ModelsModels with Significant Difference in EFS Distribution vs. Control (%)Objective Responses (CR/PR)
All Solid Tumors 3321 (64%)1
Glioblastoma43 (75%)0
Neuroblastoma63 (50%)0
Rhabdomyosarcoma42 (50%)1 (PR)
Acute Lymphoblastic Leukemia (ALL) 84 (50%)2 (CR)

Data sourced from Carol et al., 2014.[1] CR = Complete Response; PR = Partial Response.

Key Signaling Pathways and Experimental Workflows

Signaling Pathway: Quisinostat-Induced Apoptosis in Medulloblastoma

The following diagram illustrates the proposed mechanism of Quisinostat-induced apoptosis in medulloblastoma cells, involving the inhibition of HDACs and subsequent activation of the intrinsic apoptotic pathway.

Quisinostat_Apoptosis_Pathway Quisinostat-Induced Apoptosis in Medulloblastoma Quisinostat Quisinostat dihydrochloride HDACs HDACs (Class I/II) Quisinostat->HDACs Inhibition Histones Acetylated Histones ↑ Quisinostat->Histones HDACs->Histones Deacetylation TumorSuppressor Tumor Suppressor Gene Expression ↑ Histones->TumorSuppressor Caspase3 Caspase-3 TumorSuppressor->Caspase3 Activation CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 PARP PARP CleavedCaspase3->PARP Cleavage Apoptosis Apoptosis CleavedCaspase3->Apoptosis CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP CleavedPARP->Apoptosis

Caption: Quisinostat inhibits HDACs, leading to apoptosis via caspase activation.

Signaling Pathway: Quisinostat's Impact on MYCN and PI3K/AKT Signaling

This diagram depicts the potential interplay between Quisinostat, the MYCN oncogene, and the PI3K/AKT survival pathway in neuroblastoma.

Quisinostat_MYCN_PI3K_Pathway Quisinostat's Effect on MYCN and PI3K/AKT Pathways Quisinostat Quisinostat dihydrochloride HDACs HDACs Quisinostat->HDACs Inhibition AKT AKT Quisinostat->AKT Inhibition (Indirect) MYCN_Expression MYCN Expression ↓ HDACs->MYCN_Expression Repression MYCN_Protein MYCN Protein MYCN_Expression->MYCN_Protein Proliferation Cell Proliferation MYCN_Protein->Proliferation PI3K PI3K PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Quisinostat may reduce MYCN expression and inhibit the PI3K/AKT pathway.

Experimental Workflow: Preclinical Evaluation of Quisinostat

The following workflow outlines the typical experimental process for evaluating the efficacy of an HDAC inhibitor like Quisinostat in pediatric cancer models.

HDAC_Inhibitor_Workflow Experimental Workflow for HDAC Inhibitor Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Pediatric Cancer Cell Lines Treatment Quisinostat Treatment (Dose-Response) CellLines->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis WesternBlot_vitro Western Blot (Target Modulation) Treatment->WesternBlot_vitro Xenograft Establish Xenograft Models (PDX) Viability->Xenograft Promising Results Dosing Quisinostat Dosing (e.g., 5 mg/kg IP) Xenograft->Dosing TumorGrowth Monitor Tumor Growth & Animal Weight Dosing->TumorGrowth EFS Event-Free Survival Analysis TumorGrowth->EFS WesternBlot_vivo Western Blot (Tumor Tissue) TumorGrowth->WesternBlot_vivo

Caption: A typical workflow for preclinical evaluation of HDAC inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of Quisinostat on pediatric cancer cell lines.

  • Cell Seeding: Seed pediatric cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Quisinostat dihydrochloride in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium at various concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Quisinostat that inhibits cell growth by 50%).

Western Blot Analysis

This protocol is used to detect changes in protein expression and post-translational modifications, such as histone acetylation, following Quisinostat treatment.

  • Protein Extraction: Treat pediatric cancer cells with Quisinostat at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For in vivo studies, homogenize tumor tissue in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., acetylated-Histone H3, acetylated-Histone H4, cleaved PARP, cleaved Caspase-3, p21, MYCN, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Studies

This protocol describes the evaluation of Quisinostat's anti-tumor efficacy in pediatric cancer patient-derived xenograft (PDX) models.[1]

  • Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) for the engraftment of pediatric cancer cells or patient-derived tumor fragments.

  • Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice. For leukemia models, inject cells intravenously.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 10% hydroxypropyl-β-cyclodextrin in sterile water).[1] Administer Quisinostat to the treatment group via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 5 mg/kg daily for solid tumors, 2.5 mg/kg daily for ALL models, for 21 days).[1] The control group receives the vehicle only.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., twice weekly). The primary endpoint is typically event-free survival (EFS), where an event is defined as tumor volume reaching a predetermined endpoint (e.g., 1000 mm³) or a significant loss in body weight.

  • Pharmacodynamic Studies: At specified time points after the last dose, a subset of tumors can be harvested for pharmacodynamic analysis, such as Western blotting to assess target modulation (e.g., histone acetylation).

  • Statistical Analysis: Compare the EFS between the treatment and control groups using Kaplan-Meier analysis and the log-rank test.

Conclusion

This compound has demonstrated significant preclinical anti-tumor activity across a range of pediatric cancers, including neuroblastoma, medulloblastoma, glioblastoma, and acute lymphoblastic leukemia. Its mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways, provides a strong rationale for its further clinical development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the investigation of Quisinostat and other HDAC inhibitors for the treatment of childhood malignancies. Further studies are warranted to explore optimal combination strategies and to identify predictive biomarkers to guide its clinical application in pediatric oncology.

References

Methodological & Application

Quisinostat Dihydrochloride: In Vitro Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (also known as JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It demonstrates significant anti-proliferative activity across a broad spectrum of cancer cell lines by targeting Class I and II HDACs.[4][5] As an inhibitor of HDAC enzymes, Quisinostat leads to the accumulation of acetylated histones, which in turn results in chromatin remodeling. This epigenetic modulation alters the transcription of genes involved in critical cellular processes such as cell cycle progression and apoptosis, ultimately leading to tumor growth inhibition.[2][6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of Quisinostat dihydrochloride.

Mechanism of Action

Quisinostat exerts its anti-tumor effects by inhibiting histone deacetylases, which are enzymes often upregulated in various cancers.[2] This inhibition leads to the hyperacetylation of histones, relaxing the chromatin structure and allowing for the transcription of tumor suppressor genes.[2][6] Key signaling pathways affected by Quisinostat include the induction of G0/G1 cell cycle arrest through the PI3K/AKT/p21 pathway and the promotion of apoptosis via the JNK/c-jun/caspase-3 pathway.[7][8] Studies have shown that Quisinostat treatment can lead to the cleavage of caspases-3 and -9, and PARP, as well as upregulation of p53 acetylation, further contributing to its apoptotic effects.[7][9]

Quisinostat_Signaling_Pathway cluster_HDAC HDAC Inhibition cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction Quisinostat Quisinostat HDAC HDACs Quisinostat->HDAC Inhibits Histone Histone Hyperacetylation PI3K_AKT PI3K/AKT Pathway (Downregulation) Histone->PI3K_AKT Modulates JNK_cjun JNK/c-jun Pathway (Activation) Histone->JNK_cjun Modulates p21 p21 (Upregulation) PI3K_AKT->p21 G0_G1 G0/G1 Arrest p21->G0_G1 Caspase3 Caspase-3 (Activation) JNK_cjun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quisinostat Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of Quisinostat against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines.

Table 1: Quisinostat IC50 Values for HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC10.11
HDAC20.33
HDAC40.64
HDAC100.46
HDAC110.37

Data sourced from references[1][10][11].

Table 2: Quisinostat Anti-proliferative Activity (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (nM)
A549Non-small cell lung cancer4882.4
A549Non-small cell lung cancer7242.0
HepG2Hepatocellular carcinoma4881.2
HepG2Hepatocellular carcinoma7230.8
VariousSolid and hematologic tumorsNot Specified3.1 - 246
PPTP PanelPediatric cancers96Median: 2.2 (<1 - 19)

Data sourced from references[4][10][12].

Experimental Protocols

HDAC Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of Quisinostat against specific HDAC isoforms.

HDAC_Enzymatic_Assay_Workflow Start Start Reagents Prepare Reagents: - HDAC Enzyme - Quisinostat dilutions - [3H]acetyl-labeled peptide substrate - Assay & Stop Buffers Start->Reagents Preincubation Pre-incubate HDAC enzyme with increasing concentrations of Quisinostat (10 min at RT) Reagents->Preincubation Incubation Add [3H]acetyl-labeled substrate and incubate (30 min at RT or 45 min at 37°C) Preincubation->Incubation Quench Quench reaction with Stop Buffer (1 M HCl, 0.4 M acetic acid) Incubation->Quench Extraction Extract released [3H]acetic acid with ethyl acetate (B1210297) Quench->Extraction Quantification Quantify radioactivity using scintillation counting Extraction->Quantification Analysis Calculate IC50 values Quantification->Analysis End End Analysis->End

Caption: HDAC Enzymatic Assay Workflow.

Materials:

  • Recombinant full-length HDAC proteins (e.g., expressed in Sf9 cells)[10]

  • This compound

  • [³H]acetyl-labeled histone H4 peptide substrate[10]

  • Assay Buffer (e.g., 25mM HEPES (pH 7.4), 1 M sucrose, 0.1 mg/mL BSA, 0.01% (v/v) Triton X-100)[10]

  • Stop Buffer (e.g., 1 M HCl and 0.4 M acetic acid)[10]

  • Ethyl acetate

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction plate, add the HDAC enzyme to each well.

  • Add the Quisinostat dilutions to the wells and pre-incubate for 10 minutes at room temperature.[10]

  • Initiate the reaction by adding the [³H]acetyl-labeled histone H4 peptide substrate.

  • Incubate for 30 minutes at room temperature or 45 minutes at 37°C.[10]

  • Stop the reaction by adding the stop buffer.[10]

  • Extract the released [³H]acetic acid by adding ethyl acetate to each well, vortexing, and centrifuging to separate the phases.[10]

  • Transfer an aliquot of the upper ethyl acetate phase to a scintillation vial.

  • Quantify the amount of released [³H]acetic acid using a scintillation counter.[10]

  • Plot the percentage of inhibition against the logarithm of Quisinostat concentration to determine the IC50 value.

Cell Viability/Proliferation Assays

These assays measure the effect of Quisinostat on cancer cell proliferation and viability. Protocols for CCK-8/MTS and MTT assays are provided.

Cell_Viability_Assay_Workflow Start Start Seeding Seed cells in a 96-well plate (e.g., 4000 cells/well) Start->Seeding Treatment Treat cells with various concentrations of Quisinostat for 24-96 h Seeding->Treatment AddReagent Add colorimetric reagent (e.g., CCK-8, MTT, or XTT) Treatment->AddReagent Incubate Incubate for 1-4 hours at 37°C AddReagent->Incubate Measure Measure absorbance at the appropriate wavelength Incubate->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze End End Analyze->End

Caption: Cell Viability Assay Workflow.

A. Cell Counting Kit-8 (CCK-8) or MTS Assay

Materials:

  • Cancer cell lines (e.g., HCCLM3, SMMC-7721, HepG2)[7][12]

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • CCK-8 or MTS reagent

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of approximately 4,000 cells per well in 200 µl of medium.[7]

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of Quisinostat in culture medium.

  • Replace the medium in the wells with the Quisinostat dilutions and incubate for the desired time (e.g., 24, 48, or 72 hours).[7][12]

  • After incubation, add 10 µl of CCK-8 solution to each well.[7]

  • Incubate the plate for 1-2 hours at 37°C.[7]

  • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC50 value.

B. MTT Assay

This assay is an alternative to the CCK-8/MTS assay.

Materials:

  • In addition to the materials for the CCK-8 assay:

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Follow steps 1-4 of the CCK-8 assay protocol.

  • After the treatment period, add 10 µL of MTT solution to each well.[13]

  • Incubate for 3-4 hours at 37°C, allowing formazan (B1609692) crystals to form.[13]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[13]

  • Measure the absorbance at a wavelength between 540-570 nm.

  • Calculate cell viability and IC50 values as described for the CCK-8 assay.

Colony Formation Assay

This assay assesses the long-term effect of Quisinostat on the proliferative capacity of single cells.

Materials:

  • Cancer cell lines (e.g., HCCLM3, SMMC-7721)[7]

  • Complete culture medium

  • This compound

  • 6-well plates

  • Methanol (B129727)

  • Crystal violet solution (0.5% w/v)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 1000 cells per well).[7]

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of Quisinostat.

  • Incubate for 10 days, allowing colonies to form. Change the medium with fresh Quisinostat every 2-3 days.[7]

  • After 10 days, wash the wells with PBS.

  • Fix the colonies with methanol for 20 minutes.[7]

  • Stain the colonies with crystal violet for 15 minutes.[7]

  • Wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells per colony).[7]

  • Calculate the colony formation inhibition rate relative to the control.

References

Application Notes and Protocols for Quisinostat Dihydrochloride Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (JNJ-26481585) is a potent, second-generation, orally available pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4] It exhibits high potency against class I and II HDAC enzymes, particularly HDAC1, with IC50 values in the low nanomolar range.[1][3][4][5] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6][7][8] Inhibition of HDACs by Quisinostat results in histone hyperacetylation, which alters gene expression and can induce various cellular responses, including cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][9] Consequently, Quisinostat has demonstrated broad-spectrum anti-proliferative activity against a variety of solid and hematologic cancer cell lines.[1][3]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the cellular activity of Quisinostat dihydrochloride. The described assays will enable researchers to assess its target engagement, anti-proliferative effects, and induction of apoptosis.

Mechanism of Action: HDAC Inhibition

Quisinostat exerts its biological effects by inhibiting the activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of various genes, including those involved in tumor suppression and cell cycle regulation.

HDAC_Inhibition_Pathway cluster_0 cluster_1 cluster_2 Histone Histone Acetylated Histone Acetylated Histone Histone->Acetylated Histone Acetylation Acetylated Histone->Histone Deacetylation Chromatin_Relaxation Chromatin Relaxation Acetylated Histone->Chromatin_Relaxation HDACs HDACs HDACs_inhibited HDACs (Inhibited) HATs HATs Quisinostat Quisinostat Quisinostat->HDACs Inhibition Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cellular_Outcomes Cell Cycle Arrest, Apoptosis, Anti-tumor Activity Gene_Expression->Cellular_Outcomes Histone_Acetylation_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with Quisinostat (dose-response) Seed_Cells->Treat_Cells Incubate Incubate for a defined period (e.g., 24 hours) Treat_Cells->Incubate Lyse_Cells Lyse cells to release proteins Incubate->Lyse_Cells Assay_Method Choose Assay Method Lyse_Cells->Assay_Method Western_Blot Western Blot for Acetyl-Histone Assay_Method->Western_Blot ELISA Histone Acetylation ELISA Assay_Method->ELISA HDAC_Glo HDAC-Glo™ I/II Assay Assay_Method->HDAC_Glo Data_Analysis Quantify and analyze data (EC50 determination) Western_Blot->Data_Analysis ELISA->Data_Analysis HDAC_Glo->Data_Analysis Cell_Viability_Workflow Seed_Cells Seed cells in a 96-well plate Treat_Cells Treat with Quisinostat (dose-response) Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add MTS/MTT reagent Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance at the appropriate wavelength Incubate_Reagent->Measure_Absorbance Data_Analysis Calculate cell viability and determine IC50 Measure_Absorbance->Data_Analysis Apoptosis_Assay_Workflow Seed_Cells Seed cells in a white-walled 96-well plate Treat_Cells Treat with Quisinostat at various concentrations Seed_Cells->Treat_Cells Incubate Incubate for a specified time (e.g., 24-48 hours) Treat_Cells->Incubate Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate->Add_Reagent Incubate_Reagent Incubate at room temperature Add_Reagent->Incubate_Reagent Measure_Luminescence Measure luminescence Incubate_Reagent->Measure_Luminescence Data_Analysis Analyze caspase activity relative to controls Measure_Luminescence->Data_Analysis

References

Application Notes and Protocols for Quisinostat Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, mechanism of action, and experimental protocols for Quisinostat dihydrochloride (B599025), a potent pan-histone deacetylase (HDAC) inhibitor.

Product Information

  • Name: Quisinostat dihydrochloride

  • Synonyms: JNJ-26481585 dihydrochloride

  • Mechanism of Action: Quisinostat is a second-generation, orally available pan-HDAC inhibitor. It demonstrates high potency against Class I and II HDACs, leading to hyperacetylation of both histone and non-histone proteins. This activity modulates gene expression, resulting in the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.

Solubility

The solubility of this compound can vary based on the solvent and experimental conditions. It is highly soluble in Dimethyl Sulfoxide (DMSO). For optimal results, it is recommended to use fresh, anhydrous DMSO, as the compound is hygroscopic and absorbed moisture in DMSO can significantly reduce solubility.[1][2]

SolventSolubility RangeConditions
DMSO ≥31.25 - 93 mg/mLUse of fresh DMSO is recommended.[1][2][3] Sonication and gentle warming (up to 70°C) can aid dissolution.[1][4]
Ethanol ≥2.56 mg/mLRequires gentle warming and sonication.[3]
Water ≥2.62 mg/mLRequires gentle warming and sonication.[3]

Biological Activity and Signaling Pathways

Quisinostat exhibits broad-spectrum antitumor activity by modulating key cellular signaling pathways. In hepatocellular carcinoma (HCC), for instance, it has been shown to induce G0/G1 cell cycle arrest and apoptosis through distinct pathways.[5][6]

  • Cell Cycle Arrest: Quisinostat induces G0/G1 phase cell cycle arrest by targeting the PI3K/AKT/p21 pathway.[5][6]

  • Apoptosis Induction: It promotes apoptosis via the JNK/c-Jun/caspase-3 signaling cascade.[5][6]

  • Histone Acetylation: As an HDAC inhibitor, Quisinostat increases the acetylation of histones H3 and H4 at nanomolar concentrations.[4]

Below are diagrams illustrating the key signaling pathways affected by Quisinostat.

G1_Cell_Cycle_Arrest_Pathway Quisinostat Quisinostat HDAC HDAC Quisinostat->HDAC inhibits PI3K PI3K HDAC->PI3K deacetylates AKT AKT PI3K->AKT p21 p21 AKT->p21 CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest

Quisinostat-induced G0/G1 cell cycle arrest pathway.

Apoptosis_Pathway Quisinostat Quisinostat JNK JNK Quisinostat->JNK activates cJun c-Jun JNK->cJun Caspase3 Caspase-3 cJun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Quisinostat-induced apoptosis pathway.

Experimental Protocols

Here are detailed protocols for the preparation and in vitro evaluation of this compound.

Objective: To prepare a concentrated stock solution of this compound for use in cell culture and enzymatic assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial of this compound.

  • To facilitate dissolution, vortex the solution and, if necessary, sonicate or warm it gently (up to 70°C).[1][4] Ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Quisinostat on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Prepare serial dilutions of the Quisinostat stock solution in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Quisinostat concentration).[7]

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Objective: To detect changes in histone acetylation levels following treatment with Quisinostat.

Materials:

  • Cancer cells treated with Quisinostat

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed and treat cells with various concentrations of Quisinostat for a specified time.

  • Lyse the cells in RIPA buffer to extract total protein.[7]

  • Determine the protein concentration using a BCA or Bradford assay.[7]

  • Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer the proteins to a PVDF membrane.[7]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.[7]

  • Wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[7]

  • Strip the membrane and re-probe with an antibody for total histone H3 as a loading control.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Quisinostat.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis StockPrep Prepare Quisinostat Stock Solution in DMSO Treatment Treat Cells with Quisinostat StockPrep->Treatment CellCulture Seed Cancer Cells CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 Determine IC50 Viability->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinQuant Quantify Protein Levels WesternBlot->ProteinQuant

Typical experimental workflow for evaluating HDAC inhibitors.

References

Application Notes and Protocols: Assessing Cell Viability Following Quisinostat Dihydrochloride Treatment with EdU Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) is a potent, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a variety of malignancies.[1][2][3][4] HDAC inhibitors modulate gene expression by altering the acetylation status of histones, leading to changes in chromatin structure and accessibility.[3][5] This can result in the induction of cell cycle arrest, apoptosis, and an overall reduction in tumor cell proliferation.[6][7][8][9][10][11]

A reliable method for assessing the impact of therapeutic compounds on cell proliferation is crucial in drug development. The 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining assay is a modern and robust technique for measuring DNA synthesis, a key indicator of cell proliferation.[12][13] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[13][14][15] Detection is achieved through a specific and efficient "click" chemistry reaction between the alkyne group of EdU and a fluorescently labeled azide (B81097).[12][14] This method offers a significant improvement over traditional BrdU assays by eliminating the need for harsh DNA denaturation, resulting in a faster, more sensitive, and highly reproducible analysis of cell proliferation.[12][15][16]

These application notes provide a detailed protocol for utilizing EdU staining to quantify the effects of Quisinostat dihydrochloride on the viability and proliferation of cancer cells.

Signaling Pathways Affected by this compound

Quisinostat, as a pan-HDAC inhibitor, influences multiple signaling pathways that regulate cell cycle progression and apoptosis. By inhibiting Class I and II HDACs, Quisinostat leads to the hyperacetylation of histones, which in turn alters the expression of key regulatory genes.[3] This can lead to the upregulation of cell cycle inhibitors like p21, causing cell cycle arrest in the G0/G1 or G2/M phase.[8][9][11] Furthermore, Quisinostat has been shown to induce apoptosis through the activation of caspase cascades and to cause DNA damage.[7][8][10][11]

Quisinostat_Signaling_Pathway Quisinostat Signaling Pathway Quisinostat This compound HDACs HDACs (Class I & II) Quisinostat->HDACs inhibition DNA_Damage DNA Damage Quisinostat->DNA_Damage Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Caspase_Activation Caspase Activation Gene_Expression->Caspase_Activation Cell_Cycle_Arrest G0/G1 or G2/M Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Proliferation Decreased Cell Proliferation & Viability Cell_Cycle_Arrest->Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis Caspase_Activation->Apoptosis Apoptosis->Proliferation

A diagram illustrating the signaling pathway of Quisinostat.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Adherent cancer cell line of choice (e.g., HCCLM3, SMMC-7721, HCT-116, HT-29)[8][17]

  • Culture Medium: Appropriate complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound: Stock solution in DMSO.

  • EdU Staining Kit: Commercially available kit (e.g., from Thermo Fisher Scientific, Merck Millipore, Vector Laboratories).[15][18][19] The kit should contain:

    • EdU (5-ethynyl-2'-deoxyuridine)

    • Fluorescently labeled azide (e.g., Alexa Fluor 488 azide)

    • Click-iT® reaction buffer and additives (including copper sulfate)

    • Fixative solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization solution (e.g., 0.5% Triton® X-100 in PBS)

    • Nuclear counterstain (e.g., Hoechst 33342, DAPI)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or high-content imaging system

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure:

Experimental_Workflow Experimental Workflow for EdU Staining A 1. Cell Seeding B 2. Quisinostat Treatment A->B C 3. EdU Labeling B->C D 4. Fixation & Permeabilization C->D E 5. Click Chemistry Reaction D->E F 6. Nuclear Staining E->F G 7. Imaging & Analysis F->G

References

Application Notes and Protocols: In Vivo Dosing and Administration of Quisinostat Dihydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (also known as JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor. It has demonstrated broad-spectrum antitumor activity in various preclinical cancer models by altering histone acetylation and modulating gene expression, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide a comprehensive overview of the in vivo dosing and administration of Quisinostat dihydrochloride in mice, based on published preclinical studies. The included protocols and data are intended to serve as a guide for researchers designing and conducting their own in vivo experiments.

Quantitative Data Summary

The following tables summarize the various dosing regimens, administration routes, and reported efficacy of this compound in different mouse models.

Table 1: In Vivo Dosing and Administration of this compound in Mice
Mouse ModelCancer Type/DiseaseDoseAdministration RouteVehicleDosing ScheduleReference
XenograftSolid Tumors5 mg/kgIntraperitoneal (IP)10% hydroxy-propyl-β-cyclodextrin, 25 mg/mL mannitol, in sterile waterDaily for 21 days[3]
XenograftAcute Lymphoblastic Leukemia (ALL)2.5 mg/kgIntraperitoneal (IP)10% hydroxy-propyl-β-cyclodextrin, 25 mg/mL mannitol, in sterile waterDaily for 21 days[3]
NMRI nu/nu MiceHCT116 Colon Carcinoma10 mg/kgIntraperitoneal (IP)Not SpecifiedDaily for 14 days[4]
Athymic NMRI nu/nu MiceHCT116 Colon Carcinoma≤10 mg/kgIntraperitoneal (IP)Not SpecifiedNot Specified[5]
Athymic NMRI nu/nu MiceA2780 Ovarian Tumor40 mg/kgOral (p.o.)Not SpecifiedDaily for 3 days[5]
Immunodeficient MiceHCCLM3 Hepatocellular Carcinoma10 mg/kgIntraperitoneal (IP)5% (v/v) DMSOFive times per week for 4 weeks[6]
BALB/c & C57BL/6 MiceToxoplasma gondii Infection10 mg/kgIntraperitoneal (IP)10% DMSO, 40% PEG-300, 5% Tween 80, and salineEvery two days for a total of 10 days[1]
Nu/Nu MiceSW620 Colorectal Xenograft1.33 mg/kgIntravenous (IV)Not SpecifiedSingle dose[2]
Athymic Nude MiceGlioblastoma10 mg/kgIntraperitoneal (IP)Not SpecifiedMonday, Wednesday, Friday for 2 consecutive weeks[7]
Table 2: Summary of In Vivo Efficacy of this compound
Mouse ModelCancer Type/DiseaseEfficacy ReadoutOutcomeReference
XenograftSolid TumorsEvent-Free Survival (EFS)Induced significant differences in EFS distribution compared to control in 21 of 33 evaluable solid tumor xenografts.[3]
XenograftAcute Lymphoblastic Leukemia (ALL)Event-Free Survival (EFS), Complete Response (CR)Induced significant differences in EFS distribution in 4 of 8 evaluable ALL xenografts. Two xenografts achieved CR or maintained CR.[3]
NMRI nu/nu MiceHCT116 Colon CarcinomaTumor Growth InhibitionStrongly inhibited the growth of large pre-established HCT116 colon xenografts.[4][8]
Immunodeficient MiceHCCLM3 Hepatocellular CarcinomaTumor Growth InhibitionMarkedly repressed tumor growth compared to the control group.[6]
BALB/c & C57BL/6 MiceToxoplasma gondii InfectionSurvival Time, Parasite BurdenIncreased survival time in mice infected with the virulent RH strain. Decreased parasite burden and increased survival to 80% in mice infected with low-virulent ME49 tachyzoites.[9][1]
Athymic Nude MiceGlioblastomaTumor Burden ReductionEffective in reducing tumor burden.[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is adapted from a common vehicle formulation for hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution in DMSO:

    • In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Prepare the final injection vehicle:

    • In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 45% Saline

    • For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.

  • Prepare the final dosing solution:

    • Add the appropriate volume of the this compound DMSO stock solution to the prepared vehicle to achieve the desired final concentration for injection.

    • For example, to prepare a 1 mg/mL dosing solution, add 100 µL of a 10 mg/mL stock solution to 900 µL of the vehicle.

    • Vortex the final solution thoroughly to ensure it is homogenous.

  • Administration:

    • Administer the solution to mice via intraperitoneal injection at the desired dose (e.g., 10 mg/kg). The injection volume is typically 100 µL per 10 g of mouse body weight.

    • The solution should be prepared fresh daily before administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the antitumor activity of this compound in a subcutaneous xenograft model.

Materials:

  • Cancer cell line of interest

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel (optional, for some cell lines)

  • This compound

  • Appropriate vehicle for injection

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Inject the cell suspension (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Randomize the mice into treatment groups (e.g., Vehicle control, Quisinostat low dose, Quisinostat high dose) with similar average tumor volumes.

  • Drug Administration:

    • Prepare the this compound dosing solution and the vehicle control as described in Protocol 1.

    • Administer the treatment to each mouse according to the assigned group, following the desired dosing schedule (e.g., daily intraperitoneal injections).

  • Monitoring and Data Collection:

    • Measure tumor volumes and mouse body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Plot the mean tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI) at the end of the study.

    • Perform statistical analysis to determine the significance of the differences between treatment groups.

Visualizations

Signaling Pathway of Quisinostat

Quisinostat_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histone Histone Proteins DNA DNA HAT HAT (Histone Acetyltransferase) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Adds Acetyl Group HDAC HDAC (Histone Deacetylase) HDAC->Histone Deacetylation JNK_Pathway JNK/c-jun/caspase-3 Pathway Acetylated_Histone->Histone Removes Acetyl Group Chromatin Relaxed Chromatin Acetylated_Histone->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression PI3K_Pathway PI3K/AKT/p21 Pathway Gene_Expression->PI3K_Pathway Quisinostat Quisinostat Quisinostat->HDAC Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Apoptosis Apoptosis JNK_Pathway->Apoptosis PI3K_Pathway->Cell_Cycle_Arrest

Caption: Mechanism of action of Quisinostat as an HDAC inhibitor.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow A Tumor Cell Culture and Preparation B Subcutaneous Implantation of Cells into Mice A->B C Tumor Growth Monitoring B->C D Randomization of Mice into Treatment Groups C->D E Treatment Administration (Vehicle or Quisinostat) D->E F Monitor Tumor Volume and Body Weight E->F Repeated Cycles G Endpoint Reached (e.g., Tumor Size Limit) F->G H Data Analysis and Evaluation of Efficacy G->H

Caption: General workflow for an in vivo xenograft study.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Quisinostat Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by Quisinostat (B1680408) dihydrochloride (B599025), a potent pan-histone deacetylase (HDAC) inhibitor, using flow cytometry. This document includes detailed experimental protocols, quantitative data from various cancer cell lines, and a visualization of the underlying signaling pathway.

Introduction

Quisinostat dihydrochloride is a second-generation hydroxamate-based pan-HDAC inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cells.[1][2][3] By inhibiting HDAC enzymes, Quisinostat leads to the hyperacetylation of both histone and non-histone proteins, resulting in the modulation of gene expression and interference with critical cellular processes.[4][5] One of the key mechanisms of its anti-cancer effect is the induction of programmed cell death, or apoptosis.[6][7]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method for detecting and differentiating between viable, early apoptotic, late apoptotic, and necrotic cells. This technique is invaluable for assessing the apoptotic efficacy of therapeutic compounds like Quisinostat.

Mechanism of Quisinostat-Induced Apoptosis

Quisinostat induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. As a pan-HDAC inhibitor, its effects are broad, leading to:

  • Alteration of Bcl-2 Family Protein Expression: Quisinostat treatment has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and Bim, while downregulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][2] This shift in the balance of Bcl-2 family members increases mitochondrial outer membrane permeability.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates the caspase cascade. Quisinostat treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3).[1][2]

  • Involvement of p53: In some cancer cell lines, Quisinostat has been shown to increase the acetylation of the tumor suppressor protein p53, enhancing its stability and transcriptional activity, which can, in turn, promote the expression of pro-apoptotic genes.[2][8]

  • JNK/c-Jun Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway can be activated by Quisinostat, contributing to the induction of apoptosis.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Quisinostat on apoptosis in various cancer cell lines, as determined by flow cytometry analysis.

Table 1: Apoptosis Induction by Quisinostat in Hepatocellular Carcinoma (HCC) Cells

Cell LineQuisinostat Concentration (nM)Treatment Duration (hours)Percentage of Apoptotic Cells (%)
HCCLM3 0 (DMSO)48~5
12.548~15
25.048~25
50.048~40
SMMC-7721 0 (DMSO)48~4
12.548~12
25.048~22
50.048~35

Data synthesized from a study by Li et al. (2018).[1][9]

Table 2: Apoptosis Induction by Quisinostat in Combination with 5-Fluorouracil (B62378) (5-FU) in Colorectal Cancer (CRC) Cells

Cell LineTreatmentTreatment Duration (hours)Percentage of Apoptotic Cells (%)
HCT-116 Control485.4 ± 2.1
Quisinostat (20 nM)486.1 ± 1.1
5-FU (IC50)4816.0 ± 3.4
5-FU (IC50) + Quisinostat (20 nM)4822.0 ± 3.6
HT-29 Control4817.2 ± 3.4
Quisinostat (10 nM)48Not significantly different from control
5-FU (IC50)48~25
5-FU (IC50) + Quisinostat (10 nM)48~35

Data synthesized from a study by Kurter et al. (2025).[3]

Table 3: Apoptosis Induction by Quisinostat in HepG2 Hepatocellular Carcinoma Cells

Quisinostat Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (%)
0 (Control)48~5
0.548~15
1.048~28
2.048~45

Data synthesized from a study by Chen et al. (2017).[2]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., HCCLM3, SMMC-7721, HCT-116, HT-29, or HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Quisinostat Treatment: Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 nM to 2 µM, depending on the cell line).

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Quisinostat used.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Quisinostat or the vehicle control. Incubate the cells for the desired duration (e.g., 24 or 48 hours).

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry

This protocol is a general guideline and may need optimization based on the specific flow cytometer and reagents used.

Materials:

  • Quisinostat-treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V (or other fluorochrome-conjugated Annexin V)

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium (which may contain detached apoptotic cells) and transfer it to a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, directly collect the cells into a centrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to the cell suspension.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.

    • Acquire data for at least 10,000 events per sample.

    • Data Interpretation:

      • Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.

      • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.

      • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.

      • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Visualizations

Signaling Pathway of Quisinostat-Induced Apoptosis

Quisinostat_Apoptosis_Pathway Quisinostat Quisinostat dihydrochloride HDACs HDACs Quisinostat->HDACs Inhibition Histones Histone Hyperacetylation Quisinostat->Histones NonHistone Non-Histone Protein Hyperacetylation (e.g., p53) Quisinostat->NonHistone JNK JNK/c-Jun Pathway Quisinostat->JNK GeneExpression Altered Gene Expression Histones->GeneExpression NonHistone->GeneExpression Bcl2_down Bcl-2, Mcl-1 (Anti-apoptotic) GeneExpression->Bcl2_down Bax_up Bax, Bim (Pro-apoptotic) GeneExpression->Bax_up Mito Mitochondrial Dysfunction Bcl2_down->Mito Inhibition Bax_up->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK->Apoptosis

Caption: Quisinostat-induced apoptosis signaling pathway.

Experimental Workflow for Apoptosis Analysis

Experimental_Workflow A 1. Cell Seeding (e.g., 6-well plate) B 2. Quisinostat Treatment (Dose-response & Time-course) A->B C 3. Cell Harvesting (Adherent & Suspension) B->C D 4. Cell Washing (Cold PBS) C->D E 5. Staining (Annexin V-FITC & PI) D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation (Quantification of Apoptosis) F->G

Caption: Experimental workflow for flow cytometry analysis.

References

Application Notes and Protocols for Gene Expression Analysis Following Quisinostat Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and analyzing the effects of Quisinostat (B1680408) dihydrochloride (B599025) on gene expression. This document includes an overview of Quisinostat's mechanism of action, detailed protocols for key experiments, and data presentation guidelines to facilitate reproducible and robust research.

Introduction to Quisinostat Dihydrochloride

Quisinostat is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, Quisinostat induces histone hyperacetylation, resulting in a more relaxed chromatin structure that allows for the transcription of various genes, including tumor suppressor genes.[1] This activity leads to the induction of apoptosis, cell cycle arrest, and differentiation in cancer cells.[2][3]

Mechanism of Action and Signaling Pathways

Quisinostat exerts its anti-tumor effects by modulating several key signaling pathways that control cell proliferation, survival, and apoptosis. Treatment with Quisinostat has been shown to activate the p53 signaling pathway and induce the expression of the cyclin-dependent kinase inhibitor p21.[1][3] Furthermore, it influences the PI3K/AKT and JNK/c-jun signaling cascades, ultimately leading to cell cycle arrest and apoptosis.[1][4]

Quisinostat_Mechanism_of_Action cluster_extracellular Extracellular Quisinostat This compound HDACs HDACs Quisinostat->HDACs Inhibition Acetylated_Histones Acetylated_Histones Quisinostat->Acetylated_Histones Accumulation PI3K PI3K Quisinostat->PI3K Inhibition JNK JNK Quisinostat->JNK Activation p53 p53 Quisinostat->p53 Upregulation of Acetylation Histones Histones HDACs->Histones Deacetylation DNA DNA Acetylated_Histones->DNA Chromatin Relaxation Gene_Expression Gene_Expression DNA->Gene_Expression p21_Gene p21_Gene Gene_Expression->p21_Gene Upregulation Apoptotic_Genes Apoptotic_Genes Gene_Expression->Apoptotic_Genes Modulation p21_Protein p21_Protein p21_Gene->p21_Protein Apoptosis Apoptosis Apoptotic_Genes->Apoptosis G1_Arrest G1_Arrest p21_Protein->G1_Arrest Induction AKT AKT PI3K->AKT Activation AKT->p21_Protein Suppression c_jun c_jun JNK->c_jun Phosphorylation Caspase_3 Caspase_3 c_jun->Caspase_3 Activation Caspase_3->Apoptosis Acetylated_p53 Acetylated_p53 p53->Acetylated_p53 Acetylated_p53->p21_Gene Activation Acetylated_p53->Apoptosis

Caption: this compound signaling pathways.

Quantitative Gene Expression Data

The following tables summarize the observed changes in the expression of key genes in cancer cell lines following treatment with Quisinostat. The data is compiled from various studies and presented as fold changes relative to untreated controls.

Table 1: Genes Involved in Cell Cycle Regulation

Gene SymbolGene NameFold Change (log2)Cell LineTreatment ConditionsReference
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1AIncreasedA549Quisinostat[3]
CDK2Cyclin Dependent Kinase 2DecreasedHCCLM3, SMMC-7721Quisinostat (12.5-50.0nM, 48h)[1]
CDK4Cyclin Dependent Kinase 4DecreasedHCCLM3, SMMC-7721Quisinostat (12.5-50.0nM, 48h)[1]
CDK6Cyclin Dependent Kinase 6DecreasedHCCLM3, SMMC-7721Quisinostat (12.5-50.0nM, 48h)[1]
CCND1 (Cyclin D1)Cyclin D1DecreasedHCCLM3, SMMC-7721Quisinostat (12.5-50.0nM, 48h)[1]
CCNE1 (Cyclin E1)Cyclin E1DecreasedHCCLM3, SMMC-7721Quisinostat (12.5-50.0nM, 48h)[1]

Table 2: Genes Involved in Apoptosis

Gene SymbolGene NameFold Change (log2)Cell LineTreatment ConditionsReference
CASP3Caspase 3IncreasedHepG2Quisinostat[5][6]
BCL2B-cell lymphoma 2DecreasedHT-29Quisinostat + 5-FU[7]
BAXBCL2 Associated XIncreasedHT-29Quisinostat + 5-FU[7]

Table 3: Genes Involved in Epithelial-Mesenchymal Transition (EMT)

Gene SymbolGene NameFold Change (log2)Cell LineTreatment ConditionsReference
CDH1 (E-cadherin)Cadherin 1IncreasedHCT-116, HT-29Quisinostat + 5-FU[7]
CDH2 (N-cadherin)Cadherin 2DecreasedHCT-116, HT-29Quisinostat + 5-FU[7]

Experimental Protocols

Experimental Workflow Overview

The general workflow for analyzing gene expression changes after Quisinostat treatment involves cell culture and treatment, RNA extraction and quality control, followed by either RNA sequencing (RNA-seq) for global transcriptome analysis or quantitative real-time PCR (qRT-PCR) for targeted gene expression analysis.

Experimental_Workflow

Caption: General experimental workflow.

Protocol 1: Cell Culture and Treatment with this compound

This protocol outlines the steps for culturing cancer cell lines and treating them with Quisinostat for subsequent gene expression analysis.

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, HCT116)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks or plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. This needs to be optimized for each cell line.

    • Allow cells to adhere and grow overnight.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal concentration for the desired biological effect without causing excessive cytotoxicity.[1]

  • Treatment:

    • Remove the old medium from the cells and wash once with PBS.

    • Add fresh medium containing the desired concentration of Quisinostat or vehicle (DMSO) to the cells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal time point should be determined based on preliminary time-course experiments.

Protocol 2: RNA Extraction and Quality Control

This protocol describes the extraction of total RNA from Quisinostat-treated cells and subsequent quality control checks.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform (if using TRIzol)

  • Isopropanol (B130326) (if using TRIzol)

  • 75% Ethanol (if using TRIzol)

  • RNase-free water

  • RNase-free tubes and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer (optional, for RNA integrity assessment)

Procedure:

  • Cell Lysis:

    • After treatment, remove the medium and wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture plate by adding TRIzol or the lysis buffer from the RNA extraction kit.

  • RNA Isolation (using TRIzol):

    • Homogenize the lysate by pipetting up and down.

    • Add chloroform, shake vigorously, and incubate at room temperature.

    • Centrifuge to separate the phases.

    • Transfer the upper aqueous phase containing the RNA to a new tube.

    • Precipitate the RNA by adding isopropanol and incubate.

    • Centrifuge to pellet the RNA, wash the pellet with 75% ethanol, and air-dry.

    • Resuspend the RNA pellet in RNase-free water.

  • RNA Quality Control:

    • Quantification: Measure the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.

    • Integrity: Assess RNA integrity using a Bioanalyzer to obtain an RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for RNA-seq.[8]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the targeted analysis of specific gene expression changes.

Materials:

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific forward and reverse primers

  • Housekeeping gene primers (e.g., GAPDH, ACTB) for normalization

  • qPCR instrument

  • Optical qPCR plates and seals

Procedure:

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and diluted cDNA.

    • Pipette the reaction mix into a qPCR plate.

    • Include no-template controls (NTC) and no-reverse-transcription controls (-RT) to check for contamination.

  • qPCR Run:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the ΔΔCt method.

Protocol 4: RNA Sequencing (RNA-seq)

This protocol provides a general overview of the steps involved in global transcriptome analysis using RNA-seq.

Materials:

  • RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • High-throughput sequencer (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation:

    • Start with high-quality total RNA (RIN ≥ 8).

    • Isolate mRNA using poly-T oligo-attached magnetic beads.

    • Fragment the mRNA and synthesize first and second-strand cDNA.

    • Perform end repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

    • Assess the quality and quantity of the library.

  • Sequencing:

    • Pool the libraries and sequence them on a high-throughput sequencer.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between Quisinostat-treated and control samples.[10]

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.

RNA_Seq_Data_Analysis

Caption: RNA-Seq data analysis workflow.

References

Application Notes and Protocols: Quisinostat Dihydrochloride in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (JNJ-26481585) is a second-generation, orally available, hydroxamic acid-based histone deacetylase (HDAC) inhibitor.[1][2][3][4] It demonstrates high potency against class I and II HDACs, with subnanomolar specificity for class I isoforms, particularly HDAC1 and HDAC2.[1][2][3][5] Preclinical studies have highlighted its potential as a potent radiosensitizer, showing synergistic anti-tumor effects when combined with ionizing radiation (IR), particularly in models of glioblastoma (GBM).[1][2][5][6] These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for studying the combination of Quisinostat with radiotherapy.

Mechanism of Action: Radiosensitization

Quisinostat enhances the efficacy of radiotherapy through several mechanisms:

  • Histone Hyperacetylation: As an HDAC inhibitor, Quisinostat increases the acetylation of histones (e.g., H3K9, H3K14, H3K27), leading to a more open chromatin structure.[1] This relaxed chromatin is potentially more susceptible to DNA damage induced by ionizing radiation.

  • Induction of DNA Damage: Quisinostat itself has been shown to act as a DNA-damaging agent, leading to an increase in DNA double-strand breaks (DSBs), as indicated by the phosphorylation of histone H2AX (γ-H2AX).[1][5][6]

  • Inhibition of DNA Damage Repair: The combination of Quisinostat and radiation leads to a downregulation of genes involved in DNA damage repair pathways.[6] This impedes the cancer cells' ability to repair radiation-induced DNA damage, leading to increased cell death.[7][8][9]

  • Cell Cycle Arrest and Apoptosis: The combination treatment promotes cell cycle arrest and programmed cell death (apoptosis).[1][5][6]

  • Induction of Cellular Differentiation: In glioblastoma models, the combination therapy has been observed to upregulate genes associated with neuronal development and differentiation, suggesting a shift from a proliferative to a more differentiated, neuron-like cell fate.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating Quisinostat in combination with radiotherapy.

Table 1: In Vitro Efficacy of Quisinostat

Cell Line TypeCell Line(s)IC50 (nM)NotesReference(s)
Glioblastoma Stem Cells (GSCs)Multiple GSC lines50 - 100Demonstrates greater potency than other pan-HDACis.[1][5]
Pediatric Cancer Cell LinesPPTP PanelMedian: 2.2 (Range: <1 - 19)Tested as a single agent.[3]
Colorectal CarcinomaHCT-116~20Highest concentration with non-significant effect on viability.[10]
Colorectal CarcinomaHT-29~10Highest concentration with non-significant effect on viability.[10]
Hepatocellular CarcinomaHCCLM3, SMMC-7721, etc.Dose-dependent decrease in viability-[11]

Table 2: Radiosensitization Efficacy of Quisinostat

Cell Line TypeCell Line(s)Sensitizer Enhancement Ratio (SER) at 10% SurvivalNotesReference(s)
Colorectal CarcinomaSW6201.23 (NP Quisinostat) vs. 1.18 (Quisinostat)Nanoparticle (NP) formulation showed slightly higher efficacy.[7]
Prostate CarcinomaDU145Not specified for QuisinostatStudy focused more on Vorinostat for this cell line.[7]

Table 3: In Vivo Efficacy of Quisinostat in Combination with Radiotherapy

Cancer ModelTreatment GroupsOutcomeReference(s)
Orthotopic Patient-Derived Xenograft (GBM)VehicleMedian Survival: Not specified (Control)[6]
Quisinostat aloneAverage increase in survival: 4 days (p < 0.01)[6]
Radiation aloneAverage increase in survival: 17 days (p < 0.001)[6]
Quisinostat + RadiationAverage increase in survival: 37 days (p < 0.0001)[6]
Subcutaneous Xenograft (Colorectal Carcinoma)NP Quisinostat + RadiotherapyMore effective than saline or radiotherapy alone.[7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Quisinostat-mediated Radiosensitization

G cluster_0 Quisinostat cluster_1 Radiotherapy quisinostat Quisinostat hdac HDAC1/2 (Class I HDACs) quisinostat->hdac Inhibits dna_damage DNA Double-Strand Breaks (DSBs) quisinostat->dna_damage Induces dna_repair DNA Damage Repair Pathways (e.g., HR, NHEJ) quisinostat->dna_repair Downregulates differentiation Neuronal Differentiation quisinostat->differentiation Promotes radiotherapy Ionizing Radiation radiotherapy->dna_damage Induces histones Histones hdac->histones Deacetylates chromatin Chromatin Relaxation dna_damage->dna_repair Activates cell_cycle Cell Cycle Arrest dna_damage->cell_cycle Leads to dna_repair->dna_damage Repairs apoptosis Apoptosis cell_cycle->apoptosis Can lead to

Caption: Quisinostat enhances radiotherapy by inhibiting HDACs, leading to chromatin relaxation and increased DNA damage, while simultaneously downregulating DNA repair pathways, ultimately promoting cell cycle arrest, apoptosis, and cellular differentiation.

General Experimental Workflow

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture 1. Cell Culture (e.g., GSCs, Cancer Cell Lines) treatment 2. Treatment - Quisinostat (various conc.) - Radiation (various doses) - Combination cell_culture->treatment viability 3a. Cell Viability/Proliferation (e.g., Resazurin (B115843), Ki67) treatment->viability clonogenic 3b. Clonogenic Survival Assay treatment->clonogenic western_blot 3c. Western Blot (γ-H2AX, Acetyl-Histones) treatment->western_blot cell_cycle_analysis 3d. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis xenograft 4. Animal Model (e.g., Orthotopic Xenograft) treatment_animal 5. Treatment Regimen - Quisinostat (e.g., 10 mg/kg) - Radiation - Combination xenograft->treatment_animal monitoring 6. Tumor Growth & Survival Monitoring treatment_animal->monitoring analysis 7. Endpoint Analysis (Immunohistochemistry, Western Blot) monitoring->analysis

Caption: A typical workflow for evaluating the combination of Quisinostat and radiotherapy, progressing from in vitro characterization to in vivo efficacy studies.

Experimental Protocols

In Vitro Cell Viability Assay (Resazurin-based)

Objective: To determine the IC50 of Quisinostat and assess the cytotoxic effects of the combination therapy.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Quisinostat dihydrochloride stock solution (e.g., in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader (fluorometer)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of Quisinostat in complete medium.

  • Treat cells with varying concentrations of Quisinostat (e.g., 1 nM to 10 µM).[3] Include a vehicle control (e.g., DMSO).

  • For combination studies, treat cells with Quisinostat for a specified period (e.g., 24 hours) before irradiation.

  • Irradiate the plate with desired doses of radiation (e.g., 2, 4, 6, 8 Gy) using a licensed irradiator.[7]

  • Incubate the cells for an additional 48-96 hours.[3]

  • Add resazurin solution to each well (e.g., 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).

  • Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with Quisinostat and/or radiation.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates or culture flasks

  • This compound

  • Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

  • Treat cells in a flask with Quisinostat (e.g., 1 µM) for 24 hours.[7]

  • Wash the cells twice with PBS to remove the drug.

  • Trypsinize and count the cells.

  • Seed a precise number of cells (ranging from 100 to 50,000 depending on the expected survival fraction) into 6-well plates.[7]

  • Allow cells to attach for a few hours.

  • Irradiate the plates with doses ranging from 0 to 8 Gy.[7]

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol (B129727) and stain with Crystal Violet solution.

  • Count the colonies (a colony is typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of radiation dose required for a certain survival level (e.g., 10%) without the drug to the dose required with the drug.

Western Blot for DNA Damage Markers (γ-H2AX)

Objective: To detect and quantify the level of DNA double-strand breaks induced by the treatments.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-γ-H2AX, anti-H2AX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Culture and treat cells with Quisinostat (e.g., 25 nM) and/or radiation (e.g., 4 Gy).[6]

  • Harvest cell lysates at various time points post-treatment (e.g., 1, 6, 24 hours).[6]

  • Determine protein concentration using the BCA assay.

  • Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against γ-H2AX overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalize the γ-H2AX signal to a loading control (e.g., β-actin or total H2AX).

In Vivo Orthotopic Xenograft Model (Glioblastoma)

Objective: To evaluate the efficacy of Quisinostat and radiotherapy combination in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Glioblastoma stem cells (GSCs) engineered to express a reporter (e.g., luciferase)

  • Stereotactic injection apparatus

  • This compound formulation for in vivo use

  • Small animal irradiator

  • Bioluminescence imaging system

Protocol:

  • Intracranially implant GSCs into the brains of immunocompromised mice using a stereotactic apparatus.

  • Monitor tumor establishment and growth via bioluminescence imaging.

  • Once tumors are established, randomize mice into treatment cohorts: (1) Vehicle, (2) Quisinostat alone, (3) Radiation alone, (4) Quisinostat + Radiation.

  • Administer Quisinostat at a determined dose and schedule (e.g., 10 mg/kg daily via oral gavage).

  • Administer focal cranial irradiation at a specified dose and fractionation schedule.

  • Monitor animal well-being and body weight regularly.

  • Track tumor progression using bioluminescence imaging.

  • The primary endpoint is typically median survival. Euthanize animals when they meet predefined humane endpoints.

  • At the endpoint, tumors can be harvested for pharmacodynamic analysis (e.g., immunohistochemistry for Ki67, cleaved caspase-3, or Western blot for γ-H2AX).[1]

Clinical Development

Quisinostat has been investigated in Phase I/II clinical trials for various malignancies.[1][4][5] A Phase 0/1b clinical trial is currently recruiting patients with recurrent and newly diagnosed glioblastoma to evaluate Quisinostat's ability to cross the blood-brain barrier and its safety and efficacy in combination with standard-of-care fractionated radiotherapy.[12] The recommended Phase II dose from a prior study in solid tumors was 12 mg on a Monday, Wednesday, Friday schedule.[4][13]

References

Synergistic Antitumor Effects of Quisinostat Dihydrochloride in Combination with Chemotherapy Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Quisinostat (B1680408) dihydrochloride (B599025) (JNJ-26481585) is a potent, second-generation, orally available hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2] HDAC inhibitors represent a promising class of anticancer agents that modulate gene expression by altering the acetylation status of histones and other non-histone proteins, leading to cell cycle arrest, differentiation, and apoptosis.[3][4] While showing activity as a monotherapy in some hematological malignancies and solid tumors, the full therapeutic potential of Quisinostat is increasingly being realized in combination with conventional chemotherapy agents.[1][3] Preclinical and clinical studies have demonstrated that Quisinostat can synergistically enhance the efficacy of various chemotherapeutics, often by sensitizing cancer cells to their cytotoxic effects and overcoming resistance mechanisms.[5][6][7]

These application notes provide a summary of key findings on the synergistic effects of Quisinostat with other chemotherapy agents and detailed protocols for relevant in vitro and in vivo experiments.

Synergistic Combinations and Cancer Types

Quisinostat has shown synergistic or additive effects in combination with several chemotherapy agents across a range of cancer types.

Cancer TypeChemotherapy Agent(s)Observed Synergistic EffectsReference
Hepatocellular Carcinoma (HCC) Sorafenib (B1663141)Enhanced G0/G1 cell cycle arrest and apoptosis induction.[8][8]
Platinum-Resistant Ovarian Cancer Paclitaxel and CarboplatinIncreased objective response rate in a Phase II clinical trial.[5][9][5][9]
Urothelial Carcinoma (UC) Cisplatin (B142131) or Talazoparib (B560058) (PARP inhibitor)Significant synergistic decrease in cell viability, allowing for dose reduction.[6][10][6][10]
Colorectal Cancer (CRC) 5-Fluorouracil (B62378) (5-FU)Enhanced cytotoxic effect, suppressed proliferation, and reversal of epithelial-mesenchymal transition (EMT).[7][11][7][11]
Breast Cancer DoxorubicinPotentiated doxorubicin-induced cytotoxicity in both breast cancer stem cells and non-stem cells.[12][12]

Signaling Pathways Modulated by Quisinostat Combinations

The synergistic effects of Quisinostat in combination therapies are often attributed to its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.

In hepatocellular carcinoma, the combination of Quisinostat and sorafenib has been shown to target the PI3K/AKT/p21 and JNK/c-jun/caspase-3 pathways.[8][13]

cluster_0 Quisinostat + Sorafenib Quisinostat Quisinostat PI3K PI3K Quisinostat->PI3K inhibits JNK JNK Quisinostat->JNK activates Sorafenib Sorafenib Sorafenib->PI3K inhibits AKT AKT PI3K->AKT p21 p21 AKT->p21 inhibits G0G1_Arrest G0/G1 Phase Arrest p21->G0G1_Arrest induces c_jun c-jun JNK->c_jun Caspase3 Caspase-3 c_jun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quisinostat and Sorafenib signaling pathway in HCC.

Experimental Protocols

Cell Viability and Proliferation Assays

A general workflow for assessing the synergistic effects of Quisinostat and a chemotherapy agent on cell viability and proliferation.

cluster_workflow Experimental Workflow: In Vitro Synergy cluster_assays Assays A Cancer Cell Seeding B 24h Incubation A->B C Drug Treatment (Quisinostat, Chemo Agent, Combo) B->C D 48-72h Incubation C->D E Cell Viability/Proliferation Assays D->E F Data Analysis (IC50, Combination Index) E->F CCK8 CCK-8 E->CCK8 Colony Colony Formation E->Colony EdU EdU Assay E->EdU

Caption: General workflow for in vitro synergy studies.

a. Cell Culture:

  • Human cancer cell lines (e.g., HCCLM3, SMMC-7721 for hepatocellular carcinoma; UM-UC-3, J82 for urothelial carcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6][8]

b. Cell Viability (CCK-8/MTT Assay):

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Treat cells with various concentrations of Quisinostat, the chemotherapy agent of interest, or the combination of both. Include a DMSO-treated control group.

  • Incubate for 48-72 hours.[6][8]

  • Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate cell viability as a percentage relative to the control group. IC50 values are determined using non-linear regression analysis.[6]

c. Colony Formation Assay:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Treat with drugs as described above and incubate for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Count the number of colonies (typically >50 cells).

d. EdU Proliferation Assay:

  • Culture cells on coverslips in 24-well plates and treat with drugs for 48 hours.

  • Add 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for 2 hours.

  • Fix, permeabilize, and stain the cells according to the manufacturer's protocol (e.g., using an Apollo or Click-iT EdU imaging kit).

  • Visualize and quantify EdU-positive cells using fluorescence microscopy.[8]

Apoptosis Assays

a. Annexin V-FITC/PI Flow Cytometry:

  • Seed cells in 6-well plates and treat with drugs for 48 hours.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V-positive) is quantified.

b. Western Blot Analysis for Apoptosis Markers:

  • Lyse drug-treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved-PARP, cleaved-Caspase-3, cleaved-Caspase-9) overnight at 4°C.[8]

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

a. Animal Model:

  • Athymic nude mice (4-6 weeks old) are typically used. All animal procedures should be approved by an Institutional Animal Care and Use Committee.

b. Tumor Implantation:

  • Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCCLM3 cells in 100 µL PBS) into the flank of each mouse.[8]

c. Treatment Protocol:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, Quisinostat alone, chemotherapy agent alone, combination).

  • Administer drugs according to a predetermined schedule. For example, Quisinostat can be administered intraperitoneally (IP) daily, and sorafenib by oral gavage.[8]

  • Monitor tumor volume and body weight regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Quantitative Data Summary

Cancer TypeCell Line(s)Agent(s)IC50 (Quisinostat)Key Quantitative OutcomesReference
Hepatocellular Carcinoma HCCLM3, Sk-hep-1, Hep-3B, Huh7, SMMC-7721QuisinostatConcentration-dependent inhibitionCombination with Sorafenib showed enhanced suppression of tumor growth in xenograft models.[8]
Urothelial Carcinoma VM‐CUB1, UM‐UC‐3, SW‐1710, RT‐112Quisinostat~10 nMCombination with Cisplatin or Talazoparib led to synergistic effects.[6]
Urothelial Carcinoma J82Quisinostat40.9 nMCombination with Cisplatin or Talazoparib led to synergistic effects.[6]
Platinum-Resistant Ovarian Cancer N/A (Clinical Trial)Quisinostat + Paclitaxel + CarboplatinN/AObjective Response Rate: 51.6%; Median Progression-Free Survival: 7 months.[9]
Colorectal Cancer HCT-116, HT-29Quisinostat + 5-FUN/AQuisinostat lowered the IC50 of 5-FU and significantly enhanced apoptosis and reversed EMT.[7][7]

Conclusion

Quisinostat dihydrochloride demonstrates significant synergistic antitumor activity when combined with various chemotherapy agents in a range of preclinical and clinical settings. These combinations often lead to enhanced efficacy, allowing for potential dose reductions and the overcoming of drug resistance. The provided protocols offer a framework for researchers to investigate the synergistic potential of Quisinostat in their own cancer models.

References

Troubleshooting & Optimization

Troubleshooting Quisinostat dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Quisinostat dihydrochloride (B599025). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Quisinostat dihydrochloride in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent, temperature, and the specific batch of the compound. It is highly soluble in DMSO, with reported values ranging from 20 mg/mL to over 79 mg/mL.[1][2][3] Solubility in ethanol (B145695) and water is more limited and may require heating and sonication to achieve concentrations around 1.5-2.6 mg/mL.[1][3] Some sources report it as insoluble in water and ethanol at room temperature.[2]

Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?

A2: Difficulty dissolving this compound in DMSO can be due to several factors. One common issue is the presence of moisture in the DMSO, which can significantly reduce the solubility of the compound.[2][4] It is highly recommended to use fresh, anhydrous DMSO. Additionally, warming the solution and using sonication can aid in dissolution.[1][5]

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: Direct dissolution in aqueous buffers or media is not recommended due to the compound's low aqueous solubility.[2][3] It is best to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final desired concentration in your aqueous medium.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2][6] For long-term storage, it is recommended to store solutions at -80°C, where they can be stable for up to a year.[2][4] For shorter periods, storage at -20°C for up to a month is also acceptable.[2][6] It is generally advised to use the solution soon after preparation.[1] The powder form of the compound is stable for at least four years when stored correctly.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous solution.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound in the aqueous solution.

    • Increase the percentage of DMSO in the final solution, if experimentally permissible.

    • Consider using a formulation with co-solvents like PEG300 and Tween80 for in vivo experiments to improve solubility.[2][4]

Issue 2: Inconsistent results between experiments.
  • Possible Cause 1: Incomplete dissolution of the compound.

  • Troubleshooting Steps:

    • Visually inspect your stock solution for any undissolved particles before each use.

    • Briefly sonicate or warm the stock solution before making dilutions to ensure homogeneity.

  • Possible Cause 2: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Always use freshly prepared dilutions for your experiments.

    • Avoid repeated freeze-thaw cycles of your stock solution by preparing aliquots.[2][6]

Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary between suppliers and with different handling conditions.

SolventConcentration (mg/mL)ConditionsSource
DMSO≥52.6-APExBIO[1]
DMSO79Use fresh DMSOSelleck Chemicals[2]
DMSO20-Cayman Chemical[3]
DMSO41.67Ultrasonic, warming, heat to 60°CMedChemExpress[5]
Ethanol≥2.56Gentle warming and ultrasonicAPExBIO[1]
Ethanol1.5-Cayman Chemical[3]
EthanolInsoluble-Selleck Chemicals[2]
Water≥2.62Gentle warming and ultrasonicAPExBIO[1]
WaterInsoluble-Selleck Chemicals[2]
DMF25-Cayman Chemical[3]
DMF:PBS (pH 7.2) (1:5)0.16-Cayman Chemical[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated DMSO Stock Solution
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Add fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • To aid dissolution, the mixture can be vortexed and sonicated in a water bath. Gentle warming can also be applied.[1]

  • Ensure the solution is clear and free of any particulates before use.

  • Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2][6]

Protocol 2: Formulation for In Vivo Studies (with PEG300 and Tween80)

This protocol is an example for preparing a 1 mL working solution and should be optimized for your specific experimental needs.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 80 mg/mL).[2]

  • In a sterile tube, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix again until clear.

  • Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.

  • This mixed solution should be used immediately for optimal results.[2][4]

Visual Guides

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Unable to Dissolve This compound check_solvent Is the DMSO fresh and anhydrous? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No apply_energy Apply gentle warming (e.g., 37-60°C) and/or sonication? check_solvent->apply_energy Yes use_fresh_dmso->apply_energy perform_energy Warm and/or sonicate the solution apply_energy->perform_energy No check_concentration Is the concentration too high for the solvent? apply_energy->check_concentration Yes perform_energy->check_concentration reduce_concentration Reduce concentration or use a different solvent system check_concentration->reduce_concentration Yes success Compound Dissolved check_concentration->success No reduce_concentration->success fail Still Unresolved: Consult Technical Support reduce_concentration->fail

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation powder This compound (Powder) stock_prep Mix, Sonicate, Warm powder->stock_prep dmso Fresh, Anhydrous DMSO dmso->stock_prep stock_solution Concentrated Stock Solution stock_prep->stock_solution dilution Dilute Stock to Final Concentration stock_solution->dilution buffer Aqueous Buffer or Cell Culture Media buffer->dilution working_solution Final Working Solution dilution->working_solution

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Overcoming Resistance to Quisinostat Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quisinostat dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to Quisinostat in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Quisinostat?

Quisinostat is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor. It has high potency against class I and II HDACs, particularly HDAC1 and HDAC2. By inhibiting these enzymes, Quisinostat leads to an accumulation of acetylated histones and other non-histone proteins. This alters chromatin structure and gene expression, resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.

Q2: My cancer cell line appears to be intrinsically resistant to Quisinostat. What are the possible reasons?

Intrinsic resistance to Quisinostat can be attributed to several factors:

  • High expression of anti-apoptotic proteins: Elevated levels of proteins like Bcl-2 and Bcl-xL can counteract the pro-apoptotic signals induced by Quisinostat.

  • Low expression or mutation of pro-apoptotic proteins: Reduced function of proteins like Bax and Bak can impair the apoptotic response.

  • Pre-existing activation of pro-survival signaling pathways: Constitutively active pathways such as PI3K/AKT/mTOR or MAPK can promote cell survival despite HDAC inhibition.

  • High levels of drug efflux pumps: Proteins like P-glycoprotein (MDR1) can actively transport Quisinostat out of the cell, preventing it from reaching its target.

Q3: My cancer cell line, which was initially sensitive to Quisinostat, has developed resistance. What are the potential mechanisms of acquired resistance?

Acquired resistance to HDAC inhibitors like Quisinostat can develop through various mechanisms:

  • Upregulation of drug efflux pumps: Increased expression of ABC transporters, such as P-glycoprotein (MDR1), is a common mechanism of acquired drug resistance.[1]

  • Alterations in HDAC expression: Changes in the expression levels of different HDAC isoforms may contribute to resistance.[1]

  • Activation of pro-survival pathways: The cancer cells may adapt by upregulating signaling pathways that promote survival and proliferation, such as the PI3K/AKT or MAPK pathways.[1][2]

  • Increased expression of anti-apoptotic proteins: Similar to intrinsic resistance, an increase in the expression of Bcl-2 family proteins can confer acquired resistance.[1]

  • Loss of histone acetylation: Resistant cells may lose the ability to accumulate acetylated histones in response to the inhibitor.[3]

Q4: Are there known combination therapies that can overcome Quisinostat resistance?

Yes, combination therapy is a key strategy to overcome resistance. Preclinical and clinical studies have shown that Quisinostat can act synergistically with:

  • Chemotherapeutic agents: Such as paclitaxel (B517696) and carboplatin (B1684641) in platinum-resistant ovarian cancer.

  • Targeted therapies: Including the multi-kinase inhibitor sorafenib (B1663141) in hepatocellular carcinoma and the proteasome inhibitor bortezomib (B1684674) in multiple myeloma.

  • DNA-damaging agents: HDAC inhibitors can enhance the efficacy of drugs like cisplatin (B142131) and doxorubicin.[4]

  • PARP inhibitors: Synergistic effects have been observed with PARP inhibitors like talazoparib (B560058) in urothelial carcinoma.

  • Immune checkpoint inhibitors: There is a strong rationale for combining Quisinostat with checkpoint inhibitors to enhance anti-tumor immunity.

Troubleshooting Guides

Problem 1: Higher than expected IC50 value for Quisinostat in a sensitive cell line.
Possible Cause Suggested Solution
Drug Inactivity Ensure proper storage of Quisinostat dihydrochloride (protect from light and moisture). Prepare fresh stock solutions in an appropriate solvent like DMSO.
Cell Culture Conditions Optimize cell seeding density. Ensure cells are in the logarithmic growth phase during treatment. Check for mycoplasma contamination.
Assay-related Issues Verify the accuracy of drug dilutions. Optimize the incubation time for the cell viability assay (e.g., 48, 72 hours). Use a different viability assay for confirmation (e.g., CCK-8 vs. MTT).
Problem 2: Development of resistance to Quisinostat after prolonged treatment.
Possible Cause Suggested Solution
Upregulation of MDR1 Assess MDR1 expression by Western blot or qPCR. Consider co-treatment with an MDR1 inhibitor like verapamil (B1683045) or cyclosporin (B1163) A.
Activation of PI3K/AKT Pathway Analyze the phosphorylation status of AKT and downstream targets by Western blot. Test the combination of Quisinostat with a PI3K or AKT inhibitor.
Increased Bcl-2 Expression Evaluate the expression of Bcl-2 family proteins. Consider combining Quisinostat with a Bcl-2 inhibitor like venetoclax.

Data Presentation

Table 1: IC50 Values of Quisinostat in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCCLM3 Hepatocellular Carcinoma~25
SMMC-7721 Hepatocellular Carcinoma~30
HepG2 Hepatocellular Carcinoma30.8 (72h)
A549 Non-small cell lung cancer42.0 (72h)
Various Pediatric Cancer Cell Lines MixedMedian: 2.2 (Range: <1 to 19)[5]
Leiomyosarcoma Cell Lines Soft Tissue Sarcoma5.82 - 31.32[6]

Table 2: Example of Western Blot Data in Quisinostat-Sensitive vs. -Resistant Cells

ProteinSensitive Cells (Fold Change vs. Control)Resistant Cells (Fold Change vs. Control)
Acetylated Histone H3 ↑↑↑↑ or ↔
p21 ↑↑
Cleaved Caspase-3 ↑↑↑↑ or ↔
MDR1 (P-glycoprotein) ↑↑↑
p-AKT ↔ or ↑
Bcl-2 ↔ or ↑

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Seed cancer cells in a 96-well plate at a density of 4,000-8,000 cells per well and incubate overnight.

  • Treat the cells with a serial dilution of this compound for 48 or 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Resistance Markers
  • Culture sensitive and resistant cells with or without Quisinostat for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against acetylated histone H3, p21, cleaved caspase-3, MDR1, p-AKT, total AKT, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

siRNA-mediated Knockdown of a Resistance-Associated Gene (e.g., MDR1)
  • Design and synthesize at least two different siRNAs targeting the gene of interest and a non-targeting control siRNA.

  • Seed cells in a 6-well plate to achieve 50-70% confluency on the day of transfection.

  • Prepare the siRNA-lipid complex according to the transfection reagent manufacturer's protocol.

  • Transfect the cells with the siRNA complexes and incubate for 24-72 hours.

  • Validate the knockdown efficiency by qPCR or Western blot.

  • Perform a cell viability assay with Quisinostat on the knockdown and control cells to assess the reversal of resistance.

Mandatory Visualizations

Signaling_Pathways_in_Quisinostat_Resistance cluster_Quisinostat Quisinostat Action cluster_Resistance Resistance Mechanisms Quisinostat Quisinostat HDACs HDAC1/2 Quisinostat->HDACs inhibition Histone_Acetylation Histone Hyperacetylation HDACs->Histone_Acetylation prevents deacetylation p21 p21 Upregulation Histone_Acetylation->p21 Apoptosis Apoptosis Histone_Acetylation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest MDR1 MDR1 Upregulation Drug_Efflux Drug Efflux MDR1->Drug_Efflux PI3K_AKT PI3K/AKT Pathway Activation Pro_Survival Pro-Survival PI3K_AKT->Pro_Survival Bcl2 Bcl-2 Upregulation Anti_Apoptosis Anti-Apoptosis Bcl2->Anti_Apoptosis Drug_Efflux->Quisinostat removes Anti_Apoptosis->Apoptosis inhibits Pro_Survival->Apoptosis inhibits

Caption: Key signaling pathways involved in Quisinostat action and resistance.

Experimental_Workflow cluster_intervention Intervention Strategies start Start: Suspected Quisinostat Resistance ic50 1. Confirm Resistance: Determine IC50 in sensitive vs. putative resistant cells start->ic50 characterize 2. Characterize Phenotype: Assess histone acetylation, apoptosis, and cell cycle ic50->characterize molecular 3. Molecular Analysis: Western blot/qPCR for MDR1, p-AKT, Bcl-2 characterize->molecular combo_therapy 4a. Combination Therapy: Test Quisinostat with inhibitors of resistance pathways (e.g., PI3Ki, Bcl-2i) molecular->combo_therapy Pathway-driven knockdown 4b. Genetic Knockdown: Use siRNA to target resistance genes (e.g., MDR1) molecular->knockdown Gene-specific evaluate 5. Evaluate Re-sensitization: Re-determine Quisinostat IC50 after intervention combo_therapy->evaluate knockdown->evaluate end End: Resistance Overcome evaluate->end

Caption: Workflow for troubleshooting Quisinostat resistance.

Combination_Therapy_Logic cluster_solutions Combination Agents quisinostat Quisinostat - Inhibits HDACs - Induces Apoptosis resistance Resistance Mechanism Upregulated MDR1 Activated PI3K/AKT Upregulated Bcl-2 synergy {Synergistic Effect | - Overcomes Resistance - Enhances Cell Death} quisinostat->synergy quisinostat->synergy quisinostat->synergy mdr1_i MDR1 Inhibitor (e.g., Verapamil) - Blocks drug efflux resistance:p1->mdr1_i Targeted by pi3k_i PI3K/AKT Inhibitor - Blocks pro-survival signaling resistance:p2->pi3k_i Targeted by bcl2_i Bcl-2 Inhibitor (e.g., Venetoclax) - Promotes apoptosis resistance:p3->bcl2_i Targeted by mdr1_i->synergy pi3k_i->synergy bcl2_i->synergy

Caption: Logic for selecting combination therapies to overcome resistance.

References

Minimizing off-target effects of Quisinostat dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quisinostat (B1680408) dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Quisinostat dihydrochloride?

This compound is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor.[1][2] It exerts its effects by inhibiting the activity of multiple HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This modulation of protein acetylation plays a key role in regulating gene expression and various cellular processes, including cell cycle arrest and apoptosis.[3][4]

Q2: What are the known on-target HDACs for Quisinostat?

Quisinostat is a pan-HDAC inhibitor with high potency against Class I and II HDACs.[5][6] It shows particular potency for HDAC1, with an IC50 value of 0.11 nM in cell-free assays.[7] It is also potent against HDAC2, HDAC4, HDAC10, and HDAC11.[1][2][7]

Q3: What are the potential off-target effects of Quisinostat?

As a pan-HDAC inhibitor with a hydroxamate structure, Quisinostat may have off-target effects. One notable off-target is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a recently identified common off-target of hydroxamate-based HDAC inhibitors.[8] Inhibition of MBLAC2 can lead to the accumulation of extracellular vesicles.[8] Additionally, as with other pan-HDAC inhibitors, off-target effects on kinases or other unforeseen proteins are possible and should be considered.[9]

Q4: How can I minimize off-target effects in my cell-based assays?

Minimizing off-target effects is crucial for accurate interpretation of experimental results. Here are some key strategies:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect (e.g., histone hyperacetylation) without significant cytotoxicity that might be indicative of off-target activity.

  • Use of Appropriate Controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally related but inactive compound as a negative control if available. A positive control HDAC inhibitor with a well-characterized selectivity profile can also be beneficial.

  • Cell Line Selection: Choose cell lines with well-characterized HDAC expression profiles. The cellular context can significantly influence the inhibitor's activity and off-target effects.

  • Monitor On-Target Engagement: Confirm that Quisinostat is engaging its intended HDAC targets at the concentrations used in your experiments. This can be assessed by Western blotting for acetylated histones (e.g., H3K9ac, H3K27ac) or other known HDAC substrates.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity at low concentrations Off-target effects may be contributing to cell death.Perform a chemical proteomics screen to identify potential off-target proteins. Lower the concentration of Quisinostat and shorten the incubation time. Use a more specific HDAC inhibitor as a control to see if the cytotoxicity is recapitulated.
Inconsistent or unexpected phenotypic changes The observed phenotype may be a result of a combination of on-target and off-target effects.Use orthogonal approaches to validate your findings. For example, use siRNA or shRNA to knockdown the specific HDACs you believe are responsible for the phenotype and see if it mimics the effect of Quisinostat.
Discrepancy between biochemical and cellular assay results Cellular uptake, metabolism, or efflux of Quisinostat may be influencing its activity. Off-target effects in the complex cellular environment may also play a role.Verify cellular target engagement using the Cellular Thermal Shift Assay (CETSA). Assess the compound's stability in your cell culture medium over the course of the experiment.
No observable on-target effect (e.g., no change in histone acetylation) Insufficient drug concentration or exposure time. Poor antibody quality for Western blotting.Perform a dose-response and time-course experiment to optimize treatment conditions. Ensure your antibodies for acetylated proteins are validated and working correctly.

Data Presentation

Table 1: On-Target and Potential Off-Target Potency of Quisinostat

TargetIC50 (nM)Assay TypeReference
HDAC1 0.11Cell-free[7]
HDAC2 0.33Cell-free[1][2]
HDAC4 0.64Cell-free[1][2]
HDAC10 0.46Cell-free[1][2]
HDAC11 0.37Cell-free[1][2]
MBLAC2 Low nM potency reported for hydroxamate HDACisBiochemical[8]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the direct binding of Quisinostat to its target proteins in a cellular environment.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS with protease inhibitors

  • Lysis buffer (e.g., Triton X-100 based)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against target proteins (e.g., HDAC1)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of Quisinostat or vehicle control and incubate for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Temperature Gradient: Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step to 4°C for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of Quisinostat indicates target engagement.[10]

Protocol 2: Chemical Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying potential off-target proteins of Quisinostat using an affinity-capture mass spectrometry approach.[8][9]

Materials:

  • Quisinostat derivative with an affinity tag (e.g., biotin)

  • Control beads (without the inhibitor)

  • Cell lysate from the cell line of interest

  • Lysis buffer (non-denaturing)

  • Wash buffer

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Probe Immobilization: Immobilize the biotinylated Quisinostat derivative onto streptavidin-coated beads.

  • Cell Lysate Preparation: Prepare a native cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Capture: Incubate the cell lysate with the Quisinostat-bound beads and control beads for 2-4 hours at 4°C.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by trypsin digestion).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched in the Quisinostat-bound bead samples compared to the control bead samples. These are potential off-target proteins.

Visualizations

Signaling_Pathways cluster_quisinostat This compound cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects Quisinostat Quisinostat HDACs HDACs (1, 2, 4, 10, 11) Quisinostat->HDACs Inhibition MBLAC2 MBLAC2 Quisinostat->MBLAC2 Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Decreased Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis EV_Accumulation Extracellular Vesicle Accumulation MBLAC2->EV_Accumulation Leads to

Caption: On-target and potential off-target effects of Quisinostat.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Treatment (Quisinostat or Vehicle) B 2. Cell Harvesting A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated Proteins) D->E F 6. Western Blot (Analyze Soluble Fraction) E->F G 7. Data Analysis (Generate Melting Curves) F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Troubleshooting_Logic Start Unexpected Cytotoxicity or Phenotype Observed Check_On_Target Is On-Target Engagement Confirmed? Start->Check_On_Target Dose_Response Perform Dose-Response & Time-Course Check_On_Target->Dose_Response No Off_Target_Suspected Off-Target Effect Suspected Check_On_Target->Off_Target_Suspected Yes On_Target_Confirmed On-Target Effect Confirmed Check_On_Target->On_Target_Confirmed Yes, and phenotype correlates with on-target modulation CETSA Perform CETSA Dose_Response->CETSA CETSA->Check_On_Target Chemical_Proteomics Perform Chemical Proteomics Off_Target_Suspected->Chemical_Proteomics Validate_Off_Target Validate Off-Target (e.g., siRNA) Chemical_Proteomics->Validate_Off_Target

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Quisinostat dihydrochloride stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Quisinostat dihydrochloride (B599025).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How should I prepare stock solutions of Quisinostat dihydrochloride?

To prepare a stock solution, we recommend dissolving this compound in high-purity, anhydrous DMSO.[1][2] Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[1][2][3] For higher concentrations, gentle warming to 37°C or 60°C and sonication can aid in dissolution.[4]

2. What are the recommended solvents and solubility limits for this compound?

This compound has the highest solubility in DMSO. It has lower solubility in other common laboratory solvents. Please refer to the table below for detailed solubility information.

3. How should I store the solid compound and prepared stock solutions?

The solid (powder) form of this compound is stable for at least 3 to 4 years when stored at -20°C.[1][4][5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[1][2][5]

4. How stable is this compound in aqueous solutions?

This compound is not stable for long periods in aqueous solutions. It is strongly recommended to prepare aqueous solutions fresh on the day of use and not to store them.[5] One study noted degradation in mouse brain homogenates, likely due to enzymatic activity, which could be minimized by keeping samples at 4°C.[6] This suggests that for any experiments involving biological matrices, samples should be kept cold and processed quickly to prevent degradation.

5. I am observing precipitation when preparing my in vivo formulation. What should I do?

For in vivo studies, complex formulations are often required. A common method involves first dissolving this compound in a small amount of DMSO, then adding co-solvents like PEG300 and Tween-80 before the final addition of saline or water.[2] If precipitation occurs, gentle warming and/or sonication can help. It is crucial to use these mixed-solvent solutions immediately after preparation for optimal results.[2][3]

6. Should I be concerned about freeze-thaw cycles for my DMSO stock solution?

Yes, it is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][5] While a study on a specific nano-assembly formulation showed some freeze-thaw stability, this does not apply to standard DMSO solutions, and repeated temperature changes can lead to degradation and loss of potency.[7]

Data & Protocols

Solubility Data
SolventSolubilityNotes
DMSO ≥52.6 mg/mL[8]Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][3][5] Warming and sonication can aid dissolution for higher concentrations.[4]
Ethanol ≥2.56 mg/mL[8]Requires gentle warming and sonication.[8]
Water ≥2.62 mg/mL[8]Requires gentle warming and sonication.[8] Note: Aqueous solutions are not stable and should be prepared fresh.[5]
DMF 25 mg/mL[4]
DMF:PBS (pH 7.2) (1:5) 0.16 mg/mL[4]
Storage Conditions
FormatStorage TemperatureStability PeriodRecommendations
Solid (Powder) -20°C≥ 3 years[1][4][5]Keep desiccated.
Solution in DMSO -80°C6 months to 1 year[1][2][5]Recommended for long-term storage. Aliquot into single-use vials to avoid freeze-thaw cycles.[1][2][5]
Solution in DMSO -20°C1 month[1][2][5]Suitable for short-term storage. Aliquot to prevent repeated freeze-thaw cycles.[1][5]
Aqueous Solution N/ANot RecommendedPrepare fresh for each use and do not store.[5]
Experimental Protocol: Preparation of Stock Solution
  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.

  • Vortex briefly to mix.

  • If needed, place the tube in an ultrasonic bath or a 37°C water bath for a few minutes to ensure complete dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use, sterile cryovials.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Visualizations

G Workflow for this compound Solution Preparation and Storage cluster_prep Solution Preparation cluster_storage Storage & Use start Weigh Solid Compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve check_sol Ensure Complete Dissolution dissolve->check_sol check_sol->dissolve Precipitate Observed aliquot Aliquot into Single-Use Vials check_sol->aliquot Dissolved storage_long Store at -80°C (up to 1 year) aliquot->storage_long storage_short Store at -20°C (up to 1 month) aliquot->storage_short prep_aq Prepare Fresh Aqueous Working Solution storage_long->prep_aq storage_short->prep_aq use_exp Use Immediately in Experiment prep_aq->use_exp

Caption: Recommended workflow for preparing and storing this compound solutions.

G Mechanism of Action: HDAC Inhibition by Quisinostat cluster_process Cellular Process histone Histone Proteins chromatin_open Open Chromatin (Euchromatin) histone->chromatin_open Leads to chromatin_closed Condensed Chromatin (Heterochromatin) histone->chromatin_closed Leads to acetyl_groups Acetyl Groups acetyl_groups->histone Adds acetyl_groups->histone Removes hat Histone Acetyltransferases (HATs) hat->acetyl_groups hdac Histone Deacetylases (HDACs) hdac->acetyl_groups transcription_on Gene Transcription ACTIVE chromatin_open->transcription_on transcription_off Gene Transcription REPRESSED chromatin_closed->transcription_off quisinostat Quisinostat quisinostat->hdac Inhibits

Caption: Quisinostat inhibits HDACs, leading to histone hyperacetylation and active gene transcription.

References

Technical Support Center: Interpreting Histone Acetylation Levels After Quisinostat Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting histone acetylation levels following treatment with Quisinostat dihydrochloride (B599025). Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is Quisinostat dihydrochloride and how does it affect histone acetylation?

This compound is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor. It targets a broad range of HDAC enzymes, specifically class I and II HDACs. HDACs are responsible for removing acetyl groups from lysine (B10760008) residues on histone tails. By inhibiting HDACs, Quisinostat leads to an accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and H4. This increase in acetylation neutralizes the positive charge of histones, weakening their interaction with negatively charged DNA. The result is a more relaxed chromatin structure, which allows for greater access of transcription factors to DNA, leading to altered gene expression.

Q2: What are the expected outcomes on histone acetylation after treating cells with Quisinostat?

Treatment with Quisinostat is expected to cause a dose-dependent increase in the acetylation of histones H3 and H4. This can be observed as early as a few hours after treatment and can be sustained for over 24 hours. The specific lysine residues on the histone tails that are affected may vary depending on the cell type and experimental conditions. In addition to histones, Quisinostat can also increase the acetylation of non-histone proteins like α-tubulin.

Q3: How can I quantify the changes in histone acetylation?

Changes in histone acetylation can be quantified using several methods, including:

  • Western Blotting: This is a common technique to measure the global changes in specific histone acetylation marks (e.g., acetyl-H3, acetyl-H4). Band intensities can be quantified using densitometry and normalized to a loading control like total histone H3 or β-actin.

  • Immunofluorescence: This method allows for the visualization and quantification of histone acetylation within individual cells. The fluorescence intensity of acetylated histones can be measured and compared between treated and untreated samples.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based kits are available for the quantitative measurement of specific histone modifications from cell lysates.

  • Mass Spectrometry: This technique provides a highly sensitive and comprehensive analysis of various histone modifications, including the identification and quantification of specific acetylated lysine residues.

  • Chromatin Immunoprecipitation (ChIP): ChIP followed by qPCR or sequencing (ChIP-seq) can be used to determine the specific genomic regions where histone acetylation is altered.

Q4: What is a typical effective concentration range for Quisinostat in cell culture experiments?

Quisinostat is a highly potent HDAC inhibitor, with IC50 values in the nanomolar range for inhibiting HDAC enzymes. In cell-based assays, it has been shown to induce histone acetylation and inhibit cell proliferation at concentrations ranging from low nanomolar to micromolar, depending on the cell line and duration of treatment. A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental endpoint.

Quantitative Data Summary

The following tables summarize the quantitative effects of Quisinostat on histone acetylation and cell proliferation from various studies.

Table 1: In Vitro Efficacy of Quisinostat on Cell Proliferation

Cell Line PanelMedian Relative IC50 (nM)Range of Relative IC50 (nM)
Pediatric Preclinical Testing Program (PPTP)2.2<1 to 19
Acute Lymphoblastic Leukemia (ALL)1.9Not Reported
Rhabdomyosarcoma5.1Not Reported
Neuroblastoma6.8Not Reported

Data adapted from a study on the preclinical testing of Quisinostat.

Table 2: Pharmacodynamic Effects of Quisinostat on Histone H3 Acetylation in a Phase I Clinical Trial

TissueEffectMethod of Analysis
Hair folliclesIncreased acetylated histone H3Immunofluorescence
Skin biopsiesIncreased acetylated histone H3Immunohistochemistry
Tumor biopsiesIncreased acetylated histone H3Immunohistochemistry
Peripheral blood mononuclear cellsIncreased acetylated histone H3Not Specified

Data from a first-in-human phase I study of Quisinostat in patients with advanced solid tumors. A linear correlation was observed between the dose of Quisinostat and the fold change in histone H3 acetylation in hair follicles.

Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Acetylation

This protocol outlines the steps for detecting changes in histone acetylation in cells treated with Quisinostat using Western blotting.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Histone extraction buffer (e.g., TEB: Triton Extraction Buffer)

  • 0.2 N Hydrochloric acid (HCl) or 0.4 N Sulfuric acid (H₂SO₄)

  • Tris-HCl, pH 8.0

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with various concentrations of Quisinostat and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Histone Extraction (Acid Extraction Method):

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding Triton Extraction Buffer (TEB) and incubating on a rotator for 10 minutes at 4°C.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

    • Wash the nuclear pellet with TEB and centrifuge again.

    • Resuspend the pellet in 0.2 N HCl or 0.4 N H₂SO₄ and rotate overnight at 4°C to extract histones.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the histones and neutralize the acid with Tris-HCl (pH 8.0).

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing equal amounts of histone extract with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with

Technical Support Center: Quisinostat Dihydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quisinostat (B1680408) dihydrochloride (B599025) in animal models. The information is designed to offer practical guidance on managing potential toxicities and ensuring the successful execution of preclinical studies.

I. Frequently Asked Questions (FAQs)

Q1: What is Quisinostat dihydrochloride and what is its mechanism of action?

This compound (also known as JNJ-26481585) is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor. It shows high potency against class I and II HDACs, particularly HDAC1.[1] By inhibiting HDAC enzymes, Quisinostat prevents the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated proteins, which in turn alters chromatin structure and modulates the expression of various genes involved in cell cycle arrest, apoptosis, and differentiation.[1]

Q2: What are the recommended doses of this compound in mice?

The maximum tolerated dose (MTD) of Quisinostat can vary depending on the mouse strain, tumor model, and dosing schedule. However, published studies provide a general starting point. For solid tumor xenograft models, a dose of 5 mg/kg administered intraperitoneally (IP) daily for 21 days has been used.[1][2] In models of acute lymphoblastic leukemia (ALL), a reduced dose of 2.5 mg/kg IP daily for 21 days was better tolerated.[1][2] Researchers should perform pilot studies to determine the optimal and best-tolerated dose for their specific experimental setup.[3]

Q3: How should this compound be formulated for administration to animals?

A common formulation for this compound for intraperitoneal injection in mice is:

  • 10% hydroxypropyl-β-cyclodextrin

  • 25 mg/mL mannitol (B672)

  • Sterile water for injection[1]

The powder should be stored at room temperature, protected from light, and the formulation should be made fresh prior to administration.[1]

Q4: What are the most common toxicities observed with this compound in animal models?

Based on preclinical and clinical data, the most frequently observed toxicities associated with Quisinostat and other HDAC inhibitors include:

  • Cardiovascular: ST/T-wave abnormalities on electrocardiograms (ECG) and tachyarrhythmias.[4][5]

  • Gastrointestinal: Nausea, vomiting, decreased appetite, and lethargy.[4][5]

  • Hematological: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).

  • General: Fatigue and weight loss.[4][5]

Q5: What signaling pathways are affected by Quisinostat that might relate to its toxicity?

Quisinostat's on-target effect of HDAC inhibition leads to widespread changes in gene expression. In hepatocellular carcinoma cells, for instance, Quisinostat has been shown to induce G0/G1 phase arrest and apoptosis through the PI3K/AKT/p21 and JNK/c-jun/caspase-3 signaling pathways.[6] While these pathways are linked to its anti-tumor efficacy, their modulation could also contribute to off-target effects and toxicity in normal tissues.

II. Troubleshooting Guides

Issue 1: Animal is exhibiting signs of general toxicity (lethargy, decreased appetite, weight loss).
  • Question: What should I do if my mouse appears lethargic, is not eating, and is losing weight after Quisinostat administration?

  • Answer:

    • Assess and Record: Immediately record the animal's clinical signs, body weight, and food/water intake. Compare these to baseline measurements and control animals.

    • Supportive Care:

      • Provide a highly palatable, soft, and energy-dense supplemental food source on the cage floor.

      • Ensure easy access to water, potentially using a hydrogel pack or a water bottle with a long sipper tube.

      • Subcutaneous administration of warmed sterile saline (0.5-1.0 mL) can help combat dehydration.

      • Consider the use of dexamethasone (B1670325) to reduce chemotherapy-induced weight loss, but be aware of its potential to interfere with your study's endpoints.[3]

    • Dose Modification: If signs of toxicity are moderate to severe, consider reducing the dose of Quisinostat for subsequent administrations or changing to an intermittent dosing schedule (e.g., every other day).[4][5]

    • Consult a Veterinarian: If the animal's condition does not improve or worsens, consult with the institutional veterinarian for further guidance and potential therapeutic interventions.

Issue 2: Suspected Cardiotoxicity
  • Question: I am concerned about the potential for cardiotoxicity with Quisinostat. How can I monitor for this in my mice?

  • Answer:

    • Electrocardiogram (ECG) Monitoring: ECG is the gold standard for assessing cardiac electrophysiology.[7]

      • Method: Non-invasive ECG monitoring can be performed on conscious mice using specialized platforms.[8][9] For more detailed and continuous monitoring without movement artifacts, telemetry devices can be surgically implanted.[7][10]

      • Frequency: Obtain a baseline ECG before the start of treatment. Subsequent ECGs can be taken at peak plasma concentrations of Quisinostat and at regular intervals throughout the study (e.g., weekly).

      • Parameters to Assess: Pay close attention to the ST interval and the QT interval. Prolongation of these intervals can be indicative of cardiotoxicity.[10]

    • Troubleshooting Abnormal ECG Findings:

      • If significant and reproducible ECG changes are observed, confirm the findings in multiple animals.

      • Consider reducing the dose of Quisinostat or switching to an intermittent dosing schedule.

      • Consult with a veterinary cardiologist or a researcher experienced in murine ECG interpretation.

Issue 3: Hematological Toxicity (Myelosuppression)
  • Question: How can I monitor for and manage myelosuppression (e.g., neutropenia, thrombocytopenia) in my study?

  • Answer:

    • Monitoring:

      • Complete Blood Count (CBC): Collect small blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals during treatment (e.g., weekly). The nadir (lowest point) for neutrophil counts after chemotherapy in mice is often around day 4.[11]

      • Parameters: Monitor absolute neutrophil count (ANC) and platelet count.

    • Management of Myelosuppression:

      • Dose Adjustment: If severe neutropenia or thrombocytopenia is observed, a dose reduction or temporary cessation of treatment may be necessary.

      • Supportive Care: In cases of severe neutropenia, prophylactic antibiotics may be considered to prevent opportunistic infections, in consultation with a veterinarian. For severe thrombocytopenia, minimize handling and invasive procedures to reduce the risk of bleeding.

      • Colony-Stimulating Factors: While not routinely used in all research settings, granulocyte colony-stimulating factor (G-CSF) can be administered to stimulate neutrophil production.[12] The timing and dose need to be carefully optimized.[12]

III. Data Presentation

Table 1: Tolerated Doses of this compound in Mouse Models

Animal ModelTumor TypeDoseAdministration RouteDosing ScheduleReference
XenograftSolid Tumors5 mg/kgIntraperitoneal (IP)Daily x 21 days[1][2]
XenograftAcute Lymphoblastic Leukemia (ALL)2.5 mg/kgIntraperitoneal (IP)Daily x 21 days[1][2]

Table 2: Common Toxicities of Quisinostat and General HDAC Inhibitors

Toxicity TypeClinical Signs / ObservationsMonitoring ParametersPotential Management Strategies
General Lethargy, decreased appetite, weight lossDaily clinical scoring, body weight, food/water intakeSupportive care (supplemental food, fluids), dose reduction
Cardiovascular -ECG (ST and QT intervals)Dose reduction, switch to intermittent dosing
Gastrointestinal Nausea, vomiting (observed as pica, dehydration)Clinical signs, hydration statusSupportive care (fluids), dose reduction
Hematological -Complete Blood Count (CBC) with differential (neutrophils, platelets)Dose reduction/interruption, prophylactic antibiotics (for severe neutropenia)

IV. Experimental Protocols

Protocol 1: Administration of this compound to Mice
  • Formulation: Prepare a fresh solution of this compound in 10% hydroxypropyl-β-cyclodextrin and 25 mg/mL mannitol in sterile water for injection.[1]

  • Dosing:

    • Accurately weigh each mouse to calculate the correct dose volume.

    • Administer the calculated volume via intraperitoneal (IP) injection using an appropriate gauge needle (e.g., 27G).

  • Post-Administration Monitoring:

    • Observe the animal for at least 30 minutes post-injection for any acute adverse reactions.

    • Return the animal to its home cage and monitor daily for clinical signs of toxicity.

Protocol 2: General Toxicity Monitoring in Mice
  • Daily Observations:

    • Visually inspect each animal for changes in posture, activity level, grooming, and respiration.

    • Check for signs of dehydration (e.g., skin tenting).

    • Monitor food and water consumption.

  • Body Weight:

    • Record the body weight of each animal at baseline and at least three times per week during the treatment period.

  • Clinical Scoring:

    • Utilize a standardized clinical scoring system to objectively assess the health of the animals. This can include parameters such as appearance, posture, and behavior.

V. Visualizations

Signaling_Pathways cluster_pi3k Cell Cycle Arrest cluster_jnk Apoptosis Quisinostat Quisinostat PI3K PI3K Quisinostat->PI3K inhibits JNK JNK Quisinostat->JNK activates AKT AKT PI3K->AKT p21 p21 AKT->p21 G0G1_Arrest G0/G1 Phase Arrest p21->G0G1_Arrest cJun c-Jun JNK->cJun Caspase3 Caspase-3 cJun->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Quisinostat-induced signaling pathways leading to cell cycle arrest and apoptosis.

Experimental_Workflow start Start Experiment baseline Baseline Measurements (Weight, ECG, Blood Sample) start->baseline treatment Administer Quisinostat (e.g., 5 mg/kg IP daily) baseline->treatment monitoring Daily Monitoring (Clinical Signs, Weight) treatment->monitoring weekly_monitoring Weekly Monitoring (ECG, Blood Sample) monitoring->weekly_monitoring toxicity Toxicity Observed? weekly_monitoring->toxicity supportive_care Implement Supportive Care (Fluids, Supplemental Food) toxicity->supportive_care Yes continue_treatment Continue Treatment toxicity->continue_treatment No dose_modification Modify Dose/ Schedule supportive_care->dose_modification dose_modification->continue_treatment continue_treatment->treatment end End of Study/ Endpoint Met continue_treatment->end Troubleshooting_Logic start Adverse Event Observed (e.g., >15% Weight Loss) assess Assess Severity and Record (Clinical Score, Vitals) start->assess support Provide Supportive Care (Warmth, Fluids, Diet) assess->support consult Consult Veterinarian support->consult dose Reduce Dose or Interrupt Treatment consult->dose monitor Increase Monitoring Frequency dose->monitor improve Condition Improving? monitor->improve resume Resume/Continue Treatment at Modified Dose improve->resume Yes euthanize Consider Humane Endpoint improve->euthanize No

References

Cell line-specific responses to Quisinostat dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Quisinostat (B1680408) dihydrochloride (B599025) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Quisinostat dihydrochloride and what is its primary mechanism of action?

Quisinostat (JNJ-26481585) is an orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC).[1] Its primary mechanism of action is the inhibition of class I and II HDACs, leading to an accumulation of acetylated histones.[1][2] This alteration in histone acetylation can result in chromatin remodeling, changes in gene expression, induction of apoptosis, cell cycle arrest, and differentiation in cancer cells.[3] Quisinostat is a potent pan-HDAC inhibitor with IC50 values in the nanomolar range for several HDAC isoforms.[4][5]

Q2: What are the typical cellular responses to Quisinostat treatment in cancer cell lines?

Treatment with Quisinostat typically elicits a range of anti-proliferative effects in cancer cells, including:

  • Apoptosis: Quisinostat has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and tongue squamous cell carcinoma (CAL-27, TCA-8113).[6][7][8] This is often mediated through the activation of caspases and can involve mitochondrial pathways.[6][7]

  • Cell Cycle Arrest: A common response to Quisinostat is cell cycle arrest, primarily at the G0/G1 or G1 phase.[6][9][10][11] This is often associated with the upregulation of p21.[7][9][10]

  • Inhibition of Migration: In some cancer cell lines, such as non-small cell lung cancer and colorectal cancer, Quisinostat can suppress cell migration by inhibiting the epithelial-mesenchymal transition (EMT) process.[7][12]

  • Induction of other forms of cell death: In tongue squamous cell carcinoma cells, Quisinostat has been observed to induce pyroptosis and ferroptosis in addition to apoptosis.[8]

Q3: In which cancer types and cell lines has Quisinostat demonstrated anti-tumor activity?

Quisinostat has shown broad-spectrum antiproliferative activity against a wide panel of cancer cell lines at nanomolar concentrations.[3] Specific examples include:

  • Hepatocellular Carcinoma (HCC): HepG2, HCCLM3, SMMC-7721.[6][10][11]

  • Non-Small Cell Lung Cancer (NSCLC): A549.[7]

  • Tongue Squamous Cell Carcinoma (TSCC): CAL-27, TCA-8113.[8]

  • Glioblastoma (GBM).[13][14]

  • Colorectal Cancer: HCT-116, HT-29.[12]

  • Breast Cancer: HCC1569.[15]

  • Prostate Cancer: DU145, PC3.[16]

  • Multiple Myeloma.[3]

Q4: What are the key signaling pathways affected by Quisinostat?

Quisinostat modulates several key signaling pathways involved in cell proliferation, survival, and death:

  • p53 Pathway: Quisinostat can increase the acetylation of p53, leading to its activation and subsequent induction of cell cycle arrest and apoptosis.[6][7][11]

  • PI3K/AKT Pathway: In hepatocellular carcinoma cells, Quisinostat has been shown to induce G0/G1 cell cycle arrest through the PI3K/AKT/p21 pathway.[9][10]

  • JNK/c-Jun Pathway: The JNK/c-Jun/caspase-3 pathway is implicated in Quisinostat-induced apoptosis in HCC cells.[9][10]

  • PERK Pathway of ER Stress Response: Quisinostat can induce endoplasmic reticulum (ER) stress and apoptosis through the PERK pathway.[17]

Q5: Are there known mechanisms of resistance to Quisinostat?

Acquired resistance to HDAC inhibitors like Quisinostat can occur. One study in HCT116 colon tumor cells showed that acquired resistance to vorinostat (B1683920) led to partial cross-resistance to other hydroxamate-class HDAC inhibitors, including Quisinostat.[18] This resistance was associated with a loss of histone acetylation and a diminished apoptotic response, but not with altered HDAC or histone acetyltransferase (HAT) activities.[18]

Q6: Can Quisinostat be used in combination with other cancer therapies?

Yes, Quisinostat has shown synergistic effects when combined with other anti-cancer agents. For example:

  • In hepatocellular carcinoma, Quisinostat has a synergistic effect with sorafenib, leading to enhanced suppression of cell proliferation and induction of apoptosis.[10]

  • In colorectal cancer cells, Quisinostat enhances the cytotoxic and apoptotic effects of 5-fluorouracil (B62378) (5-FU).[12]

  • In glioblastoma models, Quisinostat acts as a potent radiosensitizer, extending survival when combined with radiation.[14]

Troubleshooting Guides

Problem: I am not observing the expected level of growth inhibition in my cell line after Quisinostat treatment.

Potential Cause Troubleshooting Step
Cell line-specific insensitivity Different cell lines exhibit varying sensitivities to Quisinostat. Verify the reported IC50 values for your specific cell line or a similar cancer type from the literature. Consider performing a dose-response curve to determine the optimal concentration for your experiments.
Drug Inactivity Ensure the proper storage and handling of this compound to maintain its stability and activity. Prepare fresh stock solutions in an appropriate solvent like DMSO.[4]
Suboptimal treatment duration The effects of Quisinostat on cell viability are time-dependent.[7] Consider extending the treatment duration (e.g., 48 or 72 hours) to observe a significant effect.
Acquired Resistance If you are working with a cell line that has been continuously exposed to Quisinostat or other HDAC inhibitors, it may have developed resistance. This can be associated with a loss of histone acetylation.[18]

Problem: I am not detecting apoptosis in my cells following Quisinostat treatment.

Potential Cause Troubleshooting Step
p53 Status of the cell line The pro-apoptotic effect of Quisinostat can be mediated through the p53 pathway.[6][7] Cell lines with mutated or null p53 may exhibit a blunted apoptotic response.[6] Verify the p53 status of your cell line.
Timing of apoptosis detection Apoptosis is a dynamic process. Ensure you are assessing apoptosis at an appropriate time point after treatment. A time-course experiment may be necessary.
Method of apoptosis detection Different apoptosis assays have varying sensitivities. Consider using multiple methods to confirm your results, such as Annexin V/PI staining by flow cytometry and western blotting for cleaved caspases (e.g., cleaved caspase-3, cleaved-PARP).[8][10][17]
Involvement of other cell death pathways In some cell types, Quisinostat may induce other forms of programmed cell death like pyroptosis or ferroptosis.[8] Consider investigating markers for these pathways.

Quantitative Data Summary

Table 1: IC50 Values of Quisinostat for HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC10.11[4][5]
HDAC20.33[4][5]
HDAC40.64[4][5]
HDAC100.46[4][5]
HDAC110.37[4][5]

Table 2: Cell Cycle Distribution in HCC Cells after Quisinostat Treatment

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
HCCLM3DMSO~45%~40%~15%
HCCLM3Quisinostat (50.0 nM)~70%~20%~10%
SMMC-7721DMSO~55%~30%~15%
SMMC-7721Quisinostat (50.0 nM)~75%~15%~10%
(Data are approximate and based on graphical representations in the source literature.[10])

Experimental Protocols

1. Cell Viability Assay (Resazurin-based)

  • Objective: To determine the cytotoxic effect of Quisinostat on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).

    • Add resazurin (B115843) solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Objective: To quantify the percentage of apoptotic cells after Quisinostat treatment.

  • Methodology:

    • Seed cells in 6-well plates and treat with Quisinostat for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

  • Objective: To determine the effect of Quisinostat on cell cycle distribution.

  • Methodology:

    • Treat cells with Quisinostat as described above.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

4. Western Blotting

  • Objective: To detect changes in protein expression and post-translational modifications (e.g., acetylation, cleavage) following Quisinostat treatment.

  • Methodology:

    • Lyse Quisinostat-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-p53, p21, cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[8][10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Quisinostat_Apoptosis_Pathway Quisinostat Quisinostat HDACs HDACs (Class I/II) Quisinostat->HDACs Inhibition Acetylated_p53 Acetylated p53 (K381/K382) Quisinostat->Acetylated_p53 Upregulation JNK_cJun JNK/c-Jun Pathway Quisinostat->JNK_cJun Activation p53 p53 HDACs->p53 Deacetylation Mitochondria Mitochondria Acetylated_p53->Mitochondria Caspase_Cleavage Caspase Cleavage (e.g., Caspase-3) Mitochondria->Caspase_Cleavage Apoptosis Apoptosis Caspase_Cleavage->Apoptosis JNK_cJun->Caspase_Cleavage

Caption: Quisinostat-induced apoptosis signaling pathway.

Quisinostat_Cell_Cycle_Arrest Quisinostat Quisinostat PI3K_AKT PI3K/AKT Pathway Quisinostat->PI3K_AKT Inhibition p21 p21 Quisinostat->p21 Upregulation PI3K_AKT->p21 Repression CDKs CDK2/4/6 p21->CDKs Inhibition Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression G0_G1_Arrest G0/G1 Phase Arrest CDKs->G0_G1_Arrest Block

Caption: Quisinostat-induced G0/G1 cell cycle arrest.

Quisinostat_Troubleshooting_Workflow Start Start: Unexpected Resistance to Quisinostat Check_Concentration Verify Drug Concentration and Activity Start->Check_Concentration Check_Duration Optimize Treatment Duration Check_Concentration->Check_Duration Assess_Histone_Acetylation Assess Histone Acetylation (e.g., Western Blot for ac-H3) Check_Duration->Assess_Histone_Acetylation Acetylation_Lost Histone Acetylation Lost? Assess_Histone_Acetylation->Acetylation_Lost Resistance_Mechanism Potential Acquired Resistance: Loss of HDACi Response Acetylation_Lost->Resistance_Mechanism Yes Acetylation_Present Histone Acetylation Present Acetylation_Lost->Acetylation_Present No Investigate_Downstream Investigate Downstream Pathways (p53, Apoptosis Markers) Acetylation_Present->Investigate_Downstream End Identify Specific Pathway Alteration Investigate_Downstream->End

Caption: Troubleshooting workflow for Quisinostat resistance.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Quisinostat Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of Quisinostat dihydrochloride (B599025) for in vivo studies.

Troubleshooting Guide

This guide addresses common challenges encountered during in vivo experiments with Quisinostat dihydrochloride, offering systematic approaches to identify and resolve these issues.

Issue 1: Low or Undetectable Plasma Concentration After Oral Administration

Possible Cause: Poor oral absorption due to low aqueous solubility and/or dissolution rate.

Troubleshooting Workflow:

start Low Plasma Concentration Observed check_solubility Step 1: Verify Drug Solubility in Formulation Vehicle start->check_solubility solubility_ok Is the drug fully dissolved? check_solubility->solubility_ok improve_formulation Step 2: Enhance Formulation Strategy solubility_ok->improve_formulation No reassess_pk Step 3: Re-evaluate Pharmacokinetics solubility_ok->reassess_pk Yes sub_a A: Increase Co-solvent Ratio (e.g., PEG300, DMSO) improve_formulation->sub_a sub_b B: Use a Surfactant (e.g., Tween-80, Cremophor EL) improve_formulation->sub_b sub_c C: Explore Lipid-Based Systems (e.g., SEDDS, Corn Oil) improve_formulation->sub_c sub_d D: Consider Particle Size Reduction (Micronization/Nanonization) improve_formulation->sub_d success Achieved Target Plasma Exposure reassess_pk->success Successful fail Consult Formulation Specialist reassess_pk->fail Unsuccessful sub_a->reassess_pk sub_b->reassess_pk sub_c->reassess_pk sub_d->reassess_pk start High Inter-Animal Variability check_prep Step 1: Standardize Formulation Preparation & Dosing Technique start->check_prep prep_ok Is the process consistent? check_prep->prep_ok stabilize_formulation Step 2: Improve Formulation Stability prep_ok->stabilize_formulation No reassess_pk Step 3: Re-evaluate Pharmacokinetics with Stabilized Formulation prep_ok->reassess_pk Yes sub_a A: Use a pH-modifying excipient to maintain solubility. stabilize_formulation->sub_a sub_b B: Employ precipitation inhibitors (e.g., HPMC, PVP). stabilize_formulation->sub_b sub_c C: Switch to a more robust system like a self-emulsifying formulation. stabilize_formulation->sub_c success Variability Reduced reassess_pk->success Successful fail Consider Alternative Route (e.g., IP, IV) reassess_pk->fail Unsuccessful sub_a->reassess_pk sub_b->reassess_pk sub_c->reassess_pk cluster_oral Oral Administration admin Quisinostat in Formulation dissolution Dissolution in GI Fluid admin->dissolution absorption Permeation Across Intestinal Wall dissolution->absorption first_pass First-Pass Metabolism (Liver) absorption->first_pass systemic Systemic Circulation first_pass->systemic b1 Barrier 1: Low Aqueous Solubility b1->dissolution b2 Barrier 2: Low Permeability b2->absorption b3 Barrier 3: Metabolic Degradation b3->first_pass

Quisinostat dihydrochloride treatment duration for optimal histone acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quisinostat (B1680408) dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Quisinostat dihydrochloride?

Quisinostat is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor. It exhibits high potency against Class I and II HDACs, with particularly strong activity against HDAC1 and HDAC2[1][2][3]. By inhibiting these enzymes, Quisinostat prevents the removal of acetyl groups from histones, leading to histone hyperacetylation[1][4]. This, in turn, results in a more relaxed chromatin structure, facilitating gene transcription and leading to various cellular effects, including cell cycle arrest, apoptosis, and suppression of tumor growth[5][6][7].

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO[3][8][9]. For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years[3][8]. Stock solutions in DMSO can be stored at -80°C for up to one year[3][8]. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles[3][8].

Q3: What are the known off-target effects of Quisinostat?

While Quisinostat is a potent pan-HDAC inhibitor, some studies have identified potential off-target effects. One notable off-target is the metallo-β-lactamase domain-containing protein 2 (MBLAC2), which has been shown to bind to hydroxamic acid-based HDAC inhibitors[10]. Researchers should consider the potential for off-target effects when interpreting experimental results.

Troubleshooting Guide

Issue 1: Low or no detectable increase in histone acetylation after treatment.

  • Possible Cause 1: Suboptimal concentration.

    • Solution: The effective concentration of Quisinostat is cell line-dependent. A dose-response experiment is recommended to determine the optimal concentration. In many cancer cell lines, concentrations in the low nanomolar range (1-100 nM) have been shown to induce histone acetylation[2][11][12].

  • Possible Cause 2: Insufficient treatment duration.

    • Solution: Increased histone acetylation can be a relatively rapid event. However, the optimal duration can vary. While some studies show effects as early as 2 hours, a treatment duration of 24 to 48 hours is commonly used to observe significant changes in histone acetylation and downstream cellular effects[6][11][13].

  • Possible Cause 3: Poor compound stability in media.

    • Solution: While generally stable, ensure that the media containing Quisinostat is fresh. For longer-term experiments, consider replenishing the media with freshly prepared Quisinostat.

Issue 2: High levels of cytotoxicity observed, even at low concentrations.

  • Possible Cause 1: Cell line sensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to Quisinostat. It is crucial to perform a dose-response and time-course experiment to determine the IC50 value for your specific cell line[2][6][11]. If the goal is to study histone acetylation without inducing significant cell death, use concentrations below the IC50.

  • Possible Cause 2: Extended treatment duration.

    • Solution: Continuous exposure to Quisinostat can lead to significant cytotoxicity. Consider shorter treatment durations or intermittent dosing schedules, which have been shown to be better tolerated in some contexts[14][15].

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Ensure consistent cell density, passage number, and growth phase across experiments. Changes in these parameters can affect cellular responses to drug treatment.

  • Possible Cause 2: Improper handling of Quisinostat stock solution.

    • Solution: Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing and storing aliquots[3][8]. Ensure the DMSO used is of high quality and anhydrous, as moisture can affect the solubility and stability of the compound[3][8].

Data Summary

Table 1: In Vitro Efficacy of Quisinostat in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Treatment DurationReference
Multiple Pediatric LinesVariousMedian: 2.2 (Range: <1 - 19)96 hours[2][16]
Glioblastoma Stem CellsGlioblastomaVaries by line3-5 days[11]
HCT-116Colorectal Cancer~2048 hours[4]
HT-29Colorectal Cancer~1048 hours[4]
HepG2Hepatocellular Carcinoma81.2 (48h), 30.8 (72h)48-72 hours[6]
A549Non-Small Cell Lung Cancer82.4 (48h), 42.0 (72h)48-72 hours[8]

Table 2: In Vivo Dosing of Quisinostat

Animal ModelTumor TypeDoseAdministration RouteDosing ScheduleReference
Mouse XenograftSolid Tumors5 mg/kgIntraperitonealDaily for 21 days[2][17]
Mouse XenograftAcute Lymphoblastic Leukemia2.5 mg/kgIntraperitonealDaily for 21 days[2][17]
Mouse XenograftColorectal Cancer10 mg/kgOralOnce daily[9]

Experimental Protocols

Protocol 1: Western Blot Analysis of Histone Acetylation

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of Quisinostat or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Mix an equal amount of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel and run SDS-PAGE to separate the proteins.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, total Histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assay (CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of media. Allow the cells to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of Quisinostat (e.g., 1 nM to 10 µM) for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) group[18].

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C[18].

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader[18].

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.

Visualizations

Quisinostat_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Cellular Effects Quisinostat Quisinostat HDAC HDAC1/HDAC2 Quisinostat->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Acetylated_Histones->Histones Deacetylation (HDACs) Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Leads to Chromatin Condensed Chromatin Chromatin->Histones Open_Chromatin->Acetylated_Histones Gene_Expression Gene Expression (e.g., p21) Open_Chromatin->Gene_Expression Allows for Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of Quisinostat leading to histone acetylation and downstream cellular effects.

Experimental_Workflow_Histone_Acetylation cluster_workflow Experimental Workflow A 1. Cell Culture (Seed cells in 6-well plates) B 2. Treatment (Add Quisinostat or DMSO) A->B C 3. Cell Lysis (Extract proteins) B->C D 4. Protein Quantification (BCA or Bradford assay) C->D E 5. SDS-PAGE (Separate proteins by size) D->E F 6. Western Blot (Transfer to membrane) E->F G 7. Immunodetection (Probe with antibodies for acetylated histones) F->G H 8. Data Analysis (Quantify band intensity) G->H

Caption: A typical experimental workflow for assessing histone acetylation via Western blot.

References

Technical Support Center: Western Blotting for Histone Modifications with Quisinostat Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the normalization of Western blot data for histone modifications, with a specific focus on the use of the pan-HDAC inhibitor, Quisinostat dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What is Quisinostat dihydrochloride and how does it affect histone modifications?

A: this compound is a potent, second-generation, orally active pan-histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. By inhibiting HDACs, particularly Class I and II enzymes, Quisinostat leads to an increase in histone acetylation (hyperacetylation). This relaxes the chromatin structure, making DNA more accessible for transcription and subsequently altering gene expression. This mechanism is central to its anti-tumor activity.

Q2: Why is normalization of Western blots for histone modifications challenging?

A: Normalizing Western blots for histone post-translational modifications (PTMs) is challenging because the total levels of histone proteins may not be a reliable loading control. Treatment with HDAC inhibitors like Quisinostat can alter the expression of housekeeping genes traditionally used for normalization, such as actin or GAPDH. Furthermore, the modification itself can affect the antibody's binding to the total histone protein. Therefore, normalizing to a total histone protein, like histone H3, is the recommended method.

Q3: What is the best loading control for Western blotting of histone modifications after Quisinostat treatment?

A: The most reliable loading control for histone modification Western blots is a total histone protein, typically total histone H3 . This is because the overall level of histone H3 is generally stable, even when its acetylation status changes. It is crucial to run a parallel gel or strip and re-probe the membrane with an antibody against total histone H3 to normalize the signal from the modification-specific antibody. Using housekeeping proteins like GAPDH or beta-actin is not recommended as their expression can be affected by HDAC inhibitor treatment.

Q4: How do I choose the right antibody for detecting a specific histone modification?

A: Selecting a highly specific and validated antibody is critical for accurately detecting histone PTMs. Look for antibodies that have been validated by the manufacturer using peptide arrays to check for cross-reactivity with other modifications. Ideally, the antibody should also be validated for Western blotting in-house using appropriate controls, such as cell lysates treated with and without an HDAC inhibitor to confirm an increase in the acetylation signal.

Q5: What are the expected results on a Western blot after treating cells with Quisinostat?

A: After treating cells with Quisinostat, you should expect to see a significant increase in the acetylation of various histone lysine residues. For example, studies have shown that Quisinostat treatment leads to a notable increase in the levels of acetylated histone H3 at lysine 27 (H3K27-Ac). You would visualize this as a stronger band intensity for the acetylated histone mark in the treated samples compared to the untreated control, after normalizing to total histone H3.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No Signal for Histone Modification 1. Low Protein Concentration: The target protein may be at a low concentration in your sample. 2. Poor Antibody Quality: The primary antibody may have low affinity or be non-specific. 3. Inefficient Protein Transfer: Histones are small proteins and may pass through the membrane. 4. Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.1. Increase the amount of protein loaded per well (20-30 µg of nuclear extract is a good starting point). 2. Use a different, validated antibody. Check the manufacturer's data for specificity. 3. Use a nitrocellulose membrane with a 0.2 µm pore size. Optimize transfer time and voltage. 4. Titrate the primary and secondary antibody concentrations to find the optimal dilution.
High Background 1. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is too high. 3. Inadequate Washing: Insufficient washing can leave behind unbound antibodies.1. Increase the blocking time (e.g., 1-2 hours at room temperature). Consider using 5% BSA in TBST instead of milk, as milk contains proteins that can be recognized by some antibodies. 2. Reduce the concentration of the primary and/or secondary antibodies. 3. Increase the number and duration of washes with TBST.
Non-Specific Bands 1. Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins or histone modifications. 2. Protein Degradation: Samples may have degraded, leading to smaller protein fragments. 3. Too Much Protein Loaded: Overloading the gel can lead to non-specific binding.1. Use a more specific antibody, validated by peptide array. 2. Always use fresh lysates and include protease inhibitors in your lysis buffer. 3. Reduce the amount of protein loaded per lane.
Inconsistent Normalization with Total H3 1. Stripping and Re-probing Issues: Incomplete stripping can leave residual antibody, while harsh stripping can remove protein. 2. Differential Protein Transfer: Inefficient or uneven transfer across the membrane.1. Run two separate gels in parallel: one for the modification-specific antibody and one for the total H3 antibody. 2. Ensure proper transfer setup and confirm transfer efficiency with Ponceau S staining before blocking.

Experimental Protocols

Histone Extraction (Acid Extraction Method)

This protocol is adapted for cultured mammalian cells.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).

    • Incubate on ice for 30 minutes, then homogenize with a Dounce homogenizer.

    • Centrifuge at 10,000 x g for 20 minutes to pellet the nuclei.

  • Acid Extraction:

    • Resuspend the nuclear pellet in 0.4 N H2SO4.

    • Incubate with rotation at 4°C for at least 4 hours or overnight.

    • Centrifuge at 16,000 x g for 10 minutes to pellet the cellular debris.

  • Protein Precipitation:

    • Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%.

    • Incubate on ice for at least 1 hour.

    • Centrifuge at 16,000 x g for 10 minutes to pellet the histones.

    • Wash the pellet twice with ice-cold acetone.

    • Air-dry the pellet and resuspend in ddH2O.

Western Blotting Protocol for Histone Modifications
  • Sample Preparation:

    • Quantify the protein concentration of your histone extracts using a Bradford or BCA assay.

    • Mix 10-20 µg of histone extract with 2x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load samples onto a 15% SDS-PAGE gel for better resolution of low molecular weight histones.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins to a 0.2 µm nitrocellulose membrane.

    • Transfer at 100V for 60-90 minutes at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Normalization:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imager.

    • Strip the membrane (if necessary) and re-probe with an anti-total histone H3 antibody.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the signal of the modified histone to the signal of the total histone H3 for each lane.

Quantitative Data Summary

The following table provides representative data on the effect of Quisinostat on histone H3 acetylation in a cancer cell line.

TreatmentConcentration (nM)Fold Change in Acetylated H3 (Normalized to Total H3)
Vehicle (DMSO)-1.0
Quisinostat102.5 ± 0.4
Quisinostat505.8 ± 0.7
Quisinostat20012.3 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Visualized Workflows and Pathways

experimental_workflow Western Blot Workflow for Histone Modification Analysis cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis cell_culture Cell Culture & Quisinostat Treatment histone_extraction Histone Extraction cell_culture->histone_extraction quantification Protein Quantification histone_extraction->quantification sds_page SDS-PAGE (15% Gel) quantification->sds_page transfer Transfer to Nitrocellulose (0.2um) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AcH3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe (anti-Total H3) detection->reprobe quantify Densitometry reprobe->quantify normalize Normalize AcH3 to Total H3 quantify->normalize

Caption: Western Blot Experimental Workflow.

quisinostat_pathway Quisinostat Mechanism of Action cluster_chromatin Chromatin State cluster_cellular_effects Cellular Outcomes quisinostat Quisinostat hdac HDACs (Class I & II) quisinostat->hdac inhibits acetyl_groups Histone Acetylation hdac->acetyl_groups removes chromatin_structure Relaxed Chromatin acetyl_groups->chromatin_structure leads to gene_expression Altered Gene Expression chromatin_structure->gene_expression facilitates cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis tumor_suppression Tumor Growth Inhibition cell_cycle->tumor_suppression apoptosis->tumor_suppression

Vehicle control selection for Quisinostat dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Quisinostat dihydrochloride (B599025). Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Quisinostat?

A1: Quisinostat is an orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylase (HDAC).[1] It is a potent pan-HDAC inhibitor, targeting class I and II HDACs.[2][3] By inhibiting HDACs, Quisinostat leads to an accumulation of acetylated histones, which induces chromatin remodeling. This can result in the transcription of tumor suppressor genes, inhibition of tumor cell division, and the induction of apoptosis (programmed cell death) in cancer cells.[1]

Q2: Which signaling pathways are modulated by Quisinostat?

A2: Quisinostat has been shown to modulate key signaling pathways involved in cell cycle regulation and apoptosis. Notably, it can induce G0/G1 cell cycle arrest through the PI3K/AKT/p21 pathway and promote apoptosis via the JNK/c-Jun/caspase-3 pathway.[4][5][6] Studies have also indicated its role in upregulating p53 acetylation, further contributing to its anti-proliferative effects.[4][7]

Q3: What are the recommended storage conditions for Quisinostat dihydrochloride and its stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[8] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For storage, it is recommended to keep them at -80°C (for up to 1 year) or -20°C (for up to 1 month).[8] Some suppliers advise using prepared solutions promptly and do not recommend long-term storage.[9]

Vehicle Control Selection and Troubleshooting Guide

Choosing an appropriate vehicle control is critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This guide addresses common issues and provides solutions for working with this compound.

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Stock Solution or Media - Low solubility in the chosen solvent.- Use of old or hydrated DMSO, which reduces solubility.[8]- Exceeding the solubility limit in the final culture medium.- Ensure you are using fresh, anhydrous DMSO to prepare stock solutions.[8]- Prepare stock solutions at a reasonable concentration (e.g., 10 mM) and perform serial dilutions.- When diluting in aqueous media, ensure rapid and thorough mixing to avoid localized high concentrations.- If precipitation persists, consider gentle warming and sonication to aid dissolution.[9]
Vehicle-Induced Cytotoxicity or Off-Target Effects - The concentration of the vehicle (e.g., DMSO) in the final experimental setup is too high.- The specific cell line is particularly sensitive to the vehicle.- For in vitro assays, the final concentration of DMSO should ideally be kept at or below 0.5%, as higher concentrations can inhibit cell proliferation.[10][11]- Always include a "vehicle-only" control group in your experiments. This group receives the same concentration of the vehicle as the highest dose treatment group.[12]- If vehicle toxicity is suspected, perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
Inconsistent or Non-Reproducible Results - Instability of Quisinostat in the prepared solution.- Variability in vehicle preparation.- Repeated freeze-thaw cycles of the stock solution.- Prepare fresh dilutions of Quisinostat from a concentrated stock solution for each experiment.- Use mixed vehicle formulations for in vivo studies immediately after preparation.[13]- Aliquot stock solutions after initial preparation to minimize freeze-thaw cycles.[7][8]
Toxicity Observed in Animal Models - On-target toxicity due to HDAC inhibition in normal tissues.- Off-target effects of the compound.- Toxicity associated with the in vivo vehicle formulation (e.g., irritation from DMSO or Tween-80).[14]- Consider dose reduction or intermittent dosing schedules to manage on-target toxicity.[6]- Always include a vehicle-only control group to assess the effects of the formulation itself.[14]- For sensitive animal models, it may be necessary to use a lower concentration of potentially irritating components like DMSO in the vehicle.[14]

Data Presentation: Vehicle Control Formulations

The following tables summarize recommended vehicle formulations for this compound based on experimental data.

Table 1: In Vitro Vehicle Control

SolventRecommended Final Concentration in MediaNotes
DMSO (Dimethyl sulfoxide)≤ 0.5%DMSO is the most common solvent for preparing stock solutions.[8][10] Final concentrations above 0.5% may cause cytotoxicity in some cell lines.[10][11] A vehicle-only control with the same final DMSO concentration should always be included.

Table 2: In Vivo Vehicle Control Formulations

Vehicle CompositionApplication NotesReference
5% (v/v) DMSOUsed for intraperitoneal injection in a hepatocellular carcinoma xenograft model.[4]
5% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common formulation for achieving solubility for in vivo studies.[14]
5% DMSO in Corn OilA formulation for creating a suspension for administration.[13]
10% DMSO, 40% PEG300, 5% Tween-80, 45% ddH₂OAnother variation of the DMSO/PEG300/Tween-80 formulation. The mixed solution should be used immediately.[13]

Experimental Protocols

Protocol: In Vitro Cell Viability (CCK-8/MTT) Assay

This protocol outlines a general procedure for assessing the effect of Quisinostat on the viability of a cancer cell line.

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of Quisinostat and Vehicle Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.

    • On the day of the experiment, thaw a fresh aliquot of the stock solution.

    • Perform serial dilutions of the Quisinostat stock solution in complete culture medium to achieve 2x the final desired concentrations.

  • Cell Treatment:

    • Remove the old medium from the 96-well plate.

    • Add 100 µL of the diluted Quisinostat solutions to the respective wells.

    • For the vehicle control wells, add 100 µL of culture medium containing the same final concentration of DMSO as the highest Quisinostat concentration.

    • Include "medium only" wells as a blank control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours).[4][15]

  • Cell Viability Assessment (Example using CCK-8):

    • Add 10 µL of CCK-8 solution to each well.[4]

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the results and determine the IC50 value (the concentration of Quisinostat that inhibits cell growth by 50%).

Mandatory Visualizations

Quisinostat_Signaling_Pathways cluster_0 Quisinostat Action cluster_1 Cell Cycle Arrest Pathway cluster_2 Apoptosis Pathway quisinostat Quisinostat hdac HDACs quisinostat->hdac Inhibition pi3k PI3K jnk JNK akt AKT pi3k->akt p21 p21 akt->p21 g1_s_arrest G0/G1 Phase Arrest p21->g1_s_arrest cjun c-Jun jnk->cjun caspase3 Caspase-3 cjun->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Quisinostat's dual mechanism of action.

Experimental_Workflow cluster_workflow In Vitro Experiment Workflow cluster_controls Essential Controls prep_cells Prepare & Seed Cells treatment Treat Cells (e.g., 48h) prep_cells->treatment prep_drug Prepare Quisinostat & Vehicle Control prep_drug->treatment assay Perform Viability Assay (e.g., CCK-8) treatment->assay analysis Data Analysis (Calculate IC50) assay->analysis untreated Untreated Cells untreated->analysis vehicle Vehicle-Only Control vehicle->analysis

Caption: General workflow for in vitro cell viability experiments.

References

Preventing precipitation of Quisinostat dihydrochloride in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Quisinostat dihydrochloride (B599025) in cell culture media.

Troubleshooting Guides

Issue: Precipitate Formation Upon Addition of Quisinostat Dihydrochloride to Culture Media

The most common challenge encountered with this compound is its precipitation when added to aqueous culture media. This is primarily due to its hydrophobic nature and limited solubility in aqueous solutions.[1][2] The following sections detail the potential causes and recommended solutions.

Immediate Precipitation ("Crashing Out")

Symptom: A precipitate forms immediately upon adding the this compound stock solution (typically in DMSO) to the cell culture medium.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit in the aqueous environment.Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific cell culture medium by performing a solubility test.[1]
Rapid Dilution Shock Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid solvent exchange, leading to the hydrophobic compound precipitating out.[1]Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing.[1]
Low Temperature of Media The solubility of many compounds, including this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for all dilutions.[1]
High DMSO Concentration While DMSO is an excellent solvent for initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects.[3][4] This may necessitate preparing a more dilute stock solution in DMSO.
Delayed Precipitation (After Incubation)

Symptom: The solution is initially clear after adding this compound, but a precipitate forms after a period of incubation (e.g., hours to days).

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
pH Shift in Media The CO2 environment in an incubator can lower the pH of the culture medium over time. For compounds with pH-dependent solubility, this can cause them to precipitate.[5]Ensure the culture medium is properly buffered for the CO2 concentration in your incubator. Consider using media with a more stable buffering system if precipitation persists.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the culture medium over time, leading to the formation of insoluble complexes.Test the stability of this compound in your specific culture medium over the intended duration of your experiment. If interactions are suspected, consider using a simpler, serum-free medium for initial experiments to identify problematic components.
Evaporation of Media During long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Presence of Serum Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution.[6][7] Variations in serum batches or concentrations can affect solubility.Use a consistent source and concentration of serum in your experiments. If precipitation is an issue, you could test if slightly increasing the serum concentration (while considering potential experimental artifacts) improves solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for dissolving and diluting this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640) with serum

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 467.39 g/mol , dissolve 4.67 mg in 1 mL of DMSO).

    • Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be used.[8] Visually inspect the solution to ensure no particles are visible.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

  • Prepare the Final Working Solution (Serial Dilution Method):

    • Thaw an aliquot of the stock solution at room temperature.

    • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the DMSO stock to pre-warmed complete culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can make a 1:100 intermediate dilution in media (e.g., 1 µL of 10 mM stock into 99 µL of media to get a 100 µM solution).

    • Final Dilution: Add the required volume of the intermediate dilution to the final volume of pre-warmed complete culture medium. For example, add 10 µL of the 100 µM intermediate solution to 990 µL of media to get the final 1 µM working solution.

    • Gently mix the final working solution by inverting the tube or pipetting up and down.

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Quisinostat Powder Quisinostat Powder Vortex/Sonicate Vortex/Sonicate Quisinostat Powder->Vortex/Sonicate DMSO DMSO DMSO->Vortex/Sonicate 10 mM Stock 10 mM Stock Vortex/Sonicate->10 mM Stock Intermediate Dilution Intermediate Dilution 10 mM Stock->Intermediate Dilution 1:100 dilution Pre-warmed Media Pre-warmed Media Pre-warmed Media->Intermediate Dilution Final Working Solution Final Working Solution Pre-warmed Media->Final Working Solution Intermediate Dilution->Final Working Solution e.g., 1:100 dilution

Workflow for preparing this compound solutions.
Protocol 2: Determining the Maximum Soluble Concentration

This protocol provides a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.[1]

Materials:

  • This compound 10 mM stock solution in DMSO

  • Your specific complete cell culture medium (pre-warmed to 37°C)

  • Sterile 1.5 mL microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Microscope

Procedure:

  • Prepare Serial Dilutions:

    • Prepare a series of 2-fold serial dilutions of your this compound stock solution in DMSO.

    • In a 96-well plate or microcentrifuge tubes, add a fixed volume of pre-warmed complete culture medium to each well/tube (e.g., 198 µL).

    • Add a small, consistent volume of each DMSO serial dilution to the corresponding well/tube (e.g., 2 µL). This will create a range of final this compound concentrations with a constant final DMSO concentration.

    • Include a control well with media and the same volume of DMSO only.

  • Incubate and Observe:

    • Incubate the plate/tubes at 37°C in a humidified incubator with the appropriate CO2 concentration.

    • Visually inspect for any signs of precipitation (cloudiness, crystals, or film) at several time points (e.g., 0, 2, 6, and 24 hours).

    • For a more sensitive assessment, examine a small aliquot from each concentration under a microscope to look for micro-precipitates.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of precipitate at all time points is considered the maximum soluble concentration for your experimental conditions.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound. Note that solubility in specific cell culture media can vary and should be determined empirically.

Solvent/VehicleConcentrationSolution Appearance
100% DMSO≥52.6 mg/mLClear Solution
Ethanol (B145695)≥2.56 mg/mL (with gentle warming and sonication)Clear Solution
Water≥2.62 mg/mL (with gentle warming and sonication)Clear Solution
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL (4.45 mM)Clear Solution[8]
DMF:PBS (pH 7.2) (1:5)0.16 mg/mLData not available

Frequently Asked Questions (FAQs)

Q1: Can I filter the media to remove the precipitate? A1: It is not recommended to filter the media after precipitation has occurred. The precipitate is the compound of interest, and filtering it will remove an unknown amount of the drug, making the final concentration in your experiment inaccurate and your results unreliable. It is better to address the root cause of the precipitation.

Q2: Will the serum in my culture medium prevent precipitation? A2: Serum contains proteins like albumin that can bind to hydrophobic compounds and help to solubilize them.[6][7] However, this effect has its limits. At high concentrations, this compound can still precipitate even in the presence of serum. The concentration and source of the serum can also influence its solubilizing capacity.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture? A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A concentration below 0.5% is generally recommended, with many protocols advocating for 0.1% or lower.[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.

Q4: My this compound stock solution in DMSO is frozen. I see some precipitate after thawing. What should I do? A4: Precipitate can sometimes form in frozen DMSO stock solutions upon thawing. Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound.[1] Always visually inspect the stock solution to ensure it is clear before making your dilutions. To minimize freeze-thaw cycles, it is recommended to aliquot your stock solution into single-use volumes.[8]

Q5: Are there any alternative solvents to DMSO? A5: While DMSO is the most common solvent for dissolving hydrophobic compounds for in vitro studies, other solvents like ethanol or DMF can be used.[9] However, these solvents can also be toxic to cells, and their final concentration in the culture medium must be carefully controlled. For any new solvent, it is essential to perform a vehicle control to assess its impact on your specific cell line.

Signaling Pathways Affected by Quisinostat

Quisinostat is a pan-HDAC inhibitor that can induce cell cycle arrest and apoptosis through the modulation of several signaling pathways.

G cluster_pathway Quisinostat Mechanism of Action cluster_pi3k Cell Cycle Arrest cluster_jnk Apoptosis Quisinostat Quisinostat HDACs HDACs Quisinostat->HDACs inhibits PI3K PI3K HDACs->PI3K JNK JNK HDACs->JNK AKT AKT PI3K->AKT inhibits p21 p21 AKT->p21 inhibits G0_G1_Arrest G0_G1_Arrest p21->G0_G1_Arrest induces c_Jun c_Jun JNK->c_Jun activates Caspase3 Caspase3 c_Jun->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Signaling pathways modulated by Quisinostat.

References

Long-term storage and handling of Quisinostat dihydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of Quisinostat dihydrochloride (B599025) powder.

Frequently Asked Questions (FAQs)

Q1: How should Quisinostat dihydrochloride powder be stored for the long term?

A1: For long-term stability, this compound powder should be stored at -20°C.[1][2][3] It is recommended to keep it in a dry and dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Q2: What are the recommended conditions for storing stock solutions of this compound?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2][4] For long-term storage, solutions can be kept at -80°C for up to a year, or at -20°C for up to one month.[2][4][5] It is not recommended to store solutions for extended periods.[3]

Q3: How do I reconstitute this compound powder?

A3: this compound is soluble in DMSO, with a solubility of up to 79 mg/mL.[2][4] It is also soluble in ethanol (B145695) and water with gentle warming and sonication.[3] For in vivo studies, specific formulation protocols are available, often involving solvents like PEG300, Tween80, and corn oil.[2][4] When using DMSO, it is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[2][4]

Q4: What personal protective equipment (PPE) should be used when handling this compound powder?

A4: While specific guidelines were not found in the search results, standard laboratory practice for handling potent chemical compounds should be followed. This includes wearing a lab coat, safety glasses, and gloves. If there is a risk of inhalation, a fume hood or appropriate respiratory protection should be used.

Data Summary Tables

Table 1: Storage and Stability of this compound

FormStorage ConditionDurationReference
Powder (Long-term)-20°C>2 years[1][2]
Powder (Short-term)0-4°CDays to weeks[1]
In Solvent-80°C6 months - 1 year[2][4][5]
In Solvent-20°C1 month[2][4][5]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO≥52.6 mg/mL, 79 mg/mL[2][3][4]
Ethanol≥2.56 mg/mL (with gentle warming and ultrasonic)[3]
Water≥2.62 mg/mL (with gentle warming and ultrasonic)[3]
DMF25 mg/mL[6]
DMF:PBS (pH 7.2) (1:5)0.16 mg/mL[6]

Troubleshooting Guide

Q1: I am having trouble dissolving the this compound powder in DMSO. What should I do?

A1: Ensure you are using fresh, anhydrous DMSO, as moisture can significantly decrease solubility.[2][4] Gentle warming and vortexing or sonication can also aid in dissolution.[3] If solubility issues persist, consider preparing a more dilute stock solution.

Q2: My experimental results are inconsistent. What could be the cause?

A2: Inconsistent results can arise from several factors. Ensure that your stock solutions are being stored correctly and that you are avoiding repeated freeze-thaw cycles by preparing aliquots.[2][4] Also, verify the final concentration of the compound in your experiments and ensure consistent incubation times. The stability of the compound in your specific cell culture media or assay buffer over the course of the experiment should also be considered.

Q3: The powder appears clumpy. Is it still usable?

A3: Clumpiness may indicate moisture absorption. While the compound may still be usable, it is crucial to accurately weigh the powder for reconstitution. If possible, it is recommended to use a fresh, non-clumpy vial to ensure accurate concentration of your stock solution. Storing the powder in a desiccator can help prevent moisture absorption.

Visualized Workflows and Protocols

Experimental Workflow for In Vitro HDAC Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receive_Compound Receive & Log This compound Store_Powder Store Powder at -20°C Receive_Compound->Store_Powder Initial Storage Reconstitute Reconstitute in Anhydrous DMSO to Create Stock Solution Store_Powder->Reconstitute For Use Aliquot_Store Aliquot & Store Stock at -80°C Reconstitute->Aliquot_Store Long-term Use Prepare_ dilutions Prepare Serial Dilutions of Quisinostat Aliquot_Store->Prepare_ dilutions Experiment Start Incubate_HDAC Incubate with HDAC Enzyme & Substrate Prepare_ dilutions->Incubate_HDAC Stop_Reaction Stop Reaction Incubate_HDAC->Stop_Reaction Measure_Signal Measure Signal (e.g., Fluorescence) Stop_Reaction->Measure_Signal Calculate_IC50 Calculate IC50 Values Measure_Signal->Calculate_IC50 Data_Interpretation Interpret Results Calculate_IC50->Data_Interpretation Report_Findings Report Findings Data_Interpretation->Report_Findings

Caption: Experimental workflow for an in vitro HDAC inhibition assay.

Troubleshooting Logic for Common Issues

troubleshooting_workflow Start Issue Encountered Check_Solubility Solubility Issue? Start->Check_Solubility Check_Inconsistency Inconsistent Results? Check_Solubility->Check_Inconsistency No Use_Anhydrous_DMSO Use Fresh, Anhydrous DMSO Check_Solubility->Use_Anhydrous_DMSO Yes Check_Storage Verify Stock Storage Conditions Check_Inconsistency->Check_Storage Yes End Issue Resolved Check_Inconsistency->End No Warm_Sonicate Gentle Warming/ Sonication Use_Anhydrous_DMSO->Warm_Sonicate Warm_Sonicate->End Aliquot_Stocks Aliquot Stock Solutions to Avoid Freeze-Thaw Check_Storage->Aliquot_Stocks Verify_Concentration Verify Final Concentration Aliquot_Stocks->Verify_Concentration Verify_Concentration->End

Caption: Troubleshooting flowchart for common experimental issues.

Detailed Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol is a representative example based on information gathered from publicly available resources.[2] Researchers should optimize conditions for their specific experimental setup.

1. Objective: To determine the IC50 value of this compound against a specific HDAC enzyme.

2. Materials:

  • This compound

  • Anhydrous DMSO

  • HDAC enzyme (e.g., recombinant human HDAC1)

  • HDAC substrate (e.g., fluorogenic peptide)

  • Assay buffer

  • Developer solution

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

3. Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening.

    • Reconstitute the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare aliquots of the stock solution and store at -80°C.

  • Preparation of Serial Dilutions:

    • Thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations.

  • Assay Performance:

    • Add the diluted this compound solutions to the wells of the 96-well plate.

    • Add the HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the HDAC substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate for an additional 15 minutes at room temperature to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a suitable non-linear regression analysis software.

References

Validation & Comparative

A Head-to-Head Comparison of Quisinostat Dihydrochloride and Vorinostat in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. Among these, Quisinostat (B1680408) dihydrochloride, a second-generation hydroxamic acid-based pan-HDAC inhibitor, and Vorinostat (B1683920) (SAHA), a first-in-class HDAC inhibitor, have been the subject of extensive preclinical investigation. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

In Vitro Potency: A Clear Distinction

Preclinical studies have consistently demonstrated the superior in vitro potency of Quisinostat compared to Vorinostat. In a direct enzymatic assay, Quisinostat was found to be approximately 500-fold more potent than Vorinostat at inhibiting HDAC1.[1] This difference in potency is also reflected in cellular assays across various cancer cell lines.

DrugCell Line PanelMedian IC50Reference
Quisinostat Pediatric Preclinical Testing Program (PPTP) Panel (23 cell lines including leukemia, neuroblastoma, rhabdomyosarcoma)2.2 nM (range <1 nM to 19 nM)[1]
Vorinostat Acute Myeloid Leukemia (AML) cell lines (HL-60, OCI-AML3, NB4, U937)~0.42 µM (at 72 hours)[2]
Vorinostat Sarcoma cell lines (SW-982, SW-1353)Low micromolar range[3]

In Vivo Efficacy in Xenograft Models

Both Quisinostat and Vorinostat have demonstrated anti-tumor activity in various in vivo models. However, direct head-to-head comparisons in the same xenograft models are limited. The available data suggests that Quisinostat exhibits significant tumor growth inhibition at lower doses compared to Vorinostat.

Quisinostat In Vivo Efficacy

In studies conducted by the Pediatric Preclinical Testing Program, Quisinostat demonstrated significant anti-tumor activity in a panel of solid tumor and acute lymphoblastic leukemia (ALL) xenografts.[1]

Xenograft TypeDoseAdministrationOutcomeReference
Solid Tumors5 mg/kgIntraperitoneally, daily for 21 daysSignificant differences in event-free survival (EFS) distribution compared to control in 21 of 33 evaluable xenografts.[1]
ALL2.5 mg/kgIntraperitoneally, daily for 21 daysSignificant differences in EFS distribution compared to control in 4 of 8 evaluable xenografts. Two xenografts achieved complete response.[1]
Hepatocellular Carcinoma (HCCLM3)Not specifiedNot specifiedMarkedly repressed tumor growth.[4]
Vorinostat In Vivo Efficacy

Vorinostat has also shown efficacy in various xenograft models, although often at higher dose ranges compared to Quisinostat.

Xenograft TypeDoseAdministrationOutcomeReference
Ovarian CancerNot specifiedNot specifiedInferior to paclitaxel (B517696) alone but showed some effect compared to control.[5]
Hepatocellular Carcinoma (Hep3B) and Renal Cell Carcinoma (786-O)Not specifiedNot specifiedPotent in-vivo tumor suppressive activity.[6]

Mechanisms of Action and Signaling Pathways

Both Quisinostat and Vorinostat exert their anti-cancer effects through the inhibition of HDACs, leading to histone hyperacetylation and subsequent changes in gene expression that promote cell cycle arrest, apoptosis, and inhibit tumor growth. However, the specific signaling pathways reported to be modulated by each agent show some divergence, which may account for differences in their biological activities.

Quisinostat Signaling Pathways

Preclinical studies have implicated the following pathways in the mechanism of action of Quisinostat:

  • PI3K/AKT/p21 Pathway: Quisinostat induces G0/G1 cell cycle arrest through the modulation of this pathway.[4]

  • JNK/c-jun/caspase-3 Pathway: Apoptosis induction by Quisinostat is mediated through this signaling cascade.[4]

  • p53 Signaling: Quisinostat has been shown to increase the acetylation of p53, leading to its activation and subsequent apoptosis.[7]

Quisinostat_Signaling cluster_0 Quisinostat cluster_1 Cell Cycle Arrest cluster_2 Apoptosis cluster_3 p53 Pathway Quisinostat Quisinostat PI3K PI3K Quisinostat->PI3K inhibits JNK JNK Quisinostat->JNK activates p53_acetylation p53 Acetylation Quisinostat->p53_acetylation AKT AKT PI3K->AKT inhibits p21 p21 AKT->p21 activates G0G1_Arrest G0/G1 Arrest p21->G0G1_Arrest cJun c-jun JNK->cJun activates Caspase3 Caspase-3 cJun->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 Apoptosis2 Apoptosis p53->Apoptosis2 p53_acetylation->p53 activates

Quisinostat's multifaceted mechanism of action.
Vorinostat Signaling Pathways

The reported signaling pathways affected by Vorinostat include:

  • T-Cell Receptor (TCR) Signaling: Vorinostat has been shown to interfere with TCR signaling by inhibiting the phosphorylation of key kinases like ZAP70.[8][9]

  • MAPK and JAK-STAT Pathways: These pathways are also modulated by Vorinostat treatment.[8][9]

  • Insulin-like Growth Factor Receptor (IGF-IR) Signaling: Vorinostat's mechanism involves interaction with the IGF-IR signaling pathway.[10]

  • Hypoxia Signaling: Vorinostat can suppress hypoxia signaling by modulating the nuclear translocation of HIF-1α.[6]

Vorinostat_Signaling cluster_0 Vorinostat cluster_1 Signaling Pathways cluster_2 Cellular Effects Vorinostat Vorinostat TCR TCR Signaling Vorinostat->TCR interferes MAPK MAPK Vorinostat->MAPK modulates JAK_STAT JAK-STAT Vorinostat->JAK_STAT modulates IGF_IR IGF-IR Signaling Vorinostat->IGF_IR interacts Hypoxia Hypoxia Signaling Vorinostat->Hypoxia suppresses Cell_Cycle_Arrest Cell_Cycle_Arrest TCR->Cell_Cycle_Arrest MAPK->Cell_Cycle_Arrest JAK_STAT->Cell_Cycle_Arrest Apoptosis Apoptosis IGF_IR->Apoptosis Angiogenesis_Inhibition Angiogenesis Inhibition Hypoxia->Angiogenesis_Inhibition

Vorinostat's impact on key cellular signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of either Quisinostat or Vorinostat for a specified duration (e.g., 48, 72, or 96 hours).[1][4][11]

  • Viability Assessment: Cell viability is determined using assays such as the Cell Counting Kit-8 (CCK-8), DIMSCAN, or 2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide inner salt (XTT) assay.[1][4][11]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vivo Xenograft Study (General Protocol)
  • Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: Human cancer cell lines or patient-derived xenograft tissues are implanted subcutaneously or orthotopically into the mice.[1][4]

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into control and treatment groups. Quisinostat or Vorinostat is administered via a specified route (e.g., intraperitoneally or orally) at a defined dose and schedule.[1][12]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint Analysis: The study endpoint may be a specific time point, a predetermined tumor volume, or the observation of adverse effects. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo A1 Cell Seeding A2 Drug Treatment (Quisinostat or Vorinostat) A1->A2 A3 Incubation (48-96h) A2->A3 A4 Viability Assay (CCK-8, XTT) A3->A4 A5 IC50 Determination A4->A5 B1 Tumor Cell Implantation B2 Tumor Growth B1->B2 B3 Drug Administration B2->B3 B4 Tumor Volume Measurement B3->B4 B5 Efficacy Analysis B4->B5

References

A Head-to-Head Battle in T-Cell Lymphoma: Quisinostat Dihydrochloride vs. Romidepsin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of T-cell lymphoma therapeutics is continually evolving. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of agents, with Quisinostat (B1680408) dihydrochloride (B599025) and Romidepsin representing two key players. This guide provides an objective comparison of their performance in T-cell lymphoma cells, supported by experimental data, detailed protocols, and pathway visualizations.

At a Glance: Key Performance Metrics

The in vitro efficacy of Quisinostat dihydrochloride and Romidepsin has been evaluated in various T-cell lymphoma cell lines. The following table summarizes their cytotoxic and pro-apoptotic activities, primarily focusing on the half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values. Lower values indicate higher potency.

DrugCell LineAssay TypeIC50 / EC50 (nM)
This compound Hut-78Pro-apoptotic activity6.5[1]
Karpas-299Cytotoxicity1.9[2]
Romidepsin Hut-78Cytotoxicity (24h)5.87
Karpas-299Cytotoxicity (24h)6.36
PEERCytotoxicity10.8[3]
SUPT1Cytotoxicity7.9[3]
Patient-derived (CTCL)Cytotoxicity7.0[3]

Delving into the Mechanism of Action

Both this compound and Romidepsin function as histone deacetylase (HDAC) inhibitors, leading to an accumulation of acetylated histones and other proteins. This epigenetic modification alters gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[4][5]

This compound is a second-generation, orally active pan-HDAC inhibitor with high potency against Class I and II HDACs.[1][2] Specifically, it shows strong inhibitory activity against HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11, with less activity towards HDAC6, 7, and 9.

Romidepsin , a bicyclic peptide, is a potent and selective inhibitor of Class I HDACs, particularly HDAC1 and HDAC2.[6] Its mechanism of action involves the induction of apoptosis and cell cycle arrest.[7]

The differential selectivity for HDAC isoforms may contribute to variations in their biological effects and clinical efficacy.

Signaling Pathways Under the Spotlight

The anti-tumor effects of Quisinostat and Romidepsin are mediated through the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.

Romidepsin has been shown to exert its effects by targeting multiple survival signaling pathways in malignant T-cells.[3] Notably, it inhibits the PI3K/AKT/mTOR and MAPK/ERK pathways, which are frequently hyperactivated in cancer and promote cell proliferation and survival.[3] Furthermore, Romidepsin can also modulate the STAT3 signaling pathway.

While specific data for Quisinostat's direct impact on these pathways in T-cell lymphoma is less extensively documented in publicly available research, as a pan-HDAC inhibitor, it is expected to influence similar signaling cascades. HDAC inhibitors, in general, have been shown to interfere with the PI3K/AKT pathway.[4]

HDAC_Inhibitor_Signaling_Pathway cluster_0 HDAC Inhibitors cluster_1 Cellular Processes cluster_2 Signaling Pathways Quisinostat Quisinostat HDACs HDACs Quisinostat->HDACs PI3K_AKT PI3K/AKT/mTOR Pathway Quisinostat->PI3K_AKT Likely Inhibits Romidepsin Romidepsin Romidepsin->HDACs Romidepsin->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Pathway Romidepsin->MAPK_ERK Inhibits STAT3 STAT3 Pathway Romidepsin->STAT3 Inhibits Histone_Acetylation Histone Acetylation HDACs->Histone_Acetylation Inhibits Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Fig. 1: Simplified signaling pathways affected by HDAC inhibitors.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT/CellTiter-Glo)

Objective: To determine the cytotoxic effects of Quisinostat and Romidepsin on T-cell lymphoma cells.

Materials:

  • T-cell lymphoma cell lines (e.g., Hut-78, Karpas-299)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and Romidepsin stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Quisinostat and Romidepsin in complete medium.

  • Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO) and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay: Follow the manufacturer's instructions. Briefly, add the CellTiter-Glo® reagent to each well, mix, and measure luminescence.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Quisinostat and Romidepsin.

Materials:

  • Treated and untreated T-cell lymphoma cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Harvest cells after drug treatment and wash twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.

Experimental_Workflow cluster_0 Viability Assay cluster_1 Apoptosis Assay start T-Cell Lymphoma Cell Culture treatment Treatment with Quisinostat or Romidepsin start->treatment incubation_viability Incubation (24-72h) treatment->incubation_viability incubation_apoptosis Incubation (e.g., 24h) treatment->incubation_apoptosis mtt_ctg MTT or CellTiter-Glo Reagent Addition incubation_viability->mtt_ctg readout_viability Plate Reader (Absorbance/Luminescence) mtt_ctg->readout_viability ic50 IC50 Calculation readout_viability->ic50 staining Annexin V/PI Staining incubation_apoptosis->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant

Fig. 2: General workflow for in vitro drug comparison.
Western Blot Analysis for Histone Acetylation and Signaling Proteins

Objective: To assess the effect of Quisinostat and Romidepsin on histone acetylation and the phosphorylation status of key signaling proteins.

Materials:

  • Treated and untreated T-cell lymphoma cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify protein expression levels, normalizing to a loading control like β-actin.

Conclusion

Both this compound and Romidepsin demonstrate potent anti-proliferative and pro-apoptotic activity in T-cell lymphoma cell lines. While Romidepsin's mechanism of action, particularly its impact on key signaling pathways, is well-characterized, further preclinical studies are warranted to fully elucidate the comparative effects of Quisinostat on these pathways in T-cell lymphoma. The provided data and protocols offer a solid foundation for researchers to conduct further comparative studies and advance the development of more effective therapies for this challenging disease.

References

A Comparative Guide to Pan-HDAC Inhibitors: Quisinostat Dihydrochloride vs. Competitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic cancer therapy, pan-histone deacetylase (pan-HDAC) inhibitors represent a pivotal class of drugs that modulate gene expression to exert anti-tumor effects. This guide provides a detailed comparison of Quisinostat (B1680408) dihydrochloride, a potent second-generation inhibitor, against other prominent pan-HDAC inhibitors: Vorinostat (B1683920), Panobinostat (B1684620), and Belinostat. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comparative look at their efficacy, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Pathway with Distinct Potencies

Pan-HDAC inhibitors function by blocking the activity of multiple histone deacetylase enzymes, which are crucial regulators of chromatin structure and gene expression. By inhibiting HDACs, these drugs lead to the accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[1]

While all four inhibitors share this general mechanism, their potency and selectivity against different HDAC isoforms vary, which can influence their therapeutic efficacy and safety profiles. Quisinostat is noted for its high potency, particularly against HDAC1, with IC50 values in the low nanomolar range.[2][3] Panobinostat is also a potent pan-HDAC inhibitor, whereas Vorinostat and Belinostat generally exhibit their effects at slightly higher concentrations.[4][5]

Pan_HDAC_Inhibition_Pathway General Signaling Pathway of Pan-HDAC Inhibition HDAC_Inhibitors Pan-HDAC Inhibitors (Quisinostat, Vorinostat, Panobinostat, Belinostat) HDACs HDAC Enzymes (Class I, II, IV) HDAC_Inhibitors->HDACs Inhibition Acetylated_Histones Increased Histone Acetylation HDAC_Inhibitors->Acetylated_Histones Leads to Histones Histone Proteins HDACs->Histones Deacetylation Chromatin Condensed Chromatin (Gene Silencing) HDACs->Chromatin Maintains condensed state Histones->Chromatin Open_Chromatin Relaxed Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Gene Expression Open_Chromatin->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Anti_Tumor Anti-Tumor Effects Cell_Cycle_Arrest->Anti_Tumor Apoptosis->Anti_Tumor

Caption: General Signaling Pathway of Pan-HDAC Inhibition.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Quisinostat, Vorinostat, Panobinostat, and Belinostat against a panel of cancer cell lines, demonstrating their cytotoxic activity. Lower IC50 values indicate higher potency.

Cell LineCancer TypeQuisinostat (nM)Vorinostat (μM)Panobinostat (nM)Belinostat (μM)
A549Lung Carcinoma42.0[3]1.64[6]30[7]-
HCT-116Colorectal Carcinoma--7.1[8]0.2-0.66[9]
MCF-7Breast Adenocarcinoma-0.685[6]-0.2-0.66[9]
PC-3Prostate Cancer-2.5-7.5-< 1.0[5]
SW-982Synovial Sarcoma-8.6[5]0.11.4[5]
SW-1353Chondrosarcoma-2.0[5]0.022.6[5]
MOLT-4T-cell ALL<1[10][11]---
NB-EBc1Neuroblastoma19[10][11]---

Note: Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Clinical Efficacy: Summary of Key Trial Results

The clinical performance of these inhibitors varies, with approvals for different indications based on pivotal trial data.

InhibitorPivotal Clinical TrialIndicationOverall Response Rate (ORR)Key Findings
Quisinostat Phase IIRelapsed/Refractory CTCL24%Showed activity with an acceptable safety profile.[12]
Phase IIPlatinum-Resistant Ovarian Cancer51.6% (in combo)High efficacy in combination with paclitaxel (B517696) and carboplatin.[13]
Vorinostat Phase IIbCutaneous T-Cell Lymphoma (CTCL)24-30%First HDAC inhibitor approved for CTCL; effective in refractory patients.[4][13]
Panobinostat PANORAMA-1 (Phase III)Multiple Myeloma61% (in combo)Significantly improved progression-free survival (12 months vs 8.1 months for placebo).[14][15]
Belinostat BELIEF (Phase II)Peripheral T-Cell Lymphoma (PTCL)25.8%Produced complete and durable responses in heavily pretreated patients.[8][16]

Experimental Protocols and Workflows

The data presented in this guide are derived from standard preclinical and clinical methodologies. Below are detailed protocols for key experiments used to evaluate HDAC inhibitor efficacy.

Experimental_Workflow Preclinical Evaluation Workflow for HDAC Inhibitors cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Lines Select Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Lines->MTT_Assay WB_Assay Western Blot Analysis (Histone Acetylation, Apoptosis Markers) MTT_Assay->WB_Assay Xenograft Establish Mouse Xenograft Model WB_Assay->Xenograft Promising candidates move to in vivo testing Treatment Administer HDAC Inhibitor vs. Vehicle Xenograft->Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment->Tumor_Measurement Analysis Endpoint Analysis: Tumor Weight, Histopathology, Biomarker Analysis Tumor_Measurement->Analysis

Caption: Preclinical Evaluation Workflow for HDAC Inhibitors.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[17]

  • Treatment: Treat the cells with a range of concentrations of the HDAC inhibitor for 72 hours.[17]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[17]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[17]

  • Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect changes in the acetylation levels of histone proteins.

  • Protein Extraction: Treat cells with the HDAC inhibitor, then lyse the cells and extract total protein. For histones, an acid extraction method is often used.

  • Protein Quantification: Determine the protein concentration of the extracts using a BCA protein assay.

  • SDS-PAGE: Load 10-20 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3).[18][19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[18] Normalize the signal to a loading control like total histone H3 or β-actin.[19]

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

  • Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells, often mixed with Matrigel, into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control (vehicle) groups. Administer the HDAC inhibitor according to the specified dose and schedule (e.g., daily intraperitoneal injection).[10]

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice every two to three days to assess efficacy and toxicity.[7]

  • Endpoint Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors.[7] Tissues can be collected for further analysis, such as histopathology or western blotting.[7]

Conclusion

Quisinostat emerges as a highly potent, second-generation pan-HDAC inhibitor with significant preclinical and clinical activity across a range of solid and hematologic malignancies.[10][13] Its low nanomolar potency distinguishes it from first-generation inhibitors like Vorinostat and Belinostat.[2][5] Panobinostat also demonstrates high potency and has established its clinical value in combination therapy for multiple myeloma.[15] The choice between these inhibitors will depend on the specific cancer type, the therapeutic window, and the potential for combination with other anti-cancer agents. The detailed protocols provided herein offer a framework for the continued investigation and comparative evaluation of these and other emerging HDAC inhibitors.

References

Pan-HDAC vs. Class-Selective HDAC Inhibitors: A Comparative Guide for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. These agents interfere with HDAC enzymes, which play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. This guide provides a detailed comparison of two major categories of HDAC inhibitors: pan-HDAC inhibitors, which target multiple HDAC enzymes, and class-selective HDAC inhibitors, which are designed to target specific classes of HDACs. This comparison is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and the underlying signaling pathways.

Efficacy and Clinical Performance

Pan-HDAC inhibitors, such as Vorinostat and Panobinostat (B1684620), have demonstrated clinical efficacy, particularly in hematological malignancies.[1][2] For instance, Vorinostat is approved for the treatment of cutaneous T-cell lymphoma (CTCL).[3][4] Romidepsin, while often described as class I selective, also shows broad activity and is approved for CTCL and peripheral T-cell lymphoma (PTCL).[2][5] However, the broad activity of pan-HDAC inhibitors can also lead to off-target effects and toxicity, which has limited their broader application, especially in solid tumors.[6][7]

Class-selective HDAC inhibitors are being developed to offer a more targeted approach with potentially fewer side effects.[8] For example, Entinostat is a class I-selective inhibitor that has shown promise in combination therapies for solid tumors like breast cancer.[2][9] The rationale is that by selectively targeting the HDAC isoforms most critical to a specific cancer's survival, it may be possible to achieve similar or even greater efficacy with an improved safety profile.[10] The choice between a pan- or class-selective inhibitor may ultimately depend on the specific cancer type and its underlying HDAC expression patterns.[10]

Comparative Efficacy Data

The following table summarizes key efficacy data for representative pan-HDAC and class-selective HDAC inhibitors from various studies.

Inhibitor (Class)Cancer TypeMetricResult
Vorinostat (Pan-HDAC)Cutaneous T-cell Lymphoma (CTCL)Overall Response Rate~30%
Romidepsin (Primarily Class I)Cutaneous T-cell Lymphoma (CTCL)Overall Response Rate25-38%
Panobinostat (Pan-HDAC)Multiple Myeloma (in combination)Significantly improved progression-free survival
Entinostat (Class I)ER+ Breast Cancer (in combination)Improved progression-free and overall survival in clinical trials
Mocetinostat (Class I)Various Hematological MalignanciesShows anti-tumor activity in preclinical and early clinical studies

Note: Response rates and survival data can vary significantly based on the specific clinical trial, patient population, and combination regimens used.

Mechanisms of Action and Signaling Pathways

HDAC inhibitors exert their anti-cancer effects through multiple mechanisms. By inhibiting HDACs, they lead to the accumulation of acetylated histones, resulting in a more open chromatin structure that can reactivate the expression of tumor suppressor genes like p21 and p53.[1][11] This can induce cell cycle arrest, differentiation, and apoptosis.[1][12]

Beyond histones, HDACs also deacetylate numerous non-histone proteins.[1][13] Inhibition of this activity can affect various signaling pathways critical for cancer cell survival and proliferation. For example, inhibition of HDAC6, a class IIb HDAC, leads to the hyperacetylation of α-tubulin, disrupting microtubule function and cell motility.[1] Pan-HDAC inhibitors, by definition, will impact a wider array of these pathways compared to their class-selective counterparts.

The diagram below illustrates the general mechanism of action for HDAC inhibitors, leading to anti-tumor effects.

HDAC_Inhibitor_Mechanism General Mechanism of HDAC Inhibitors HDACi HDAC Inhibitor (Pan or Class-Selective) HDACs HDAC Enzymes HDACi->HDACs Inhibition Acetylation Increased Acetylation HDACi->Acetylation Histones Histones HDACs->Histones Deacetylation NonHistone Non-Histone Proteins (e.g., p53, α-tubulin, STAT3) HDACs->NonHistone Deacetylation Chromatin Open Chromatin Structure Histones->Chromatin ProteinFunction Altered Protein Function and Stability NonHistone->ProteinFunction Acetylation->Histones Acetylation->NonHistone GeneExp Altered Gene Expression Chromatin->GeneExp TumorSuppressor Tumor Suppressor Gene Reactivation (e.g., p21) GeneExp->TumorSuppressor Oncogene Oncogene Repression GeneExp->Oncogene CellCycle Cell Cycle Arrest TumorSuppressor->CellCycle Apoptosis Apoptosis TumorSuppressor->Apoptosis Oncogene->CellCycle ProteinFunction->CellCycle ProteinFunction->Apoptosis AntiTumor Anti-Tumor Effects CellCycle->AntiTumor Apoptosis->AntiTumor Angiogenesis Anti-Angiogenesis Angiogenesis->AntiTumor Immune Immune Modulation Immune->AntiTumor HDACi_p53_Pathway HDAC Inhibitor Effect on p53 and Cell Cycle Pathways HDACi HDAC Inhibitor HDAC1_2 HDAC1/2 (Class I) HDACi->HDAC1_2 Inhibition p53_acetyl Acetylated p53 (Active) HDACi->p53_acetyl Promotes p53 p53 HDAC1_2->p53 Deacetylates (Inactivates) p21 p21 (CDKN1A) p53_acetyl->p21 Upregulates Transcription Apoptosis_Genes Apoptosis-Related Genes (e.g., Bax, PUMA) p53_acetyl->Apoptosis_Genes Upregulates Transcription CDK Cyclin/CDK Complexes p21->CDK Inhibits G1_S_Transition G1/S Phase Transition p21->G1_S_Transition Arrests Rb Rb CDK->Rb Rb_P p-Rb CDK->Rb_P Phosphorylates E2F E2F Rb_P->E2F Releases E2F->G1_S_Transition Promotes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Induces Experimental_Workflow Experimental Workflow for HDAC Inhibitor Comparison Start Select Cancer Cell Lines and Inhibitors (Pan vs. Selective) IC50 IC50 Determination (Proliferation Assay) Start->IC50 Western Western Blot Analysis (Acetylation Markers) Start->Western Apoptosis Apoptosis Assay (Flow Cytometry) Start->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Start->CellCycle InVivo In Vivo Xenograft Studies (Tumor Growth Inhibition) IC50->InVivo Guide Dosing Western->InVivo Confirm Mechanism Apoptosis->InVivo CellCycle->InVivo Tox Toxicity Assessment (In Vivo) InVivo->Tox DataAnalysis Comparative Data Analysis InVivo->DataAnalysis Tox->DataAnalysis

References

Quisinostat Dihydrochloride: A Comparative Analysis of its Anti-Tumor Efficacy in Novel Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor effects of Quisinostat (B1680408) dihydrochloride (B599025) with other histone deacetylase (HDAC) inhibitors. The data presented is compiled from preclinical studies in various cancer models, offering insights into its potency and mechanisms of action.

Executive Summary

Quisinostat (JNJ-26481585) is a potent, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated broad anti-tumor activity in both solid and hematologic malignancies.[1][2] As a hydroxamate-based HDAC inhibitor, it targets class I and II HDACs, leading to the accumulation of acetylated histones and subsequent modulation of gene expression, ultimately inducing cell cycle arrest, apoptosis, and inhibition of tumor growth.[2] Preclinical studies have consistently highlighted its superior potency compared to first-generation HDAC inhibitors like Vorinostat (B1683920).[1] This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies used for validation, and visualize the key cellular pathways affected by Quisinostat.

Comparative In Vitro Efficacy

Quisinostat has shown potent cytotoxic activity across a wide range of cancer cell lines at nanomolar concentrations. The following table summarizes its half-maximal inhibitory concentration (IC50) values in various cancer models, alongside comparative data for other HDAC inhibitors where available.

Cell LineCancer TypeQuisinostat (JNJ-26481585) IC50 (nM)Vorinostat IC50 (nM)Romidepsin (B612169) IC50 (nM)Panobinostat IC50 (nM)Belinostat IC50 (nM)Reference
Pediatric Preclinical Panel VariousMedian: 2.2 (Range: <1 - 19)----[1]
MOLT-4T-cell ALL<1 ----[1]
CHLA-9, CHLA-258Neuroblastoma<1 ----[1]
NB-EBc1Neuroblastoma19 ----[1]
Hepatocellular Carcinoma
HCCLM3, Sk-hep-1, Hep-3B, Huh7, SMMC-7721Hepatocellular CarcinomaDose-dependent inhibition of proliferation----[3]
Colorectal Cancer
HCT-116Colorectal Carcinoma~20 (highest non-toxic conc.)----[4]
HT-29Colorectal Carcinoma~10 (highest non-toxic conc.)----[4]
Various Solid & Hematologic Cancers
Lung, Breast, Colon, Prostate, Brain, OvarianVarious3.1 - 246 ----[5]
HUT78Cutaneous T-cell Lymphoma-6751.22--[6]

Note: Direct comparative studies with a full panel of HDAC inhibitors in the same cancer models are limited. The data presented is compiled from multiple sources to provide a broad overview.

In Vivo Anti-Tumor Activity

Quisinostat has demonstrated significant tumor growth inhibition in various xenograft models. The following table summarizes key in vivo findings.

Cancer ModelDosing RegimenKey FindingsReference
Pediatric Solid Tumor Xenografts5 mg/kg, intraperitoneally, daily for 3 weeksSignificant differences in event-free survival (EFS) distribution compared to control in 21 of 33 xenografts.[1][1]
Pediatric ALL Xenografts2.5 mg/kg, intraperitoneally, daily for 3 weeksSignificant differences in EFS distribution in 4 of 8 xenografts; 2 complete responses.[1][1]
Hepatocellular Carcinoma (HCCLM3)Not specifiedMarkedly repressed tumor growth compared to control; synergistic effect when combined with Sorafenib.[3][3]
SCCOHT (BIN67) Xenograft10 or 20 mg/kgDose-dependent suppression of tumor growth.[7][7]
Breast, Lung, Pancreatic PDXNot specifiedHalted tumor growth and induced cytostasis (reduced Ki67+, no increase in TUNEL+).[8][8]

Mechanism of Action: Signaling Pathways

Quisinostat exerts its anti-tumor effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

Quisinostat_Mechanism_of_Action Quisinostat Quisinostat HDACs HDACs (Class I & II) Quisinostat->HDACs Inhibits Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Deacetylates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 ↑ p21 (CDKN1A) Gene_Expression->p21 JNK_cJun JNK/c-Jun Pathway Gene_Expression->JNK_cJun Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest PI3K_AKT PI3K/AKT Pathway PI3K_AKT->p21 Regulates Caspase3 ↑ Cleaved Caspase-3 JNK_cJun->Caspase3 Tumor_Growth ↓ Tumor Growth Cell_Cycle_Arrest->Tumor_Growth Apoptosis Apoptosis Apoptosis->Tumor_Growth Caspase3->Apoptosis PARP ↑ Cleaved PARP Caspase3->PARP

Caption: Quisinostat inhibits HDACs, leading to increased histone acetylation and altered gene expression. This activates pathways inducing G0/G1 cell cycle arrest (via PI3K/AKT/p21) and apoptosis (via JNK/c-Jun/Caspase-3), ultimately suppressing tumor growth.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of Quisinostat on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells add_quisinostat Add varying concentrations of Quisinostat seed_cells->add_quisinostat incubate_24_72h Incubate for 24-72 hours add_quisinostat->incubate_24_72h add_mtt Add MTT reagent (0.5 mg/mL) incubate_24_72h->add_mtt incubate_4h Incubate for 4 hours at 37°C add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for determining cell viability using the MTT assay after treatment with Quisinostat.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of Quisinostat dihydrochloride and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in protein expression and post-translational modifications (e.g., histone acetylation) following Quisinostat treatment.

Western_Blot_Workflow start Start cell_treatment Treat cells with Quisinostat start->cell_treatment cell_lysis Lyse cells and quantify protein cell_treatment->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane with BSA or milk transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-acetyl-H3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal with ECL substrate secondary_ab->detection analysis Analyze protein band intensity detection->analysis end End analysis->end

Caption: The sequential steps involved in performing a Western blot to analyze protein expression changes induced by Quisinostat.

Detailed Steps:

  • Sample Preparation: Treat cells with Quisinostat for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against acetylated histones, p21, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of Quisinostat in a mouse xenograft model.

Xenograft_Model_Workflow start Start cell_prep Prepare cancer cell suspension start->cell_prep implantation Subcutaneously implant cells into immunodeficient mice cell_prep->implantation tumor_growth Allow tumors to reach~100-200 mm³ implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer Quisinostat or vehicle randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment until predefined endpoint monitoring->endpoint analysis Excise tumors for analysis (e.g., IHC, Western blot) endpoint->analysis end End analysis->end

Caption: A generalized workflow for conducting in vivo efficacy studies of Quisinostat using a xenograft mouse model.

Detailed Steps:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to the specified dosing schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumor volume limit, study duration).

  • Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers or western blotting for target proteins.

Conclusion

This compound is a potent, second-generation HDAC inhibitor with significant anti-tumor activity in a broad range of cancer models. The data presented in this guide demonstrates its superior potency in vitro compared to older HDAC inhibitors and its efficacy in reducing tumor growth in vivo. Its mechanism of action, involving the induction of cell cycle arrest and apoptosis through well-defined signaling pathways, provides a strong rationale for its continued investigation in clinical settings. The provided experimental protocols offer a foundation for researchers to further validate and expand upon these findings in new cancer models.

References

Navigating Cross-Resistance: A Comparative Analysis of Quisinostat Dihydrochloride and Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of cross-resistance among targeted therapies is paramount for designing effective and durable anticancer strategies. This guide provides an objective comparison of Quisinostat dihydrochloride, a second-generation hydroxamate-based pan-histone deacetylase (HDAC) inhibitor, with other HDAC inhibitors (HDACis), focusing on patterns of cross-resistance supported by experimental data.

Introduction to HDAC Inhibitors and Resistance

Histone deacetylase inhibitors have emerged as a promising class of epigenetic drugs in cancer therapy. They function by blocking the activity of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This, in turn, alters chromatin structure and modulates the transcription of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[1] Despite their promise, the development of resistance, both intrinsic and acquired, can limit their clinical efficacy. A key challenge in the field is the phenomenon of cross-resistance, where resistance to one HDACi confers resistance to other inhibitors within the same or different structural classes.

Quisinostat (JNJ-26481585) is a potent, orally bioavailable pan-HDAC inhibitor with significant activity against Class I and II HDACs.[2][3] Understanding its cross-resistance profile is essential for its optimal clinical development and for designing rational combination therapies.

Cross-Resistance Profile of this compound

Currently, direct experimental data on cancer cell lines with acquired resistance to Quisinostat and their subsequent sensitivity to a panel of other HDAC inhibitors is limited in the public domain. However, valuable insights can be gleaned from studies that have investigated the reverse scenario: the sensitivity of cell lines resistant to other HDACis to Quisinostat.

A pivotal study by Rettig et al. (2009) provides key quantitative data on this topic. The researchers developed a Vorinostat-resistant human colon carcinoma cell line, HCT116-V, and assessed its cross-resistance to other HDAC inhibitors, including Quisinostat.

Quantitative Analysis of Cross-Resistance in Vorinostat-Resistant Cells

The study by Rettig and colleagues demonstrated that HCT116 cells with acquired resistance to the hydroxamate-based HDACi Vorinostat exhibited a moderate (two- to three-fold) and non-reversible resistance.[4] This resistance was associated with a loss of histone acetylation and apoptosis induction.[4] Importantly, these Vorinostat-resistant cells displayed cross-resistance to Quisinostat, another hydroxamate-based inhibitor.[4]

The following table summarizes the key findings from this study, showcasing the fold-resistance of the HCT116-V cell line to various HDAC inhibitors compared to the parental, sensitive HCT116 cell line.

HDAC InhibitorStructural ClassTarget HDACsFold-Resistance in HCT116-V Cells[4]
Vorinostat (SAHA) HydroxamatePan-HDAC~2-3 fold
Quisinostat (JNJ-26481585) Hydroxamate Pan-HDAC Cross-resistant
Panobinostat (LBH589) HydroxamatePan-HDACCross-resistant
Valproic Acid Aliphatic AcidClass I & IIaCross-resistant
Mocetinostat (MGCD0103) Benzamide (B126)Class I & IVNot cross-resistant
Romidepsin (FK228) Cyclic PeptideClass INot cross-resistant

Note: The original study qualitatively describes cross-resistance to Quisinostat without providing a specific fold-change value.

This data suggests that the mechanism of acquired resistance to Vorinostat in this model is at least partially effective against other hydroxamate-based pan-HDAC inhibitors like Quisinostat and Panobinostat, as well as the aliphatic acid, Valproic Acid. Conversely, the benzamide and cyclic peptide class I-selective inhibitors, Mocetinostat and Romidepsin, were able to overcome this resistance mechanism.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodologies employed in the Rettig et al. (2009) study are outlined below.

Generation of Vorinostat-Resistant Cell Line (HCT116-V)
  • Cell Culture: The human colon carcinoma cell line HCT116 was cultured in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Drug Exposure: To induce resistance, HCT116 cells were continuously exposed to gradually increasing concentrations of Vorinostat over a prolonged period.

  • Selection of Resistant Clones: Surviving cells were then cloned and expanded to establish a stable Vorinostat-resistant cell line, designated HCT116-V.

  • Confirmation of Resistance: The resistance of the HCT116-V cell line to Vorinostat was confirmed by comparing its IC50 (half-maximal inhibitory concentration) value to that of the parental HCT116 cell line using a cell viability assay.

Cell Viability Assay for Cross-Resistance Profiling
  • Cell Seeding: Parental HCT116 and resistant HCT116-V cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells were then treated with a range of concentrations of various HDAC inhibitors, including Quisinostat, for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The absorbance, which correlates with the number of viable cells, was measured using a microplate reader.

  • Data Analysis: The IC50 values for each HDAC inhibitor in both the parental and resistant cell lines were calculated from the dose-response curves. The fold-resistance was then determined by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Signaling Pathways and Mechanisms of Cross-Resistance

The observed cross-resistance between hydroxamate-based HDAC inhibitors like Vorinostat and Quisinostat suggests a shared mechanism of action and, consequently, a common pathway for resistance. While the precise molecular basis for the resistance observed in the HCT116-V model was not fully elucidated in the initial study, several general mechanisms of HDACi resistance have been proposed and are likely to be relevant.

A key finding from the Rettig et al. study was the correlation between Vorinostat resistance and the loss of histone acetylation upon treatment.[4] This suggests that the resistant cells have developed a mechanism to bypass the inhibitory effect of the drug on HDAC enzymes or have activated downstream pathways that counteract the effects of histone hyperacetylation.

The following diagram illustrates a generalized workflow for generating and characterizing HDACi-resistant cell lines to study cross-resistance.

G cluster_generation Generation of Resistant Cell Line cluster_characterization Cross-Resistance Profiling start Parental Cancer Cell Line exposure Continuous Exposure to Increasing Concentrations of HDACi (e.g., Vorinostat) start->exposure selection Selection and Expansion of Resistant Clones exposure->selection resistant_line Stable HDACi-Resistant Cell Line (e.g., HCT116-V) selection->resistant_line viability_assay Cell Viability Assay (e.g., MTT) resistant_line->viability_assay ic50_parental Determine IC50 in Parental Cell Line viability_assay->ic50_parental ic50_resistant Determine IC50 in Resistant Cell Line viability_assay->ic50_resistant fold_resistance Calculate Fold-Resistance ic50_parental->fold_resistance ic50_resistant->fold_resistance cross_resistance Assess Cross-Resistance to Other HDACis (e.g., Quisinostat) fold_resistance->cross_resistance parental_line Parental Cell Line parental_line->viability_assay other_hdacis Panel of Other HDACis (Quisinostat, Romidepsin, etc.) other_hdacis->viability_assay

Workflow for Generating and Profiling HDACi Cross-Resistance.

Several signaling pathways have been implicated in acquired resistance to HDAC inhibitors. These often involve the upregulation of pro-survival pathways or the downregulation of pro-apoptotic pathways, effectively compensating for the cytotoxic effects of HDAC inhibition.

The PI3K/AKT/mTOR and MAPK pathways are frequently activated in HDACi-resistant cells, promoting cell survival and proliferation.[5] Additionally, alterations in the expression of pro- and anti-apoptotic proteins, such as those in the BCL-2 family, can confer resistance.

The following diagram illustrates some of the key signaling pathways that may be involved in acquired resistance to HDAC inhibitors, including those of the hydroxamate class.

G cluster_drug_action HDAC Inhibition cluster_cellular_effects Cellular Outcomes cluster_resistance Potential Resistance Mechanisms HDACi Quisinostat / Vorinostat (Hydroxamate HDACi) HDACs HDAC Enzymes HDACi->HDACs Inhibition DrugEfflux Increased Drug Efflux (e.g., ABC Transporters) HDACi->DrugEfflux Pumped out Acetylation Histone & Non-Histone Protein Hyperacetylation HDACs->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest (e.g., G0/G1) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath Leads to PI3K_AKT Upregulation of PI3K/AKT Pathway PI3K_AKT->Apoptosis Inhibits MAPK Upregulation of MAPK Pathway MAPK->Apoptosis Inhibits AntiApoptotic Increased Anti-Apoptotic Proteins (e.g., BCL-2) AntiApoptotic->Apoptosis Inhibits

References

A Comparative Guide to Predictive Biomarkers for Quisinostat Dihydrochloride and Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers for predicting response to Quisinostat (B1680408) dihydrochloride, a second-generation pan-histone deacetylase (HDAC) inhibitor, and other commercially available HDAC inhibitors. The information presented is supported by experimental data to aid in the strategic design of clinical trials and the development of personalized therapeutic approaches.

Introduction to Quisinostat and the Role of Predictive Biomarkers

Quisinostat (JNJ-26481585) is a potent, orally available, hydroxamate-based pan-HDAC inhibitor that targets class I and II HDACs.[1] It has demonstrated broad-spectrum antiproliferative activity against a variety of cancer cell lines at nanomolar concentrations.[1] Like other HDAC inhibitors, Quisinostat alters the acetylation status of histone and non-histone proteins, leading to changes in gene expression, induction of apoptosis, cell-cycle arrest, and differentiation.[2] The clinical development of HDAC inhibitors has been challenged by the lack of reliable predictive biomarkers to identify patient populations most likely to respond to therapy. This guide aims to consolidate the current knowledge on potential biomarkers for Quisinostat and to compare them with those identified for other HDAC inhibitors such as Vorinostat, Romidepsin, Panobinostat, and Belinostat.

Comparative Analysis of Predictive Biomarkers

The following tables summarize the key pharmacodynamic and potential predictive biomarkers for Quisinostat and other selected HDAC inhibitors.

Table 1: Pharmacodynamic Biomarkers of Quisinostat and Other HDAC Inhibitors

BiomarkerQuisinostatVorinostatRomidepsinPanobinostatBelinostat
Histone H3 Acetylation Increased in PBMCs, hair follicles, skin, and tumor biopsies[1]Increased in tumor cells[3]Increased in PBMCs[4]Increased histone acetylation[5]Increased histone acetylation[6]
Histone H4 Acetylation -Increased in tumor cells---
Tubulin Acetylation Increased in tumor biopsies[7]---Increased tubulin acetylation[6]
Ki67 Expression Decreased in skin and tumor biopsies[1]----
p21 Expression Upregulated[8]Increased[8]Induced[4]--
ABCB1 Gene Expression --Increased in PBMCs and tumor biopsies[4]--

Table 2: Potential Predictive Biomarkers for Response to HDAC Inhibitors

BiomarkerQuisinostatVorinostatRomidepsinPanobinostatBelinostat
HR23B Expression -High expression associated with clinical response in CTCL and sarcomas[9]-High expression identified as a predictive biomarker in CTCL[5]High expression associated with disease stabilization in hepatocellular carcinoma[1]
HDAC Isoform Expression ----HDAC2 expression levels may influence sensitivity
Gene Expression Signature E-Cadherin, ERCC1, BRCA1 (in combination therapy)[10]A 78-gene signature predictive of in vitro sensitivity[11]--ODC1, SKI, STAT1, TYMS expression correlates with sensitivity[6]
Mutational Status ---MEF2B mutations predictive of response in DLBCL[10]-
In Situ Biomarkers ---Cleaved caspase-3, ICAM-1, neuropilin-1, myeloperoxidase, calreticulin, galectin-3, and PD-L1 (in combination with anti-PD-1)[2]-

Signaling Pathways and Mechanisms of Action

The antitumor effects of Quisinostat are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis. Understanding these pathways is crucial for identifying potential biomarkers of response and resistance.

Quisinostat_Signaling_Pathway Quisinostat Mechanism of Action cluster_HDAC_Inhibition HDAC Inhibition cluster_Cellular_Effects Cellular Effects cluster_PI3K_AKT_Pathway PI3K/AKT Pathway cluster_JNK_Pathway JNK/c-Jun Pathway Quisinostat Quisinostat HDACs HDACs (Class I/II) Quisinostat->HDACs Inhibits PI3K PI3K Quisinostat->PI3K Downregulates Histone_Acetylation Increased Histone Acetylation Non_Histone_Acetylation Increased Non-Histone Protein Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Non_Histone_Acetylation->Gene_Expression p21 p21 Gene_Expression->p21 JNK JNK Gene_Expression->JNK Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Apoptosis Apoptosis AKT AKT PI3K->AKT Activates AKT->p21 Inhibits p21->Cell_Cycle_Arrest cJun c-Jun JNK->cJun Activates Caspase3 Caspase-3 cJun->Caspase3 Activates Caspase3->Apoptosis Induces

Caption: Quisinostat inhibits HDACs, leading to cell cycle arrest via the PI3K/AKT/p21 pathway and apoptosis through the JNK/c-Jun pathway.

Mechanisms of Resistance to HDAC Inhibitors

Resistance to HDAC inhibitors is a significant clinical challenge. Several mechanisms have been identified that may contribute to both intrinsic and acquired resistance.

HDACi_Resistance_Pathways Mechanisms of Resistance to HDAC Inhibitors cluster_Resistance_Mechanisms Resistance Mechanisms cluster_Compensatory_Pathways_Details Compensatory Signaling HDACi HDAC Inhibitor Efflux_Pumps Increased Drug Efflux (e.g., ABCB1) Anti_Apoptotic Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Compensatory_Pathways Activation of Compensatory Signaling Pathways Epigenetic_Alterations Altered Epigenetic Landscape Efflux_Pumps->HDACi Reduces intracellular concentration Anti_Apoptotic->HDACi Inhibits apoptosis PI3K_AKT_mTOR PI3K/AKT/mTOR Compensatory_Pathways->PI3K_AKT_mTOR MAPK MAPK Compensatory_Pathways->MAPK Epigenetic_Alterations->HDACi Alters drug target accessibility PI3K_AKT_mTOR->HDACi MAPK->HDACi Promotes survival

Caption: Resistance to HDAC inhibitors can arise from multiple mechanisms, including increased drug efflux and activation of pro-survival signaling pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these biomarker studies.

Experimental Workflow for Biomarker Discovery using qRT-PCR

This workflow outlines the key steps for identifying and validating gene expression biomarkers that may predict response to HDAC inhibitors.

qRTPCR_Workflow Biomarker Discovery Workflow using qRT-PCR cluster_Sample_Prep 1. Sample Preparation cluster_qRTPCR 2. qRT-PCR Analysis cluster_Data_Analysis 3. Data Analysis cluster_Validation 4. Biomarker Validation Tissue_Collection Tumor Biopsy Collection RNA_Isolation RNA Isolation Tissue_Collection->RNA_Isolation RNA_QC RNA Quality Control (e.g., RIN) RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Primer_Design Primer/Probe Design for Target & Ref Genes Primer_Design->qPCR Data_Normalization Normalization to Reference Genes qPCR->Data_Normalization Relative_Quantification Relative Gene Expression Quantification (ΔΔCt) Data_Normalization->Relative_Quantification Statistical_Analysis Correlation with Clinical Response Relative_Quantification->Statistical_Analysis Independent_Cohort Validation in an Independent Patient Cohort Statistical_Analysis->Independent_Cohort

Caption: A streamlined workflow for the discovery and validation of gene expression biomarkers using quantitative real-time PCR.

1. Histone Acetylation Assay (ELISA-based)

  • Principle: This assay quantitatively measures the level of histone H3 acetylation in cell or tissue lysates.

  • Protocol:

    • Prepare nuclear extracts from treated and untreated cells or tissues.

    • Coat a microplate with a capture antibody specific for histone H3.

    • Add nuclear extracts to the wells and incubate to allow histone binding.

    • Wash the wells to remove unbound material.

    • Add a detection antibody that specifically recognizes acetylated histone H3.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

    • Quantify the level of acetylated histone H3 by comparing the sample readings to a standard curve generated with a known amount of acetylated histone H3.

2. HR23B Immunohistochemistry (IHC)

  • Principle: This method detects the expression and localization of the HR23B protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Protocol:

    • Deparaffinize and rehydrate FFPE tissue sections.

    • Perform antigen retrieval using a citrate-based buffer (pH 6.0) in a steamer or water bath.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a serum-based blocking solution.

    • Incubate the sections with a primary antibody specific for HR23B.

    • Wash the sections and incubate with an HRP-conjugated secondary antibody.

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the sections.

    • Score the staining intensity and percentage of positive cells.

3. Gene Expression Analysis by qRT-PCR (for ODC1, SKI, STAT1, TYMS)

  • Principle: This technique quantifies the mRNA levels of specific genes of interest.

  • Protocol:

    • Isolate total RNA from tumor tissue or cells using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize first-strand cDNA using a reverse transcriptase kit.

    • Perform real-time PCR using gene-specific primers and probes for ODC1, SKI, STAT1, TYMS, and one or more stable reference genes (e.g., GAPDH, ACTB).

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

    • Correlate the normalized gene expression levels with clinical response data.

4. MEF2B Mutation Analysis

  • Principle: This involves sequencing the MEF2B gene to identify somatic mutations.

  • Protocol:

    • Extract genomic DNA from tumor and matched normal tissue.

    • Amplify the coding exons of the MEF2B gene using PCR.

    • Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).

    • Compare the tumor DNA sequence to the matched normal DNA sequence and a reference genome to identify somatic mutations.

Conclusion

The identification of robust predictive biomarkers is paramount for the successful clinical application of Quisinostat and other HDAC inhibitors. While pharmacodynamic markers such as histone acetylation confirm target engagement, they have not consistently predicted clinical efficacy. The biomarkers discussed in this guide, including HR23B expression, specific gene expression signatures, and mutational status, show promise but require further validation in prospective clinical trials. A multi-faceted approach, potentially combining several biomarkers, may be necessary to accurately predict response to HDAC inhibitor therapy. The provided experimental protocols offer a foundation for the standardized assessment of these potential biomarkers in future studies.

References

Comparative analysis of gene expression profiles induced by different HDAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the gene expression profiles induced by various Histone Deacetylase (HDAC) inhibitors reveals both common and unique molecular signatures, providing a critical resource for researchers in oncology and drug development. This guide offers a comparative analysis of prominent HDAC inhibitors, supported by experimental data, to elucidate their distinct mechanisms of action at the transcriptional level.

Histone deacetylase inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.[1] By inhibiting HDACs, these agents lead to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that makes DNA more accessible for transcription.[1] This can reactivate silenced tumor suppressor genes.[1] While these inhibitors share a common overarching mechanism, their impact on the global gene expression landscape can vary significantly depending on their chemical structure, isoform selectivity, and the cellular context.

Comparative Gene Expression Profiles

Studies have consistently shown that HDAC inhibitors induce widespread changes in gene expression, affecting approximately 0.5% to 20% of genes within a given cell line.[2] Both up-regulation and down-regulation of genes are observed following treatment.[1] The specific genes affected are influenced by the cell type, the particular HDAC inhibitor used, its concentration, and the duration of treatment.[1] Despite this variability, a "core" set of commonly regulated genes has been identified across different HDAC inhibitors, primarily involved in cell cycle control, apoptosis, and DNA synthesis.[1][3] One of the most consistently up-regulated genes is CDKN1A (p21), a cyclin-dependent kinase inhibitor pivotal for cell cycle arrest.[1][2]

Below is a summary of quantitative data from studies comparing the effects of different HDAC inhibitors on gene expression.

HDAC InhibitorClassCell Line(s)Key Findings on Gene ExpressionReference
Vorinostat (B1683920) (SAHA) Pan-HDAC (Class I, II, IV)T24 (Bladder Carcinoma), MDA (Breast Carcinoma), HCT116, HT29 (Colon Cancer)Induces widespread changes in gene expression.[4][5] Shows a high degree of similarity in gene expression profiles to other hydroxamate-containing inhibitors like Trichostatin A (TSA).[3] A core set of 11 genes were modulated in both HCT116 and HT29 cells.[5][3][4][5]
Romidepsin (Depsipeptide) Class I selectiveCEM (T-cell leukemia)Regulates a highly overlapping gene set with SAHA, with over 40% of genes affected over a 16-hour period.[6] Both agents coordinately regulate genes within distinct apoptosis and cell cycle pathways.[6][6]
Panobinostat (LBH589) Pan-HDACCTCL (Cutaneous T-Cell Lymphoma), HCT116, HT29 (Colon Cancer)Induces rapid changes in gene expression, with a surprising number of genes being repressed rather than activated.[7] A unique set of 23 commonly regulated genes were identified in CTCL patients, mediating responses like apoptosis and immune regulation.[7] In colon cancer cells, it modulated a significant number of genes, showing considerable overlap with Vorinostat.[5][5][7]
Entinostat (MS-275) Class I selective (HDAC1, 2, 3)T24 (Bladder Carcinoma), CD34+ cellsProduces a gene expression pattern significantly different from hydroxamate inhibitors like SAHA and TSA.[3] In neutrophil development, it led to 432 significantly differentially expressed genes.[8] Its selectivity for Class I HDACs contributes to a distinct gene expression signature.[4][3][4][8]

Experimental Protocols

The following outlines a general methodology for analyzing gene expression profiles induced by HDAC inhibitors, based on common practices cited in the literature.

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., T24, MDA, HCT116, HT29) are cultured in appropriate media and conditions.[3][5]

  • Cells are treated with various HDAC inhibitors (e.g., Vorinostat, Romidepsin, Panobinostat) at clinically relevant concentrations or vehicle control for a specified duration (e.g., 4, 8, 16, 24 hours).[3][5][6][7]

2. RNA Isolation and Quantification:

  • Total RNA is extracted from treated and control cells using standard methods (e.g., Trizol reagent, RNA purification kits).

  • RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

3. Gene Expression Analysis (Microarray or RNA-Sequencing):

  • Microarray: Labeled cRNA is hybridized to a microarray chip (e.g., Illumina Human-6 V2 BeadChip). The arrays are then washed, stained, and scanned to measure probe intensities.[5]

  • RNA-Sequencing (RNA-Seq): RNA libraries are prepared and sequenced. The resulting reads are aligned to a reference genome, and gene expression is quantified by counting the number of reads mapping to each gene.[4][8]

4. Data Analysis:

  • Raw data is normalized to account for technical variations.

  • Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between HDACi-treated and control groups (e.g., using DESeq2 or edgeR for RNA-Seq data).[4][8]

  • Hierarchical clustering and pathway analysis (e.g., using KEGG and Gene Ontology databases) are performed to identify patterns of gene regulation and affected biological pathways.[3][4]

5. Validation:

  • Changes in the expression of selected genes are often validated using quantitative real-time PCR (qRT-PCR).[3]

  • Protein expression levels of key regulated genes (e.g., p21) are confirmed by Western blot analysis.[3]

Visualizing the Molecular Impact

Signaling Pathways and Experimental Workflow Diagrams

To better illustrate the mechanisms and processes involved, the following diagrams were generated using the Graphviz (DOT language).

HDAC_Inhibitor_Mechanism HDACi HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Histones Histone Proteins HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptionally Active) AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., Tumor Suppressor Genes) OpenChromatin->GeneExpression Activation CellularEffects Cellular Effects (Apoptosis, Cell Cycle Arrest) GeneExpression->CellularEffects

Mechanism of Action for HDAC Inhibitors.

Gene_Expression_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis CellCulture 1. Cell Culture & Treatment (HDACi vs. Control) RNA_Isolation 2. RNA Isolation CellCulture->RNA_Isolation Library_Prep 3. Library Preparation (for RNA-Seq) or Labeling (for Microarray) RNA_Isolation->Library_Prep Sequencing 4. High-Throughput Sequencing or Microarray Hybridization Library_Prep->Sequencing Data_QC 5. Data Quality Control Sequencing->Data_QC Alignment 6. Read Alignment (RNA-Seq) Data_QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification Diff_Expression 8. Differential Expression Analysis Quantification->Diff_Expression Pathway_Analysis 9. Pathway & Functional Analysis Diff_Expression->Pathway_Analysis Validation 10. Validation (qRT-PCR, Western Blot) Pathway_Analysis->Validation

Experimental Workflow for Gene Expression Profiling.

p53_p21_Pathway HDACi HDAC Inhibitor HDAC1 HDAC1 HDACi->HDAC1 Inhibition p53 p53 HDAC1->p53 Deacetylation Acetylated_p53 Acetylated p53 (Active) p21 p21 (CDKN1A) Gene Acetylated_p53->p21 Transcriptional Activation p21_protein p21 Protein p21->p21_protein Translation CDK_Cyclin CDK-Cyclin Complex p21_protein->CDK_Cyclin Inhibition CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Promotion

HDACi-mediated p21 Upregulation Pathway.

References

Independent Validation of Published Quisinostat Dihydrochloride Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quisinostat dihydrochloride (B599025) with other histone deacetylase (HDAC) inhibitors, Vorinostat (B1683920) and Romidepsin (B612169). The information presented is based on published experimental data to support independent validation of findings.

In Vitro Efficacy: Comparative IC50 Values

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Quisinostat, Vorinostat, and Romidepsin in various cancer cell lines. Lower IC50 values indicate greater potency.

DrugCell LineCancer TypeIC50 (nM)Reference
Quisinostat HUT78Cutaneous T-Cell Lymphoma1.22 ± 0.24[1]
A549Non-Small Cell Lung Cancer82.4 (48h), 42.0 (72h)[2]
HepG2Hepatocellular Carcinoma81.2 (48h), 30.8 (72h)[3]
Multiple Pediatric Lines (Median)Various2.2[4]
Urothelial Carcinoma (Median)Bladder Cancer~10-40.9[5]
Vorinostat HUT78Cutaneous T-Cell Lymphoma675 ± 214[1]
MV4-11Leukemia636[2]
DaudiLymphoma493[2]
A549Non-Small Cell Lung Cancer1640[2]
MCF-7Breast Cancer685[2]
Romidepsin HUT78Cutaneous T-Cell Lymphoma0.038 - 6.36[6]
Karpas-299T-Cell Lymphoma0.44 - 3.87[6]
Urothelial Carcinoma (Median)Bladder Cancer1.7 - 5.8[5]

Clinical Efficacy: A Comparative Overview

This section compares the clinical trial outcomes for Quisinostat, Vorinostat, and Romidepsin in two cancer types where HDAC inhibitors have been investigated: ovarian cancer and cutaneous T-cell lymphoma (CTCL).

Ovarian Cancer
DrugTrial PhaseTreatment RegimenObjective Response Rate (ORR)Key Findings & Reference
Quisinostat Phase IIQuisinostat + Paclitaxel + Carboplatin51.6%High efficacy in platinum-resistant ovarian cancer.[7] Median progression-free survival of 7 months.[7]
Vorinostat Phase IIMonotherapyMinimal activityWell-tolerated but limited single-agent efficacy in recurrent platinum-refractory ovarian cancer.[8]
Romidepsin Preclinical/Early PhaseCombination with Cisplatin (B142131)Synergistic cytotoxicityEnhanced the anti-tumor effects of cisplatin in ovarian cancer cell lines and xenograft models.[7][9]
Cutaneous T-Cell Lymphoma (CTCL)
DrugTrial PhaseTreatment RegimenObjective Response Rate (ORR)Key Findings & Reference
Quisinostat Phase II (Data not available in searches)---
Vorinostat Phase IIMonotherapy (400 mg daily)24% - 30%Effective in heavily pretreated patients with refractory CTCL.[10][11][12][13]
Romidepsin Phase IIMonotherapy34%Durable responses observed in patients with relapsed or refractory CTCL.[5][14]

Pharmacokinetic Profiles

A summary of the key pharmacokinetic parameters for each HDAC inhibitor is presented below.

DrugAdministrationTmax (hours)Half-life (hours)MetabolismProtein BindingReference
Quisinostat Oral1 - 6~8.8--[15]
Vorinostat Oral~1.5~2Hepatic (glucuronidation, hydrolysis)~71%[16]
Romidepsin Intravenous-~3Primarily CYP3A492-94%[17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of HDAC inhibitors and a general workflow for evaluating their efficacy.

HDAC_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC HDACs Histones Histones (Lys-Ac) HDAC->Histones Deacetylation DNA DNA Histones->DNA Chromatin Compaction p53 p53 p21 p21 p53->p21 Activation Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition G1_S_Transition G1/S Phase Transition Cyclin_CDK->G1_S_Transition Promotion Bcl2 Bcl-2 Family (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases (e.g., Caspase-9, -3) Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution Quisinostat Quisinostat / Vorinostat / Romidepsin Quisinostat->HDAC Inhibition Quisinostat->p53 Acetylation & Activation Quisinostat->Bcl2 Downregulation Quisinostat->Bax_Bak Upregulation

HDAC Inhibitor Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Line Culture Treatment Treat with Quisinostat or Alternatives Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8, MTT) Treatment->Viability_Assay Western_Blot Western Blot Analysis (Ac-Histones, Apoptosis/Cell Cycle Markers) Treatment->Western_Blot Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft Establish Xenograft Model (e.g., Ovarian, CTCL) Drug_Administration Administer Quisinostat or Alternatives Xenograft->Drug_Administration Tumor_Measurement Monitor Tumor Growth Drug_Administration->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Weight, Immunohistochemistry) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

References

Meta-analysis of clinical trials involving pan-HDAC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Meta-Analysis of Pan-HDAC Inhibitors in Clinical Trials

This guide provides a comprehensive comparison of pan-Histone Deacetylase (HDAC) inhibitors based on a meta-analysis of clinical trial data. It is intended for researchers, scientists, and drug development professionals, offering an objective overview of the efficacy and safety of these agents, alongside detailed experimental methodologies and visual representations of their mechanisms of action.

Overview of Pan-HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressors.[1] Pan-HDAC inhibitors are a class of anti-cancer agents that non-selectively inhibit multiple HDAC isoforms, leading to histone hyperacetylation and the re-expression of silenced genes. This can induce a variety of anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[2] Several pan-HDAC inhibitors have been approved for clinical use or are in late-stage clinical development. This guide focuses on a comparative analysis of their performance in clinical trials.

Efficacy of Pan-HDAC Inhibitors: A Meta-Analysis

Meta-analyses of clinical trials provide a robust method for assessing the overall efficacy of a therapeutic class. Below are summarized findings from meta-analyses in different cancer types.

Peripheral T-Cell Lymphoma (PTCL)

A systematic review and meta-analysis of prospective clinical trials in patients with relapsed/refractory (R/R) PTCL demonstrated the efficacy of HDAC inhibitors. The pooled data from 16 studies involving 665 patients showed an overall response rate (ORR) of 37%.[3] Combination therapy with HDAC inhibitors showed a significantly higher ORR (45%) compared to monotherapy (33%).[3]

Table 1: Efficacy of Pan-HDAC Inhibitors in Relapsed/Refractory Peripheral T-Cell Lymphoma (Meta-Analysis Data) [3][4][5]

Efficacy EndpointPooled Result (95% CI)Subgroup: Monotherapy (95% CI)Subgroup: Combination Therapy (95% CI)
Overall Response Rate (ORR)37% (31-42%)33% (27-38%)45% (36-54%)
Complete Response (CR) Rate14% (11-16%)--
Partial Response (PR) Rate17% (14-20%)16% (13-19%)24% (16-31%)
Metastatic Breast Cancer

In a meta-analysis of four randomized controlled trials involving 1,457 patients with hormone receptor-positive (HoR+)/HER2-negative metastatic breast cancer, the addition of an HDAC inhibitor to endocrine therapy (ET) significantly improved efficacy outcomes compared to placebo plus ET.[6][7]

Table 2: Efficacy of HDAC Inhibitors in Combination with Endocrine Therapy for Metastatic Breast Cancer (Meta-Analysis Data) [6][7]

Efficacy EndpointHDACi + ET (HE) GroupPlacebo + ET (PE) GroupOdds Ratio (OR) / Hazard Ratio (HR) (95% CI)p-value
Objective Response Rate (ORR)11.52%6.67%1.633 (1.103–2.418)< 0.05
Clinical Benefit Rate (CBR)38.82%30.58%1.378 (1.020–1.861)< 0.05
Progression-Free Survival (PFS)--0.761 (0.650–0.872)< 0.001
Overall Survival (OS)--0.849 (0.702–0.996)< 0.001
Relapsed/Refractory Multiple Myeloma

A meta-analysis of 19 trials with 2,193 patients evaluated the efficacy of three HDAC inhibitors (panobinostat, ricolinostat, and vorinostat) in relapsed/refractory multiple myeloma (RRMM). Panobinostat-containing regimens demonstrated the highest overall response rate.[8]

Table 3: Overall Response Rates of Different HDAC Inhibitors in Relapsed/Refractory Multiple Myeloma (Meta-Analysis Data) [8]

HDAC InhibitorOverall Response Rate (ORR) (95% CI)
Panobinostat (B1684620)0.64 (0.61–0.68)
Vorinostat (B1683920)0.51 (0.46–0.55)
Ricolinostat0.38 (0.29–0.48)

Safety and Tolerability of Pan-HDAC Inhibitors

The use of pan-HDAC inhibitors is associated with a range of adverse events (AEs). Understanding the safety profile is crucial for the clinical management of these drugs.

Common Adverse Events

The most frequently reported adverse events across clinical trials of pan-HDAC inhibitors are hematological and gastrointestinal toxicities.

Table 4: Common Grade 3/4 Adverse Events Associated with Pan-HDAC Inhibitors (Data from various clinical trials) [3][8][9][10][11][12]

Adverse EventPanobinostat (%)Vorinostat (%)Belinostat (%)
Thrombocytopenia48.4 - 92527
Neutropenia22.6 - 36176
Anemia28 - 42304
Fatigue11 - 67-5
Diarrhea22.6 - 80.6--
Nausea48.4 - 50-9

Note: Frequencies can vary significantly based on the combination regimen and patient population.

In the meta-analysis of metastatic breast cancer trials, the addition of an HDAC inhibitor to endocrine therapy led to a higher incidence of overall AEs, Grade ≥3 AEs, dose modifications, and treatment discontinuations compared to the placebo group.[6][7]

Experimental Protocols

The methodologies employed in clinical trials are critical for interpreting the results. Below are key aspects of the experimental protocols commonly used in trials of pan-HDAC inhibitors.

Patient Population

Clinical trials typically enroll patients with histologically confirmed malignancies that are metastatic or unresectable and for whom standard therapies have failed.[13] Inclusion criteria often specify an ECOG performance status of 0-2 and adequate organ function (hematological, renal, and hepatic).[13]

Treatment Regimen
  • Vorinostat: In a phase I trial, vorinostat was administered orally at doses ranging from 100-500 mg/day for 8 days of a 21-day cycle in combination with bortezomib.[11] For solid tumors, a common dose is 400 mg daily.[14]

  • Panobinostat: In a phase 2 trial for Waldenström macroglobulinemia, patients received panobinostat at a starting dose of 25 mg or 30 mg three times a week.[9] Dose modifications were permitted for toxicity.[9]

  • Belinostat: Belinostat is administered intravenously. The dosing regimen typically involves a 21-day cycle.[2]

Efficacy Evaluation

Tumor response is primarily assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) .[13][14][15] This involves measuring the longest diameter of target lesions at baseline and follow-up imaging studies (e.g., CT scans).[16]

  • Complete Response (CR): Disappearance of all target lesions.

  • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

  • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions.[16]

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[16]

Safety Evaluation

Adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) are typically assessed during the first cycle of treatment in phase I trials.[17]

Signaling Pathways and Mechanisms of Action

Pan-HDAC inhibitors exert their anti-tumor effects through the modulation of multiple signaling pathways.

Induction of Apoptosis

Pan-HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[18][19] This is achieved by altering the expression of pro- and anti-apoptotic proteins.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway HDACi pan-HDAC Inhibitors Bax Bax (pro-apoptotic) HDACi->Bax Upregulates Bcl2 Bcl-2 (anti-apoptotic) HDACi->Bcl2 Downregulates DeathR Death Receptors (e.g., Fas, TRAIL) HDACi->DeathR Upregulates CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8 Caspase-8 activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pan-HDAC inhibitors induce apoptosis via intrinsic and extrinsic pathways.

Cell Cycle Arrest

By increasing the expression of cell cycle inhibitors like p21, pan-HDAC inhibitors can cause cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[18]

Cell_Cycle_Arrest HDACi pan-HDAC Inhibitors p21 p21 expression HDACi->p21 Increases CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Arrest Cell Cycle Arrest CDK->Arrest

Caption: Pan-HDAC inhibitors induce cell cycle arrest by upregulating p21.

Modulation of the PI3K/Akt/mTOR Pathway

Pan-HDAC inhibitors have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[20][21] This inhibition can overcome resistance to other targeted therapies.

PI3K_Akt_mTOR_Pathway HDACi pan-HDAC Inhibitors PI3K PI3K HDACi->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: Pan-HDAC inhibitors suppress the PI3K/Akt/mTOR signaling pathway.

Meta-Analysis Workflow

The process of conducting a meta-analysis involves several key steps to ensure a systematic and unbiased synthesis of evidence.

Meta_Analysis_Workflow Start Define Research Question Search Systematic Literature Search (e.g., PubMed, Embase) Start->Search Selection Study Selection based on Inclusion/Exclusion Criteria Search->Selection Extraction Data Extraction Selection->Extraction Analysis Statistical Analysis (e.g., Pooled OR/HR) Extraction->Analysis Result Summarize Findings Analysis->Result

Caption: A typical workflow for conducting a meta-analysis of clinical trials.

Conclusion

Meta-analyses of clinical trials demonstrate that pan-HDAC inhibitors are an effective class of anti-cancer agents, particularly in hematological malignancies like PTCL and multiple myeloma, and show promise in solid tumors such as breast cancer when used in combination therapies.[3][7][8] Their efficacy, however, is accompanied by a notable toxicity profile that requires careful management. The multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of key survival pathways, provides a strong rationale for their continued investigation, both as monotherapy and in combination with other anti-cancer drugs. Future research should focus on identifying predictive biomarkers to optimize patient selection and on developing strategies to mitigate adverse events.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Quisinostat Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Quisinostat dihydrochloride (B599025). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification

Quisinostat dihydrochloride is a potent pan-HDAC inhibitor and requires careful handling.[1][2][3] The Safety Data Sheet (SDS) classifies it with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]

Due to its high potency, indicated by low nanomolar IC50 values, it should be handled as a potent compound, likely falling into Occupational Exposure Band (OEB) 4 or higher, requiring stringent containment strategies.[5][6]

Personal Protective Equipment (PPE)

A risk assessment is crucial for selecting the appropriate level of PPE.[7] The following table summarizes the recommended PPE for laboratory activities involving this compound.

Activity Recommended Personal Protective Equipment (PPE)Rationale
Weighing and Dispensing (Powder) - Full-face Powered Air-Purifying Respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.High risk of aerosolization and inhalation of potent powder.[7] Full respiratory and skin protection is essential to prevent exposure.
Solution Preparation - Certified Chemical Fume Hood or other ventilated enclosure.- Disposable lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[7] Engineering controls are the primary protection.
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves.Focus is on preventing skin and eye contact. The specific procedure will dictate the level of containment needed.[7]
General Laboratory Operations - Lab coat.- Safety glasses.- Gloves.Standard laboratory practice to protect against incidental contact.[7]

Operational and Handling Plan

A systematic workflow is essential for safely managing this compound from receipt to disposal.

  • Inspect: Upon receipt, verify the container's integrity. Check for any damage or leaks.

  • Log: Record the compound in your chemical inventory.

  • Store: Store in a designated, locked, and clearly labeled area away from incompatible materials like oxidizing agents.[4] The compound is stable for years when stored properly.[6]

This protocol details the methodology for safely preparing a stock solution.

  • Preparation:

    • Designate a specific area for handling, preferably within a containment device like a glove box or a chemical fume hood.[4]

    • Don the appropriate PPE for handling potent powders (see table above).

    • Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent).

  • Weighing:

    • Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.

    • Carefully weigh the desired amount of this compound powder. Use gentle motions to minimize dust generation.

  • Solubilization:

    • Add the appropriate solvent (e.g., DMSO) to the vial containing the powder.[8]

    • Ensure the container is securely capped.

    • Mix gently until the compound is fully dissolved.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Carefully doff PPE to avoid self-contamination and dispose of it as hazardous waste.[7]

    • Wash hands and any exposed skin thoroughly after handling.[4]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure.

Exposure Route First Aid Protocol
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[4]
If on Skin Wash with plenty of water.[4] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Unused Compound Arrange for disposal as special waste through a licensed disposal company, in accordance with national and regional regulations.[4]
Contaminated Labware (vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label clearly as "Hazardous Waste" with the compound's name.[7]
Contaminated PPE (gloves, lab coat, sleeves) - Doff PPE carefully to prevent cross-contamination.- Place in a sealed bag or container labeled as hazardous waste.[7]
Aqueous/Solvent Waste - Collect in a dedicated, sealed, and clearly labeled waste container. Consult your institution's environmental health and safety office for specific solvent waste stream guidelines.

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling (in Containment) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol RiskAssessment 1. Conduct Risk Assessment & Select PPE AreaPrep 2. Prepare Designated Handling Area DonPPE 3. Don Appropriate PPE Weighing 4. Weigh Powder DonPPE->Weighing Proceed to Handling Solubilizing 5. Prepare Solution Weighing->Solubilizing Decontaminate 6. Decontaminate Surfaces & Equipment Solubilizing->Decontaminate Proceed to Cleanup WasteDisposal 7. Segregate & Dispose of Hazardous Waste Decontaminate->WasteDisposal DoffPPE 8. Doff PPE WasteDisposal->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands Spill Spill or Exposure Event FirstAid Follow First Aid Procedures Spill->FirstAid Report Report to EH&S FirstAid->Report

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.